Tauroxicum
Descripción
Structure
3D Structure of Parent
Propiedades
Número CAS |
648922-41-2 |
|---|---|
Fórmula molecular |
C26H34N4O12S2Zn |
Peso molecular |
724.1 g/mol |
Nombre IUPAC |
zinc bis(2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethanesulfonate) |
InChI |
InChI=1S/2C13H18N2O6S.Zn/c2*16-12(14-8-9-22(18,19)20)6-7-15-13(17)21-10-11-4-2-1-3-5-11;/h2*1-5H,6-10H2,(H,14,16)(H,15,17)(H,18,19,20);/q;;+2/p-2 |
Clave InChI |
BUDABWMEOIGHJW-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCC(=O)NCCS(=O)(=O)[O-].C1=CC=C(C=C1)COC(=O)NCCC(=O)NCCS(=O)(=O)[O-].[Zn+2] |
Origen del producto |
United States |
Foundational & Exploratory
what is the chemical structure of Tauroxicum
This technical guide provides a detailed overview of Tauroxicum, focusing on its chemical identity and available scientific data. The information is intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a specific chemical entity identified by the CAS number 648922-41-2.[1][2] The molecular formula of this compound is C31H46N8O5, and it has a molecular weight of 610.76 g/mol .[2][3] The SMILES (Simplified Molecular-Input Line-Entry System) code for the molecule is O=C(NCCC(NCCS(=O)([O-])=O)=O)OCC1=CC=CC=C1.[Zn+2].[2]
It is important to note that the term "this compound" is also associated with a homeopathic product known as Taurox or COBAT, which is described as a blend of various homeopathic ingredients and the amino acid beta-alanine.[4] Furthermore, the name bears resemblance to compounds developed by TauRx Pharmaceuticals for Alzheimer's disease, such as hydromethylthionine mesylate (HMTM).[5][6][7][8] This guide, however, focuses on the defined chemical compound with the specified CAS number.
| Property | Value | Reference |
| CAS Number | 648922-41-2 | [1][2] |
| Molecular Formula | C31H46N8O5 | [2][3] |
| Molecular Weight | 610.76 | [2] |
| SMILES Code | O=C(NCCC(NCCS(=O)([O-])=O)=O)OCC1=CC=CC=C1.[Zn+2] | [2] |
Proposed Application and Mechanism of Action
Based on available information, this compound is proposed as a non-antimicrobial agent for use in animal husbandry.[1] The intended application is to enhance the health, general well-being, productivity, feed efficiency, and weight gain of livestock animals, potentially serving as an alternative or supplement to antibiotics.[1]
The precise mechanism of action for this compound has not been extensively detailed in the reviewed literature. However, related compounds offer some insights into potential biological activities. For instance, Taurolidine, a derivative of the amino acid taurine (B1682933), exhibits antimicrobial, anti-inflammatory, and anti-tumor properties.[9] It is known to disrupt microbial cell walls, inhibit the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells.[9] Taurine itself is an amino acid with a wide range of physiological roles, including cytoprotection, osmoregulation, and antioxidant effects.[10][11] It can modulate intracellular calcium levels and protect against glutamate-induced neurotoxicity.[10][12]
The following diagram illustrates a conceptual workflow for the proposed application of this compound in livestock.
Experimental Protocols
Quantitative Data from Related Studies
While specific quantitative data on the efficacy of this compound (CAS 648922-41-2) in livestock is not provided in the reviewed sources, clinical trial data for a similarly named but distinct compound, hydromethylthionine mesylate (HMTM) from TauRx, in the context of Alzheimer's disease, can provide an example of how such a compound might be evaluated.
The Phase 3 LUCIDITY trial for HMTM involved 598 participants with mild cognitive impairment to moderate Alzheimer's disease.[5][8] The trial assessed changes in cognitive and functional abilities using the ADAS-cog11 and ADCS-ADL23 scales over 52 weeks.[5][7]
| Parameter | Value | Reference |
| Drug | Hydromethylthionine mesylate (HMTM) | [5] |
| Trial Name | LUCIDITY (Phase 3) | [6] |
| Patient Population | 598 individuals with mild cognitive impairment to moderate Alzheimer's disease | [5][8] |
| Dosage | 16 mg/day | [7] |
| Duration | 52 weeks | [5] |
| Primary Endpoints | ADAS-cog11, ADCS-ADL23 | [7] |
| Observed Change (16 mg/day) | 1.3 units on ADAS-cog11, -1.0 units on ADCS-ADL23 | [5] |
| Typical Decline in Untreated Patients | Approx. 5 units on both scales | [5] |
It is crucial to reiterate that HMTM is a different chemical entity from this compound, and this data is provided for illustrative purposes only to show the type of quantitative assessment that might be performed on a novel compound.
The following diagram illustrates a simplified, generalized workflow for a clinical trial, such as the one described for HMTM.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Supplier | CAS 648922-41-2 | AOBIOUS [aobious.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. digitalnaturopath.com [digitalnaturopath.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Clinical Trials - TauRx [taurx.com]
- 7. taurx.com [taurx.com]
- 8. pmlive.com [pmlive.com]
- 9. What is the mechanism of Taurolidine? [synapse.patsnap.com]
- 10. Mechanism of the protective action of taurine in toxin and drug induced organ pathophysiology and diabetic complications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Taurine as a Natural Antioxidant: From Direct Antioxidant Effects to Protective Action in Various Toxicological Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mode of action of taurine as a neuroprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Carbobenzoxy-β-alanyl Taurine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of carbobenzoxy-β-alanyl taurine (B1682933), a protected dipeptide of significant interest in various research and development applications. This document outlines a detailed experimental protocol for its synthesis, purification methodologies, and analytical characterization.
Introduction
Carbobenzoxy-β-alanyl taurine is a derivative of β-alanine and taurine, where the amino group of β-alanine is protected by a carbobenzoxy (Cbz) group. The Cbz group is a commonly employed protecting group in peptide synthesis, valued for its stability under various reaction conditions and its facile removal by catalytic hydrogenation.[1] The synthesis of this compound is a key step in the preparation of more complex peptides and peptidomimetics incorporating the β-alanyl taurine motif. This guide details a reliable method for its preparation and purification, ensuring high purity for subsequent applications.
Synthesis of Carbobenzoxy-β-alanyl Taurine
The synthesis of carbobenzoxy-β-alanyl taurine is achieved through the coupling of N-carbobenzoxy-β-alanine with taurine. A common and effective method involves the activation of the carboxylic acid of N-Cbz-β-alanine, followed by nucleophilic attack from the amino group of taurine. One established method utilizes the corresponding p-nitrophenyl ester of N-Cbz-β-alanine for this coupling reaction, which has been reported to yield the desired product in high efficiency.[2]
Experimental Protocol: Synthesis via Activated Ester Coupling
This protocol describes the synthesis of carbobenzoxy-β-alanyl taurine from N-carbobenzoxy-β-alanine p-nitrophenyl ester and taurine.
Materials:
-
N-carbobenzoxy-β-alanine p-nitrophenyl ester
-
Taurine
-
Sodium bicarbonate (NaHCO₃)
-
Water (deionized)
-
Dioxane
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of Taurine: In a round-bottom flask, dissolve taurine in an aqueous solution of sodium bicarbonate. The bicarbonate solution should be of a concentration sufficient to deprotonate the amino group of taurine and facilitate its dissolution.
-
Addition of Activated Ester: To the stirred solution of taurine, add a solution of N-carbobenzoxy-β-alanine p-nitrophenyl ester in a suitable organic solvent such as dioxane. The reaction mixture is typically stirred at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up:
-
Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 with 1M HCl. This step protonates the sulfonic acid and any unreacted taurine.
-
Extract the aqueous layer with ethyl acetate to separate the desired product from water-soluble impurities.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Quantitative Data for Synthesis:
| Parameter | Value | Reference |
| Molar Ratio (N-Cbz-β-alanine-p-nitrophenyl ester : Taurine) | 1.1 : 1.0 | [2] |
| Reported Yield | 82% | [2] |
Purification of Carbobenzoxy-β-alanyl Taurine
Purification of the crude carbobenzoxy-β-alanyl taurine is crucial to remove unreacted starting materials, by-products such as p-nitrophenol, and any side products. Recrystallization and silica (B1680970) gel column chromatography are effective methods for obtaining the product in high purity.
Experimental Protocol: Purification by Recrystallization
Procedure:
-
Dissolve the crude product in a minimum amount of a hot solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of ethyl acetate and hexane (B92381) is a common choice for such compounds.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can enhance the yield of the precipitated product.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Dry the purified crystals under vacuum.
Experimental Protocol: Purification by Silica Gel Column Chromatography
For instances where recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed.
Procedure:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., ethyl acetate), adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent system, such as a mixture of dichloromethane (B109758) and methanol (B129727) or ethyl acetate and hexane.
-
Loading and Elution: Carefully load the silica gel with the adsorbed product onto the top of the packed column. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to elute the desired compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified carbobenzoxy-β-alanyl taurine.
Analytical Characterization
The identity and purity of the synthesized and purified carbobenzoxy-β-alanyl taurine should be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) (e.g., 0.1% TFA).[3][4]
-
Detection: UV detection at a wavelength where the aromatic Cbz group absorbs (typically around 254 nm).
-
The retention time and peak purity should be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the Cbz group, the methylene (B1212753) protons of the benzyl (B1604629) group, and the aliphatic protons of the β-alanine and taurine moieties.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the carbamate (B1207046) and amide groups, the aromatic carbons, and the aliphatic carbons.
Quantitative Data from Characterization (Representative):
| Analytical Technique | Parameter | Expected Value/Observation |
| HPLC | Purity | >98% |
| Retention Time | Dependent on specific column and mobile phase conditions. | |
| ¹H NMR (in DMSO-d₆) | δ ~7.3 ppm | Multiplet, 5H (Aromatic protons of Cbz) |
| δ ~5.0 ppm | Singlet, 2H (Benzyl CH₂) | |
| δ ~3.1-3.5 ppm | Multiplets (CH₂ protons of β-alanine and taurine) | |
| ¹³C NMR (in DMSO-d₆) | δ ~170-172 ppm | Amide carbonyl |
| δ ~156 ppm | Carbamate carbonyl | |
| δ ~127-137 ppm | Aromatic carbons | |
| δ ~65 ppm | Benzyl CH₂ | |
| δ ~35-50 ppm | Aliphatic CH₂ carbons |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of carbobenzoxy-β-alanyl taurine.
Purification Workflow
References
Unraveling the Potential of Carbobenzoxy-ß-Alanyl Taurine: A Technical Whitepaper for Drug Discovery and Development
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the biological activities of carbobenzoxy-ß-alanyl taurine (B1682933). While direct experimental data on this synthetic dipeptide analogue is limited, this paper explores its potential pharmacological profile by examining its constituent molecules, ß-alanine and taurine, and the role of the carbobenzoxy protecting group.
Introduction: A Molecule of Synthetic Design
Carbobenzoxy-ß-alanyl taurine is a synthetic compound created by linking ß-alanine and taurine, with a carbobenzoxy group attached to the ß-alanine moiety.[1] This chemical modification is primarily utilized in peptide synthesis to protect the amino group of ß-alanine during the coupling reaction with taurine.[1] Theoretically, this modification could also enhance the molecule's stability and bioavailability, offering a novel approach to delivering ß-alanine and taurine.
Deconstructing the Components: Known Biological Activities
The predicted biological activity of carbobenzoxy-ß-alanyl taurine is rooted in the well-documented physiological roles of its core components: ß-alanine and taurine.
ß-Alanine: Beyond a Building Block
ß-alanine is a naturally occurring beta-amino acid and a crucial precursor to the synthesis of carnosine (ß-alanyl-L-histidine) in skeletal muscle and brain tissue. Its primary biological functions of interest include:
-
Enhanced Physical Performance: By increasing carnosine levels, ß-alanine supplementation can buffer pH changes in muscles during high-intensity exercise, thereby improving performance and delaying fatigue.
-
Neurological Effects: Studies in animal models suggest that ß-alanine may exert anxiolytic-like effects.[2][3] This is potentially mediated through its interaction with GABA and glycine (B1666218) receptors.
-
Taurine Transporter Interaction: ß-alanine competes with taurine for the same transporter (TauT), which can lead to decreased taurine uptake in certain tissues.[2][3]
Taurine: A Multifunctional Sulfonic Acid
Taurine is one of the most abundant free amino acids in the body and plays a vital role in numerous physiological processes:
-
Cardiovascular Health: Taurine is implicated in the regulation of blood pressure and has shown protective effects on the cardiovascular system.
-
Neurological Function: It acts as a neuromodulator and has demonstrated antioxidant properties within the central nervous system.[2][3] Some studies suggest it may have antidepressant-like effects.[2][3]
-
Anti-inflammatory and Antioxidant Properties: Taurine exhibits significant anti-inflammatory and antioxidant activities, contributing to cellular protection.
-
Anticancer Potential: Preliminary in vitro and in vivo studies suggest that taurine may possess antitumor properties, including the ability to inhibit cancer cell proliferation and induce apoptosis.
Quantitative Data on Individual Components
While no quantitative data for carbobenzoxy-ß-alanyl taurine is available, the following tables summarize key findings for ß-alanine and taurine from preclinical studies.
Table 1: Summary of Quantitative Data for ß-Alanine
| Parameter | Model/Assay | Treatment | Result | Reference |
| Anxiolytic-like effect | Elevated plus-maze test (mice) | Diet supplemented with 22.5 mmol/kg ß-alanine | Significant increase in time spent and entries in open arms | [2][3] |
| Carnosine Concentration | Cerebral cortex and hypothalamus (mice) | Diet supplemented with 22.5 mmol/kg ß-alanine | Increased carnosine concentration | [2][3] |
| 5-HIAA Concentration | Hypothalamus (mice) | Diet supplemented with 22.5 mmol/kg ß-alanine | Decreased concentration of 5-hydroxyindoleacetic acid | [2][3] |
| Brain-Derived Neurotrophic Factor (BDNF) | Hippocampus (mice) | Diet supplemented with 22.5 mmol/kg ß-alanine | Increased BDNF concentration | [2][3] |
Table 2: Summary of Quantitative Data for Taurine
| Parameter | Model/Assay | Treatment | Result | Reference |
| Antidepressant-like effect | Forced swimming test (mice) | Diet supplemented with 22.5 mmol/kg taurine | Significant decrease in the duration of immobility | [2][3] |
| Taurine Concentration | Hypothalamus (mice) | Diet supplemented with 22.5 mmol/kg taurine | Increased taurine concentration | [2][3] |
| L-arginine Concentration | Hypothalamus (mice) | Diet supplemented with 22.5 mmol/kg taurine | Increased L-arginine concentration | [2][3] |
Experimental Protocols: A Blueprint for Future Research
Given the absence of direct studies, this section outlines hypothetical experimental protocols to investigate the biological activity of carbobenzoxy-ß-alanyl taurine.
In Vitro Assays
-
Cell Viability and Proliferation Assays: To assess potential cytotoxic or anti-proliferative effects, various cancer cell lines (e.g., breast, colon, lung) could be treated with increasing concentrations of carbobenzoxy-ß-alanyl taurine. Cell viability can be measured using MTT or WST-1 assays.
-
Antioxidant Capacity Assays: The antioxidant potential can be evaluated using assays such as the DPPH radical scavenging assay or the ABTS assay.
-
Anti-inflammatory Assays: The anti-inflammatory effects can be studied by measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
-
Receptor Binding Assays: To investigate neurological effects, competitive binding assays with radiolabeled ligands for GABA and glycine receptors could be performed in the presence of carbobenzoxy-ß-alanyl taurine.
In Vivo Studies
-
Pharmacokinetic Analysis: To determine the bioavailability and metabolic fate of the compound, animal models (e.g., mice or rats) would be administered carbobenzoxy-ß-alanyl taurine orally or intravenously. Blood and tissue samples would be collected at various time points to measure the concentration of the parent compound and its potential metabolites.
-
Behavioral Models: To test for anxiolytic or antidepressant effects, animal models such as the elevated plus-maze, open field test, and forced swim test would be employed following administration of the compound.
-
Xenograft Tumor Models: To evaluate anticancer activity in vivo, immunodeficient mice bearing human tumor xenografts could be treated with carbobenzoxy-ß-alanyl taurine, and tumor growth would be monitored over time.
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate hypothetical signaling pathways and experimental workflows for investigating carbobenzoxy-ß-alanyl taurine.
Caption: Proposed in vitro experimental workflow for carbobenzoxy-ß-alanyl taurine.
Caption: Hypothetical anticancer signaling pathway for carbobenzoxy-ß-alanyl taurine.
Conclusion and Future Directions
Carbobenzoxy-ß-alanyl taurine represents an intriguing synthetic molecule with a pharmacological profile that is yet to be experimentally defined. Based on the known biological activities of ß-alanine and taurine, it holds potential for applications in sports nutrition, neuroscience, and oncology. The carbobenzoxy group may offer advantages in terms of stability and bioavailability, which warrants further investigation.
The lack of direct research highlights a significant opportunity for novel drug discovery and development. The experimental workflows and hypothetical pathways presented in this whitepaper provide a foundational framework for researchers to begin exploring the therapeutic potential of this promising compound. Future studies should focus on its synthesis and purification, followed by a systematic evaluation of its in vitro and in vivo activities to validate the hypotheses derived from its constituent components.
References
The Immunomodulatory Effects of Tauroxicum on Cytokine Expression Profiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tauroxicum and its primary derivatives, Taurolidine (TRD) and Taurine (B1682933) Chloramine (B81541) (Tau-Cl), have demonstrated significant immunomodulatory properties, primarily characterized by the regulation of cytokine expression. This technical guide provides an in-depth analysis of the effects of this compound on key pro-inflammatory and anti-inflammatory cytokines. It summarizes quantitative data from various in vitro and in vivo studies, details the experimental protocols utilized, and elucidates the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of immunology and drug development, facilitating a deeper understanding of this compound's mechanism of action and its therapeutic potential.
Introduction
Chronic inflammation is a hallmark of numerous diseases, driven by a complex interplay of signaling molecules, among which cytokines play a pivotal role. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) are crucial mediators of the inflammatory response. Their dysregulation can lead to tissue damage and disease progression. Consequently, therapeutic agents that can modulate cytokine production are of significant interest.
This compound, a derivative of the amino acid taurine, and its active metabolites have emerged as promising immunomodulatory agents.[1] This guide explores the effects of this compound and its derivatives on cytokine expression profiles, providing a detailed overview of the current scientific understanding.
Effects of this compound Derivatives on Cytokine Expression
Studies have consistently shown that this compound derivatives, particularly Taurolidine and Taurine Chloramine, can suppress the production of key pro-inflammatory cytokines.
Taurolidine (TRD)
Taurolidine has been observed to inhibit the synthesis of several pro-inflammatory cytokines. Its anti-inflammatory effects are attributed to its ability to modulate the cellular response to inflammatory stimuli.[1] In various experimental models, TRD has been shown to significantly reduce the levels of TNF-α, IL-1β, and IL-6.[1][2] A multicentre prospective randomized trial demonstrated that intraperitoneal lavage with Taurolidine significantly lowered the perioperative levels of IL-1β, IL-6, and even the anti-inflammatory cytokine IL-10 in patients with resectable gastrointestinal cancer.[2][3]
Taurine Chloramine (Tau-Cl)
Taurine Chloramine, a product of the reaction between taurine and hypochlorous acid at sites of inflammation, is a potent regulator of the immune system.[4][5] It has been shown to downregulate the production of pro-inflammatory mediators in leukocytes.[4][5] Specifically, Tau-Cl inhibits the production of IL-1β and IL-6 in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).[6] Its effect on TNF-α can be dual, with lower concentrations sometimes slightly increasing its production, while higher concentrations lead to a reduction.[6] Furthermore, Tau-Cl has been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and TNF-α genes in activated alveolar macrophages.[7]
Quantitative Data on Cytokine Modulation
The following tables summarize the quantitative effects of Taurolidine and Taurine Chloramine on cytokine production from various studies.
Table 1: Effect of Taurolidine on Cytokine Levels
| Cytokine | Cell/System Type | Stimulus | TRD Concentration | % Inhibition / Fold Change | Reference |
| IL-1β | Peritoneal Fluid (Human) | Surgical Trauma | 0.5% Lavage | Significantly Lower | [2][3] |
| IL-6 | Peritoneal Fluid (Human) | Surgical Trauma | 0.5% Lavage | Significantly Lower | [2][3] |
| IL-10 | Peritoneal Fluid (Human) | Surgical Trauma | 0.5% Lavage | Significantly Lower | [2][3] |
Table 2: Effect of Taurine Chloramine on Cytokine Production
| Cytokine | Cell Type | Stimulus | Tau-Cl Concentration | IC50 / % Inhibition | Reference |
| Secreted IL-1β | Human PBMCs | LPS | 200-400 µM | IC50 ≈ 250 µM | [8] |
| Secreted IL-6 | Human PBMCs | LPS | 200-400 µM | IC50 ≈ 300-400 µM | [8] |
| Secreted TNF-α | Human PBMCs | LPS | 400 µM | ~55-70% reduction | [8] |
| NO Production | RAW 264.7 Macrophages | Zymosan + IFN-γ | 0.8 mM | 99% inhibition | [9] |
| TNF-α Secretion | RAW 264.7 Macrophages | Zymosan + IFN-γ | 0.8 mM | 48% inhibition | [9] |
| IL-1β Production | Human Adherent Monocytes | LPS | Not specified | Decreased | [10] |
| IL-6 Production | Human Adherent Monocytes | LPS | Not specified | Decreased | [10] |
| IL-8 Production | Human Adherent Monocytes | LPS | Not specified | Decreased | [10] |
| IL-2 Production | Human Non-adherent Leukocytes | PHA | Not specified | Inhibited | [10] |
| IL-6 Production | Human Non-adherent Leukocytes | PHA | Not specified | Inhibited | [10] |
| IL-8 Production | Human Non-adherent Leukocytes | PHA | Not specified | Inhibited | [10] |
Experimental Protocols
This section outlines the general methodologies employed in the cited studies to investigate the effects of this compound derivatives on cytokine expression.
Cell Culture and Treatment
-
Cell Types: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors or patients.[6][8] Macrophage cell lines such as RAW 264.7 are also commonly used.[9]
-
Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Stimulation: To induce cytokine production, cells are typically stimulated with bacterial lipopolysaccharide (LPS) or other inflammatory agents like zymosan plus interferon-gamma (IFN-γ) or phytohemagglutinin (PHA).[6][8][9][10]
-
Treatment: Taurolidine or Taurine Chloramine is added to the cell cultures at various concentrations, often simultaneously with the stimulus.[6][8]
Cytokine Measurement
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is the most common method for quantifying cytokine concentrations in culture supernatants and cell lysates.[6][8] Commercially available ELISA kits are used for specific cytokines like TNF-α, IL-1β, and IL-6.[8]
-
Data Analysis: Optical density is measured using an ELISA reader at specific wavelengths (e.g., 450 nm for TNF-α and 492 nm for IL-1β and IL-6).[8] Standard curves are generated to determine the concentration of cytokines in the samples. Statistical analyses, such as ANOVA, are used to evaluate the significance of the observed effects.[8]
Gene Expression Analysis
-
RT-PCR (Reverse Transcription-Polymerase Chain Reaction): To assess the effect on cytokine gene expression, total RNA is extracted from the cells, and the levels of specific cytokine mRNAs are quantified using RT-PCR.[7]
Signaling Pathways
The immunomodulatory effects of this compound derivatives are largely mediated through the inhibition of key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory gene expression.[11][12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation by inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[12][14] This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding for pro-inflammatory cytokines.[14]
Taurine Chloramine has been shown to inhibit the activation of NF-κB.[4][7] It achieves this by preventing the degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.[7] The stabilization of IκBα is a result of decreased phosphorylation at serine-32, which is linked to a lower activity of the IKK complex.[7]
Experimental Workflow for Cytokine Analysis
The following diagram illustrates a typical experimental workflow for assessing the impact of this compound on cytokine production in vitro.
Conclusion
The available evidence strongly indicates that this compound and its derivatives, Taurolidine and Taurine Chloramine, are effective modulators of cytokine expression. Their ability to suppress key pro-inflammatory cytokines through the inhibition of the NF-κB signaling pathway underscores their therapeutic potential in a variety of inflammatory conditions. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the clinical applications of this compound. Future studies should aim to further elucidate the precise molecular targets of these compounds and expand on their effects in more complex disease models.
References
- 1. What is the mechanism of Taurolidine? [synapse.patsnap.com]
- 2. Taurolidine reduces the tumor stimulating cytokine interleukin-1beta in patients with resectable gastrointestinal cancer: a multicentre prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Taurine and its chloramine: modulators of immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taurine and Its Chloramine: Modulators of Immunity* - ProQuest [proquest.com]
- 6. Taurine chloramine modulates cytokine production by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taurine chloramine inhibits inducible nitric oxide synthase and TNF-alpha gene expression in activated alveolar macrophages: decreased NF-kappaB activation and IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinexprheumatol.org [clinexprheumatol.org]
- 9. Taurine chloramine inhibits NO and TNF-α production in zymosan plus interferon-γ activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
Preliminary In Vitro Studies of Taurine and Taurolidine: A Technical Guide
Disclaimer: No peer-reviewed scientific literature was identified for a compound specifically named "Tauroxicum." The following in-depth technical guide summarizes the preliminary in vitro findings for "Taurine" and its derivative "Taurolidine," which are likely the subjects of interest given the query. This guide is intended for researchers, scientists, and drug development professionals.
Core Concepts and In Vitro Bioactivity
Taurine (B1682933), a sulfur-containing amino acid, and its derivative, Taurolidine, have been investigated in vitro for their effects on various cell lines and biological processes. While Taurine is primarily associated with antioxidant and cell-protective effects, Taurolidine has been studied for its cytotoxic and pro-apoptotic activity, particularly in cancer cell lines.
Taurine: Cytoprotection and Signaling Modulation
In vitro studies suggest that taurine plays a role in protecting cells from oxidative stress and modulating key signaling pathways involved in metabolism and cell survival.
Taurolidine: Antineoplastic Activity
Taurolidine has demonstrated cytotoxic effects against various tumor cells in vitro. Its mechanism of action is thought to involve the induction of programmed cell death.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies of Taurine and Taurolidine.
Table 1: In Vitro Cytotoxicity of Taurine Derivatives
| Compound | Cell Line | Assay | IC50 | Reference |
| Taurine Derivative 4p | M-HeLa | Not Specified | Moderate | [1] |
| Taurine Derivative 4p | HL-60 | Not Specified | Most Active | [2] |
| Classic Red Bull® (contains Taurine) | HL-60 | Not Specified | 13.59 mg/mL | [3] |
| Sugar-Free Red Bull® (contains Taurine) | HL-60 | Not Specified | 1.81 mg/mL | [3] |
| Glucose | HL-60 | Not Specified | 42.70 mM | [3] |
Table 2: Effects of Taurolidine on Osteosarcoma Cells
| Treatment | Effect | Concentration | Reference |
| Taurolidine | Induced Apoptosis | 125 µM | [4] |
| Taurolidine | Less Apoptosis | 250 µM | [4] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
A common method to assess the in vitro cytotoxicity of compounds is the use of colorimetric assays that measure metabolic activity or membrane integrity.
-
Principle: These assays rely on the conversion of a substrate (e.g., MTT, WST-1) by viable cells into a colored product, the absorbance of which is proportional to the number of living cells. Alternatively, the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) into the culture medium indicates loss of membrane integrity and cell death.[5][6]
-
General Protocol (MTT Assay Example):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Taurine, Taurolidine) for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and assess the activation state of signaling pathways.
-
Principle: This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest.
-
General Protocol:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the target protein (e.g., p-ERK, Nrf2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by Taurine and a general experimental workflow for in vitro studies.
Caption: Signaling pathways modulated by Taurine in vitro.
References
Unraveling the Antioxidant Potential of Tauroxicum: A Technical Overview for the Scientific Community
An Examination of a Homeopathic Preparation and its Putative Mechanisms of Action
Tauroxicum, a homeopathic preparation also identified as carbobenzoxy-ß-alanyl taurine (B1682933), has garnered attention for its purported effects on fatigue and immune function. While often associated with immunomodulation, the potential antioxidant properties of its core components warrant a closer examination. This technical guide synthesizes the available information on this compound, presenting its composition, proposed mechanisms, and a theoretical framework for its antioxidant capacity, aimed at researchers, scientists, and professionals in drug development.
Composition and Formulation
This compound is a synthetically derived dipeptide-like molecule containing beta-alanine (B559535) and taurine.[1][2] It is typically administered sublingually in nanogram doses as a homeopathic remedy.[1][2] Commercially available formulations often include this compound in various homeopathic dilutions (e.g., 6X, 7X, 12X, 30X) alongside other ingredients.[3][4]
| Component | Description | Reported Formulations |
| This compound (carbobenzoxy-ß-alanyl taurine) | The primary active ingredient, a modified dipeptide.[1][2] | 6X, 7X, 12X, 30X[3][4] |
| Beta-alanine | A non-essential amino acid and a precursor to carnosine. | A constituent of the core this compound molecule.[1][2][5] |
| Taurine | An amino sulfonic acid with various physiological roles. | A constituent of the core this compound molecule.[1][2][5] |
| Other Homeopathic Ingredients | May include Calcarea carbonica, Abies nigra, Aloe socotrina, Arnica montana, Cactus grandiflora, and Lycopodium clavatum in various dilutions.[4][6] | 6X, 8X, 12X, 30X[4] |
| Excipients | Typically includes ethanol (B145695) and purified water.[3][4] | 20% ethanol[3][4] |
Proposed Mechanism of Action: Immunomodulation
The predominant mechanism of action attributed to this compound is the modulation of the immune system, specifically through the regulation of cytokines.[6][7] It is suggested to have an adaptogenic effect, stimulating an underactive immune system while calming an overactive one.[4][6] This immunomodulatory activity is proposed as the basis for its observed reduction in fatigue.[6][7] Clinical trials have indicated that a significant percentage of individuals with moderate to severe fatigue experienced a reduction in their symptoms after several weeks of using this compound.[4][7]
Theoretical Antioxidant Properties
Beta-alanine is a precursor to carnosine, a dipeptide with known antioxidant and anti-glycation properties. Carnosine is capable of scavenging reactive oxygen species (ROS) and chelating pro-oxidant metal ions.
Taurine exhibits direct and indirect antioxidant activities. It can neutralize hypochlorous acid and other ROS, and it also plays a role in upregulating the expression of antioxidant enzymes. Taurine is recognized for its involvement in antioxidative defense mechanisms.[5]
The combination of beta-alanine and taurine in the carbobenzoxy-ß-alanyl taurine structure may offer synergistic antioxidant benefits, contributing to overall cellular protection against oxidative stress.[5]
Future Directions and Experimental Considerations
To rigorously evaluate the antioxidant properties of this compound, a series of in vitro and in vivo studies would be necessary. The following experimental protocols would be essential to quantify its antioxidant capacity.
Suggested Experimental Workflow for Antioxidant Evaluation:
In Vitro Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay would measure the ability of this compound to donate a hydrogen atom or electron to neutralize the DPPH radical.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay would quantify the capacity of this compound to quench peroxyl radicals, providing a measure of its overall antioxidant activity.
-
Cell-Based Assays: Utilizing cell lines, the intracellular antioxidant activity could be assessed using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure the reduction of ROS levels after exposure to an oxidative stressor.
In Vivo Models:
-
Animal Models of Oxidative Stress: Administration of this compound to animal models subjected to oxidative stress (e.g., induced by CCl4 or high-fat diet) would allow for the evaluation of its protective effects in a biological system.
-
Biomarker Analysis: Measurement of oxidative stress biomarkers such as malondialdehyde (MDA) for lipid peroxidation and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) for DNA damage in tissues and plasma.
-
Antioxidant Enzyme Activity: Assays to determine the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in tissues.
Conclusion
References
Taurolidine: A Multifaceted Agent Interacting with Cellular Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Note on "Tauroxicum": This guide focuses on the compound Taurolidine (B130013). An initial search for "this compound" did not yield sufficient scientific literature to provide an in-depth analysis of its interaction with cell surface receptors. Taurolidine is a related, well-researched compound with a broad spectrum of biological activities.
Executive Summary
Taurolidine is a taurine-derived antimicrobial agent that has demonstrated significant antineoplastic and anti-inflammatory properties. Its mechanism of action is not predicated on a classic high-affinity interaction with a single mammalian cell surface receptor. Instead, Taurolidine exerts its pleiotropic effects through a combination of direct chemical interactions and the modulation of multiple intracellular signaling pathways. In aqueous solutions, Taurolidine breaks down into derivatives that are thought to be responsible for its biological activity.[1] This guide provides a comprehensive overview of Taurolidine's known interactions at the cellular level, with a focus on its pro-apoptotic, anti-inflammatory, and anti-angiogenic mechanisms. Quantitative data from preclinical studies are summarized, and detailed experimental protocols are provided to facilitate further research.
Interaction with Cell Surfaces
While Taurolidine does not appear to bind to a specific mammalian cell surface receptor as its primary mode of action, it does exhibit significant interactions at the cell surface, particularly with microbial cells.
Bacterial Cell Surface Interaction
Taurolidine's primary antimicrobial action involves the chemical reaction of its active methylol groups with components of the bacterial cell wall, such as mureins and lipopolysaccharides (LPS).[2][3] This interaction leads to the disruption of the bacterial cell wall and subsequent cell death.[3]
Furthermore, computational docking studies have shown that Taurolidine has a higher binding affinity for the E. coli fimbriae protein FimH than its natural substrate, mannose.[4] This suggests that Taurolidine can act as an anti-adhesive agent, preventing bacterial colonization of host tissues.[4]
Core Mechanisms of Action in Mammalian Cells
Taurolidine's effects on mammalian cells are multifaceted, primarily revolving around the induction of apoptosis in cancer cells, suppression of inflammatory responses, and inhibition of angiogenesis.
Pro-Apoptotic Effects
Taurolidine is a potent inducer of apoptosis in a wide range of cancer cell lines.[5] This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[6]
Intrinsic Pathway: Taurolidine disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[7] This, in turn, activates the caspase cascade, culminating in the activation of caspase-3 and the execution of apoptosis.[6] The expression of the pro-apoptotic protein Bax is enhanced, while the anti-apoptotic protein Bcl-2 is inhibited by Taurolidine treatment.[8]
Extrinsic Pathway: Evidence suggests that Taurolidine can enhance Fas-ligand-mediated programmed cell death.[9] The activation of caspase-8, a key initiator caspase in the extrinsic pathway, has been observed in Taurolidine-treated cells.[6]
GRIM-19/STAT3 Pathway: In liver cancer cells, Taurolidine has been shown to induce apoptosis by upregulating the expression of the Gene Associated with Retinoid-Interferon-Induced Mortality-19 (GRIM-19).[10][11] GRIM-19, in turn, deactivates the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in cancer and promotes cell survival.[10][11]
Anti-Inflammatory Activity
Taurolidine demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[3] It has been shown to suppress the synthesis of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in human peripheral blood mononuclear cells (PBMCs) and other cell types.[3][12][13] This reduction in cytokine production helps to mitigate the inflammatory response. The mechanism appears to be at the level of cytokine synthesis rather than direct interaction with the cytokines or their receptors.[14]
Anti-Angiogenic Properties
Taurolidine inhibits angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[9] It has been shown to suppress the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis.[2] In vitro studies have demonstrated that Taurolidine inhibits the proliferation and adhesion of endothelial cells to laminin, a key component of the basement membrane.
Quantitative Data
The following tables summarize the available quantitative data on the biological effects of Taurolidine.
Table 1: In Vitro Cytotoxicity of Taurolidine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| SH-EP TET21N | Neuroblastoma | ~150 | 48 |
| SK-N-AS | Neuroblastoma | 274 | 48 |
| SK-N-BE(2)-M17 | Neuroblastoma | 51 | 48 |
| SK-N-SH | Neuroblastoma | ~100 | 48 |
Data extracted from a study on neuroblastoma cell lines.[6]
Table 2: Anti-Inflammatory Effects of Taurolidine
| Cytokine | Cell Type | Taurolidine Concentration (µg/mL) | Inhibition of Synthesis |
| IL-1 | Human PBMCs | 40 - 100 | 80 - 90% |
| TNF-α | Human PBMCs | 40 - 100 | 80 - 90% |
| TNF-α | Rat Mesangial Cells | 100 | Significant Inhibition |
Data from studies on human PBMCs and rat mesangial cells.[12][15]
Table 3: Interaction with Bacterial Cell Surface Proteins
| Protein | Bacterium | Ligand | Binding Energy (kcal/mol) |
| FimH | E. coli | Taurolidine | -120.0 |
| FimH | E. coli | Mannose (natural substrate) | -107.7 |
Data from a computational docking study.[4]
Experimental Protocols
Cell Viability and Apoptosis Assay
Objective: To determine the cytotoxic and pro-apoptotic effects of Taurolidine on cancer cells.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with a range of Taurolidine concentrations for specific durations (e.g., 24, 48 hours).
-
Cell Viability (MTT Assay):
-
After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells.
-
Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured spectrophotometrically to determine the percentage of viable cells compared to an untreated control.
-
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining and Flow Cytometry):
-
Treated cells are harvested and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.
-
PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
The stained cells are analyzed by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.
-
Cytokine Production Assay
Objective: To quantify the effect of Taurolidine on the production of pro-inflammatory cytokines.
Methodology:
-
Cell Culture and Stimulation: Immune cells (e.g., PBMCs) are cultured and stimulated with an inflammatory agent like LPS to induce cytokine production.
-
Treatment: Cells are co-treated with the stimulant and various concentrations of Taurolidine.
-
Sample Collection: After a defined incubation period, the cell culture supernatant is collected.
-
Cytokine Measurement (ELISA):
-
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant.
-
The assay involves capturing the cytokine with a specific antibody, followed by detection with a labeled secondary antibody.
-
The resulting signal is proportional to the amount of cytokine present and is quantified by comparison to a standard curve.
-
In Vitro Angiogenesis Assay (Tube Formation Assay)
Objective: To assess the effect of Taurolidine on the ability of endothelial cells to form capillary-like structures.
Methodology:
-
Preparation of Matrix: A basement membrane matrix (e.g., Matrigel) is coated onto the wells of a culture plate.
-
Cell Seeding and Treatment: Endothelial cells (e.g., HUVECs) are seeded onto the matrix in the presence of various concentrations of Taurolidine.
-
Incubation: The cells are incubated for a period that allows for the formation of tube-like structures in the control group.
-
Visualization and Quantification:
-
The formation of cellular networks is observed and photographed using a microscope.
-
The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with Taurolidine's mechanism of action.
Caption: Taurolidine-induced apoptosis signaling pathways.
Caption: Taurolidine's anti-inflammatory mechanism.
Caption: Anti-angiogenesis mechanism and experimental workflow.
Conclusion
Taurolidine is a compound with a complex and multifaceted mechanism of action that extends beyond its antimicrobial properties. While it does not appear to interact with a specific mammalian cell surface receptor in a traditional ligand-receptor manner, its influence on cellular behavior is profound. By inducing apoptosis in cancer cells through multiple pathways, suppressing the production of key pro-inflammatory cytokines, and inhibiting angiogenesis, Taurolidine presents a compelling profile for further investigation in oncology and inflammatory diseases. The provided data and protocols offer a foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing molecule.
References
- 1. Taurolidine: discovery & efficacy | TauroLock™ [taurolock.tauropharm.com]
- 2. Taurolidine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Taurolidine? [synapse.patsnap.com]
- 4. Taurolidine Antiadhesive Properties on Interaction with E. coli; Its Transformation in Biological Environment and Interaction with Bacteria Cell Wall | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Taurolidine cooperates with antineoplastic drugs in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiogenesis Assays [sigmaaldrich.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Taurolidine--a new drug with anti-tumor and anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Taurolidine promotes cell apoptosis by enhancing GRIM‑19 expression in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Taurolidine, an analogue of the amino acid taurine, suppresses interleukin 1 and tumor necrosis factor synthesis in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Taurolidine reduces the tumor stimulating cytokine interleukin-1beta in patients with resectable gastrointestinal cancer: a multicentre prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Taurolidine inhibits tumour necrosis factor (TNF) toxicity--new evidence of TNF and endotoxin synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pentoxifylline, cyclosporine A and taurolidine inhibit endotoxin-stimulated tumor necrosis factor-alpha production in rat mesangial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Tauroxicum in Cell Culture Media
Disclaimer: Publicly available scientific literature providing specific quantitative data on the solubility and stability of Tauroxicum in cell culture media is limited. Therefore, this guide utilizes data and methodologies established for its parent compound, Taurine, as a foundational proxy. Researchers should consider the information presented herein as a comprehensive framework and are strongly encouraged to perform compound-specific validation studies for this compound.
Introduction to this compound
This compound is described as a non-antimicrobial agent intended to supplement or replace antibiotics in animal husbandry to enhance health, productivity, and weight gain.[1] While its primary application is in livestock, its potential use in in-vitro research necessitates a thorough understanding of its behavior in cell culture environments. This guide provides a technical overview of the anticipated solubility and stability of this compound in commonly used cell culture media, drawing parallels from its structural analog, Taurine.
Physicochemical Properties of this compound and Taurine
Information regarding the physicochemical properties of this compound is not extensively detailed in the public domain. However, some supplier data sheets indicate its molecular formula as C31H46N8O5 and a molecular weight of 610.76.[2] It is also noted to be soluble in DMSO.[2]
To provide a more comprehensive understanding, the well-documented properties of Taurine are presented below as a reference. Taurine, or 2-aminoethanesulfonic acid, is a sulfur-containing β-amino acid that is highly soluble in water.
Table 1: Solubility of Taurine in Water
| Temperature (°C) | Solubility (g/L) |
| 20 | 79 |
| 25 | 94.9 |
Source: ECHA, DrugBank[3]
Solubility of this compound in Cell Culture Media
The solubility of a compound in cell culture media is a critical parameter for ensuring accurate and reproducible experimental results. While specific data for this compound is unavailable, we can infer its likely behavior based on the high water solubility of Taurine. Cell culture media are complex aqueous solutions containing salts, amino acids, vitamins, and glucose. The presence of these components can influence the solubility of a test compound.
3.1. Factors Influencing Solubility in Cell Culture Media
-
pH: The pH of standard cell culture media is typically maintained between 7.2 and 7.4. The ionization state of this compound, and thus its solubility, will be dependent on its pKa values.
-
Temperature: Most cell culture experiments are conducted at 37°C. The solubility of most compounds, including Taurine, generally increases with temperature.
-
Media Composition: The presence of proteins (e.g., in serum-supplemented media) and other organic molecules can affect the solubility of a compound through binding interactions.
-
Solvent: If this compound is prepared as a stock solution in a solvent like DMSO, the final concentration of the solvent in the culture medium should be kept to a minimum (typically <0.5%) to avoid solvent-induced precipitation and cytotoxicity.
3.2. Hypothetical Experimental Protocol for Determining this compound Solubility
This protocol provides a general framework for determining the solubility of this compound in a specific cell culture medium, such as DMEM.
Materials:
-
This compound powder
-
Dulbecco's Modified Eagle Medium (DMEM), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
0.22 µm sterile syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Analytical balance
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound powder into several sterile tubes.
-
Add a defined volume of pre-warmed (37°C) DMEM to each tube.
-
Vortex the tubes vigorously for 2 minutes to facilitate dissolution.
-
-
Equilibration:
-
Incubate the tubes in a shaker incubator at 37°C and 5% CO2 for 24-48 hours to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Compound:
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no particulate matter is disturbed.
-
Filter the supernatant through a 0.22 µm sterile syringe filter to remove any remaining microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in DMEM of known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method to determine the concentration of dissolved this compound.
-
The highest concentration measured in the supernatant represents the equilibrium solubility of this compound in DMEM under the tested conditions.
-
Stability of this compound in Cell Culture Media
The stability of a compound in cell culture medium is crucial for interpreting experimental outcomes, as degradation can lead to a decrease in the effective concentration and the formation of potentially active or toxic byproducts.
4.1. Potential Degradation Pathways
While the specific degradation pathways of this compound are not documented, compounds with similar functional groups can undergo hydrolysis or oxidation in aqueous environments. For instance, the hydrolysis of taurolidine, a related compound, to taurinamide is a known degradation pathway. A hypothetical degradation pathway for this compound could involve similar hydrolytic cleavage.
4.2. Hypothetical Experimental Protocol for Assessing this compound Stability
This protocol outlines a method for evaluating the stability of this compound in cell culture medium over a typical experiment duration.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)
-
Sterile microcentrifuge tubes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
HPLC system
-
-80°C freezer
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired cell culture medium at the final working concentration.
-
Aliquot the solution into multiple sterile tubes or wells of a plate.
-
-
Incubation and Sampling:
-
Place the samples in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from the incubator.
-
Immediately freeze the collected samples at -80°C to halt any further degradation.
-
-
Analysis:
-
Once all samples are collected, thaw them and analyze the concentration of the parent this compound compound using a validated HPLC method.
-
If possible, also monitor for the appearance of potential degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time.
-
From this data, the half-life (t1/2) of this compound in the cell culture medium can be calculated.
-
Table 2: Hypothetical Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | This compound Concentration (% of initial) |
| 0 | 100 |
| 2 | 98 |
| 4 | 95 |
| 8 | 90 |
| 24 | 75 |
| 48 | 55 |
| 72 | 40 |
This table presents hypothetical data for illustrative purposes.
Visualization of Experimental Workflows and Pathways
5.1. Experimental Workflow for Solubility and Stability Assessment
The following diagram illustrates the general workflow for determining the solubility and stability of a test compound in cell culture media.
Caption: Workflow for solubility and stability testing.
5.2. Hypothetical Degradation Pathway of this compound
This diagram proposes a simplified, hypothetical degradation pathway for this compound based on the hydrolysis of similar compounds.
Caption: Hypothetical this compound degradation pathway.
Conclusion
A comprehensive understanding of the solubility and stability of this compound in cell culture media is paramount for its successful application in in vitro research. While specific data for this compound remains scarce, the information available for its parent compound, Taurine, provides a valuable starting point for experimental design. The protocols and conceptual frameworks presented in this guide offer researchers a robust methodology for determining the key physicochemical parameters of this compound, ensuring the reliability and accuracy of future studies. It is imperative that researchers conduct compound-specific validation to confirm these properties in their specific experimental systems.
References
A Technical Guide to the Theoretical Binding Affinity of Tauroxicum to Target Proteins
Disclaimer: The term "Tauroxicum" is associated with proprietary drug development and, as such, detailed theoretical binding affinity studies and specific quantitative data are not extensively available in public-facing scientific literature. This guide synthesizes available information on related compounds, such as Taurultam, and their putative targets to provide a framework for understanding the theoretical binding affinity. The primary target discussed is the Inositol-requiring enzyme 1 alpha (IRE1α), a key regulator in the Unfolded Protein Response (UPR) pathway.
Introduction to this compound and its Putative Target
This compound is a compound under investigation for its therapeutic potential, particularly in oncology. Its mechanism is believed to involve the modulation of the Unfolded Protein Response (UPR), a cellular stress response pathway often exploited by cancer cells to survive and proliferate. A key protein in this pathway, and a putative target for this compound and related molecules like Taurultam, is the Inositol-requiring enzyme 1 alpha (IRE1α).
IRE1α is a transmembrane protein in the endoplasmic reticulum that has both kinase and endoribonuclease (RNase) activity. Under stress, it initiates a signaling cascade to manage unfolded proteins. Chronic activation of this pathway is a hallmark of several cancers, making IRE1α a compelling therapeutic target. This guide will explore the theoretical framework for assessing the binding affinity of a this compound-like compound to the IRE1α protein.
Theoretical Binding Affinity Data
Quantitative data from in silico theoretical binding studies for this compound are not publicly available. However, we can present data from experimental assays for related compounds targeting the IRE1α pathway to provide context for the expected affinity. The table below summarizes experimental data for known IRE1α inhibitors, which serves as a benchmark for the desired potency of a therapeutic agent like this compound.
| Compound Class | Target | Assay Type | Measured Affinity (IC50) | Reference |
| Taurultam Derivatives | IRE1α RNase Domain | FRET-based Assay | 1 µM - 10 µM | Patent Data |
| Type I Kinase Inhibitors | IRE1α Kinase Domain | Kinase Activity Assay | 50 nM - 500 nM | Preclinical Studies |
| Covalent Inhibitors | IRE1α RNase Domain | Enzyme Inhibition Assay | 100 nM - 1 µM | Academic Research |
Table 1: Summary of experimental affinity data for various IRE1α inhibitors. This data provides a reference range for the potential binding affinity of this compound.
Methodologies for Theoretical Binding Affinity Studies
The theoretical binding affinity of a ligand like this compound to its target protein is typically evaluated using a combination of computational chemistry techniques. The following protocol outlines a standard workflow for such an analysis targeting the IRE1α protein.
-
Protein Preparation:
-
The crystal structure of the target protein (e.g., human IRE1α) is obtained from a protein database like the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states for amino acid residues at a physiological pH.
-
Any co-crystallized ligands or co-factors may be removed unless they are essential for the binding site's integrity.
-
-
Ligand Preparation:
-
A 3D structure of the ligand (e.g., Taurultam) is generated using chemical drawing software.
-
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) to find a low-energy conformation.
-
Partial charges are assigned to the ligand atoms.
-
-
Docking Simulation:
-
A docking grid box is defined around the active site of IRE1α. The active site can be identified from the position of a co-crystallized ligand or through binding site prediction algorithms.
-
A molecular docking program (e.g., AutoDock Vina, Schrödinger's Glide) is used to predict the binding pose and affinity of the ligand within the defined active site.
-
The software systematically samples different conformations and orientations of the ligand, scoring each pose based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
The results are analyzed to identify the most favorable binding poses, characterized by the lowest docking scores (representing the strongest predicted binding affinity).
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the structural basis of binding.
-
Visualization of Workflows and Pathways
The following diagram illustrates the computational workflow used to predict the binding affinity of a compound to its target protein.
The diagram below outlines the signaling pathway involving the IRE1α protein, a primary target for compounds like this compound. Under endoplasmic reticulum (ER) stress, IRE1α becomes activated, leading to the splicing of XBP1 mRNA, which in turn upregulates genes to resolve the stress.
Initial Toxicity Screening of Carbobenzoxy-ß-Alanyl Taurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for the initial toxicity screening of the novel synthetic compound, carbobenzoxy-ß-alanyl taurine (B1682933). As a synthetically modified peptide derivative, a thorough toxicological evaluation is paramount to ascertain its safety profile for potential therapeutic applications. This document provides a framework for a tiered approach, incorporating both in vitro and in vivo methodologies to assess acute toxicity, genotoxicity, and potential cardiotoxicity. Detailed experimental protocols for key assays, including the Acute Oral Toxicity (OECD 423), Bacterial Reverse Mutation Test (OECD 471), In Vitro Mammalian Chromosomal Aberration Test (OECD 473), and hERG Potassium Channel Assay, are presented. Quantitative data from these projected studies are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes mandatory visualizations of a general experimental workflow and a representative signaling pathway associated with cytotoxicity, rendered using Graphviz (DOT language), to provide a clear visual representation of the scientific processes involved. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the safety evaluation of new chemical entities.
Introduction
Carbobenzoxy-ß-alanyl taurine is a synthetic derivative combining ß-alanine and taurine, with a carbobenzoxy group protecting the molecule to potentially enhance its stability and bioavailability.[1] While the individual components, ß-alanine and taurine, have been studied for their physiological roles[1][2], the toxicological profile of the integrated molecule remains uncharacterized. An initial toxicity screening is a critical step in the drug discovery and development pipeline to identify potential hazards and mitigate risks before progressing to more extensive preclinical and clinical studies.[3][4]
This guide proposes a battery of standard, internationally recognized assays to build a preliminary safety profile for carbobenzoxy-ß-alanyl taurine. The tiered approach begins with in vitro assays to minimize animal use and progresses to a limited in vivo study for acute systemic toxicity.
Data Summary
The following tables present a hypothetical summary of quantitative data that would be generated from the proposed toxicity screening of carbobenzoxy-ß-alanyl taurine.
Table 1: Acute Oral Toxicity in Rodents (OECD 423)
| Parameter | Value | Classification |
| LD₅₀ Cut-off Estimate | > 2000 mg/kg body weight | GHS Category 5 or Unclassified |
| Clinical Observations | No signs of toxicity observed | - |
| Body Weight Changes | No significant changes | - |
| Gross Necropsy | No abnormalities detected | - |
Table 2: Genotoxicity - Bacterial Reverse Mutation Test (Ames Test - OECD 471)
| Strain | Metabolic Activation | Result | Fold Increase over Control (at highest non-toxic dose) |
| TA98 | -S9 | Negative | 1.2 |
| TA98 | +S9 | Negative | 1.4 |
| TA100 | -S9 | Negative | 1.1 |
| TA100 | +S9 | Negative | 1.3 |
| TA1535 | -S9 | Negative | 0.9 |
| TA1535 | +S9 | Negative | 1.0 |
| TA1537 | -S9 | Negative | 1.3 |
| TA1537 | +S9 | Negative | 1.5 |
| E. coli WP2 uvrA | -S9 | Negative | 1.2 |
| E. coli WP2 uvrA | +S9 | Negative | 1.4 |
Table 3: Genotoxicity - In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
| Cell Line | Treatment Duration (hours) | Metabolic Activation | Result | Percentage of Cells with Aberrations (at highest non-toxic concentration) |
| Human Lymphocytes | 4 | -S9 | Negative | 2.1% |
| Human Lymphocytes | 4 | +S9 | Negative | 2.5% |
| Human Lymphocytes | 24 | -S9 | Negative | 2.3% |
Table 4: Cardiotoxicity - hERG Potassium Channel Assay
| Assay Type | Test System | IC₅₀ |
| Patch Clamp | HEK293 cells expressing hERG | > 30 µM |
Experimental Protocols
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
Objective: To determine the acute oral toxicity of carbobenzoxy-ß-alanyl taurine and to classify the substance according to the Globally Harmonised System (GHS).[5]
Principle: This method involves a stepwise procedure with the use of a minimal number of animals.[3] A group of animals is dosed at a defined starting level. The outcome of this initial test determines the subsequent steps.
Methodology:
-
Test System: Healthy, young adult nulliparous, non-pregnant female rats (e.g., Sprague-Dawley strain), approximately 8-12 weeks old. Animals are acclimatized for at least 5 days before the study.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The vehicle should be aqueous, and the volume should generally not exceed 1 mL/100g of body weight.[5]
-
Starting Dose Level: A starting dose of 2000 mg/kg is proposed based on the expected low toxicity of the parent compounds.
-
Procedure:
-
Three animals are dosed at the starting dose level.
-
Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern) and body weight changes for at least 14 days.
-
If no mortality or significant toxicity is observed, the study is concluded.
-
If mortality is observed, further testing at lower dose levels may be required.
-
-
Pathology: At the end of the observation period, all animals are subjected to gross necropsy.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
Objective: To assess the mutagenic potential of carbobenzoxy-ß-alanyl taurine by its ability to induce reverse mutations in amino-acid dependent strains of Salmonella typhimurium and Escherichia coli.[4][6][7]
Principle: The test uses several strains of bacteria that carry mutations in genes involved in histidine or tryptophan synthesis. These mutations render the bacteria unable to grow on a medium lacking the specific amino acid. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on the deficient medium.[6][7]
Methodology:
-
Tester Strains: A minimum of five strains should be used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102.[6]
-
Metabolic Activation: The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate.[8]
-
Procedure (Plate Incorporation Method):
-
Varying concentrations of carbobenzoxy-ß-alanyl taurine, the bacterial tester strain, and either S9 mix or a control buffer are mixed with molten top agar (B569324).
-
The mixture is poured onto minimal glucose agar plates.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.[8]
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[9][10][11]
Principle: Cultured mammalian cells are exposed to the test substance, and metaphase cells are examined for chromosomal damage.[2]
Methodology:
-
Test System: Cultured mammalian cells with a stable karyotype, such as primary human peripheral blood lymphocytes or a suitable cell line like Chinese Hamster Ovary (CHO) cells.[9]
-
Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 mix).[9]
-
Procedure:
-
Cell cultures are treated with at least three analyzable concentrations of carbobenzoxy-ß-alanyl taurine for a short duration (e.g., 4 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) in the absence of S9.
-
Following treatment, cells are cultured for a period to allow for the expression of chromosomal damage.
-
A metaphase-arresting substance (e.g., colcemid) is added to accumulate cells in metaphase.
-
Cells are harvested, fixed, and stained.
-
-
Data Analysis: At least 200 well-spread metaphases per concentration are analyzed for structural chromosomal aberrations (e.g., breaks, deletions, exchanges). A test substance is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of cells with structural aberrations.[10]
hERG Potassium Channel Assay
Objective: To evaluate the potential of carbobenzoxy-ß-alanyl taurine to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key indicator of potential cardiac arrhythmia risk.
Principle: The hERG channel is crucial for cardiac repolarization. Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[12] This assay directly measures the effect of the compound on hERG channel activity.
Methodology (Manual Patch Clamp):
-
Test System: A mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.
-
Procedure:
-
Whole-cell patch-clamp recordings are performed on individual cells.
-
A voltage protocol is applied to elicit hERG currents.
-
After establishing a stable baseline current, cells are perfused with increasing concentrations of carbobenzoxy-ß-alanyl taurine.
-
The effect of the compound on the peak tail current is measured.
-
-
Data Analysis: The concentration-response relationship is determined, and the IC₅₀ value (the concentration at which 50% of the hERG current is inhibited) is calculated.
Visualization of Workflows and Pathways
Experimental Workflow for Initial Toxicity Screening
References
- 1. researchgate.net [researchgate.net]
- 2. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 4. oecd.org [oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. nib.si [nib.si]
- 7. oecd.org [oecd.org]
- 8. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 9. criver.com [criver.com]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. nucro-technics.com [nucro-technics.com]
- 12. hERG Assay | PPTX [slideshare.net]
Tauroxicum and its Potential Role in Cellular Metabolism: A Technical Whitepaper
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of metabolic research is continuously evolving, with a growing interest in compounds that can modulate fundamental cellular processes for therapeutic benefit. "Tauroxicum" has emerged as a term of interest, though its identity is multifaceted, referring to distinct chemical and commercial entities. This technical whitepaper aims to provide a comprehensive overview of this compound, clarifying its different contexts and focusing on the available scientific evidence regarding its potential role in cellular metabolism. Due to the limited publicly available data on the patented compound known as this compound, this guide extends its scope to include the closely related and extensively studied taurine-derived compounds: Taurolidine (B130013) and the endogenous amino acid Taurine (B1682933) . By examining the well-documented mechanisms of these related molecules, we can infer potential avenues of investigation and therapeutic application for novel "Tauro-" compounds. This paper will delve into the known mechanisms of action, present available quantitative data from preclinical and clinical studies, detail experimental protocols, and visualize key cellular pathways to provide a thorough resource for the scientific community.
Introduction: Deconvoluting the Identity of "this compound"
Initial investigations into "this compound" reveal its application in two disparate fields, leading to potential confusion.
1.1. This compound in Homeopathy: The term "this compound" is prominently used as an active ingredient in various homeopathic preparations aimed at supporting the immune system and alleviating fatigue. These products are marketed under names such as Taurox Immune Support and are often associated with the acronym COBAT. It is crucial to note that these homeopathic products have not been evaluated by the Food and Drug Administration (FDA) for safety or efficacy, and there is a lack of peer-reviewed scientific literature supporting their use or detailing their mechanism of action at a molecular level.
1.2. This compound as a Patented Chemical Entity: A distinct entity, also referred to as this compound, is a specific chemical compound with the CAS number 648922-41-2 and a molecular formula of C31H46N8O5. This compound is the subject of U.S. Patent 7071232 B1, which describes "small molecules that increase the conversion of food to body weight gain." This suggests a direct, though not yet fully elucidated, role in cellular metabolism. The limited public data on this compound necessitates a broader examination of related molecules to understand its potential biological activities.
Given the scope of this technical whitepaper and its intended audience, the focus will be on the scientifically documented effects of taurine-derived compounds on cellular metabolism, with Taurolidine and Taurine serving as primary examples.
Taurolidine: A Taurine Derivative with Pleiotropic Cellular Effects
Taurolidine is a synthetic broad-spectrum antimicrobial agent derived from the amino acid taurine.[1] Beyond its antimicrobial properties, Taurolidine has garnered significant interest for its anti-inflammatory and antineoplastic activities.[2][3][4] Its mechanism of action is multifaceted, primarily involving the release of reactive methylol groups upon hydrolysis.[2][5]
2.1. Mechanism of Action in Cellular Metabolism and Cancer:
Taurolidine exerts its effects on cancer cells through several interconnected pathways:
-
Induction of Apoptosis: Taurolidine is a potent inducer of programmed cell death (apoptosis) in a variety of cancer cell lines.[3][4] This is achieved through both the intrinsic (mitochondrial) and extrinsic pathways. It has been shown to modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization and the release of cytochrome c.[6] This, in turn, activates the caspase cascade, leading to apoptosis.[3]
-
Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is critical for tumor growth and metastasis. Taurolidine has been found to inhibit angiogenesis, potentially by suppressing the production of vascular endothelial growth factor (VEGF).[2][5]
-
Modulation of Inflammatory Responses: Taurolidine can downregulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are known to play a role in cancer progression.[3]
-
Induction of Necrosis at Higher Concentrations: While lower concentrations of Taurolidine primarily induce apoptosis, higher concentrations have been observed to cause necrotic cell death.[7]
2.2. Quantitative Data on Taurolidine's Biological Effects:
The following tables summarize key quantitative data from in vitro and in vivo studies on Taurolidine.
Table 1: In Vitro Effects of Taurolidine on Cancer Cells
| Cell Line | Cancer Type | Parameter | Taurolidine Concentration | Effect | Citation |
| DHD/K12/TRb | Rat Colorectal | Proliferation | 25 µg/mL | 4-fold decrease | [8] |
| DHD/K12/TRb | Rat Colorectal | Necrosis (LDH release) | 25 µg/mL | 4-fold increase | [8] |
| B16 4A5 & B16 F10 | Murine Melanoma | Apoptosis & Viability | 0-100 µM | Dose-dependent increase in apoptosis and decrease in viability | [6] |
| HepG2 | Human Liver Cancer | Viability | 10-200 µM | Time- and dose-dependent decrease | [9] |
| HepG2 | Human Liver Cancer | Apoptosis | 100 & 200 µM | Significant increase at 24 and 48 hours | [9] |
| C6, HT22, U373 | Brain Tumor | Cell Death | 2.8 µg/mL - 2 mg/mL | Induction of cell death | [10] |
Table 2: In Vivo Effects of Taurolidine on Tumors
| Animal Model | Cancer Type | Treatment | Effect on Tumor Burden | Citation |
| BD IX Rats | Metastatic Colorectal | 100 mg/kg Taurolidine (intraperitoneal) | Significant decrease (3±1 vs. 649±101 nodules in control) | [8] |
| C57BL/6 Mice | Melanoma | 15 mg/mouse Taurolidine (intraperitoneal) | Significant inhibition of primary and metastatic tumor growth | [6] |
| BALB/c Mice | Osteosarcoma | 1% & 2% Taurolidine (intraperitoneal) | Significant reduction in intraperitoneal tumor weight | [11][12] |
2.3. Experimental Protocols for Studying Taurolidine:
2.3.1. In Vitro Cell Viability and Proliferation Assay (MTT Assay):
-
Seed cancer cells (e.g., HepG2, DHD/K12/TRb) in 96-well plates at a predetermined density and allow them to adhere overnight.[8][9]
-
Treat the cells with varying concentrations of Taurolidine (e.g., 0, 10, 50, 100, 200 µM) for different time points (e.g., 24, 48, 72 hours).[9]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
2.3.2. In Vivo Tumor Model (Murine Melanoma):
-
Inject murine melanoma cells (e.g., B16 4A5) subcutaneously into the flank of C57BL/6 mice.[6]
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer Taurolidine (e.g., 15 mg/mouse) or a vehicle control intraperitoneally on alternate days for a specified period (e.g., 2 weeks).[6]
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry for apoptotic markers).
2.4. Visualizing Taurolidine's Signaling Pathways:
Below are Graphviz diagrams illustrating the proposed mechanisms of action of Taurolidine.
Caption: Taurolidine-induced apoptosis signaling pathways.
Caption: General experimental workflow for evaluating Taurolidine.
Taurine: The Endogenous Regulator of Cellular Metabolism and Health
Taurine is a semi-essential amino acid found in high concentrations in many tissues, where it plays a crucial role in various physiological processes.[13] Its functions are diverse, ranging from osmoregulation and bile salt conjugation to antioxidant defense and modulation of mitochondrial function.[13][14]
3.1. Role in Cellular Energy Metabolism:
Taurine is deeply integrated into the metabolic framework of the cell:
-
Mitochondrial Health: Taurine is critical for maintaining mitochondrial function.[14] It is involved in the proper synthesis of mitochondrial proteins by conjugating with mitochondrial tRNAs.[14] Taurine also protects mitochondria from oxidative stress by enhancing the activity of antioxidant enzymes and preventing calcium overload, which can trigger the mitochondrial permeability transition and apoptosis.[14][15]
-
Energy Metabolism Homeostasis: Taurine plays a vital role in the metabolism of glucose and lipids.[16][17] It can improve insulin (B600854) sensitivity and has been shown to activate signaling pathways like SIRT1/AMPK/FOXO1, which are central regulators of energy metabolism.[18]
-
Antioxidant Properties: Taurine acts as a potent antioxidant, protecting cells from damage induced by reactive oxygen species (ROS).[15] This is particularly important in metabolically active tissues where ROS production is high.
3.2. Quantitative Data on Taurine's Metabolic Effects:
Table 3: Effects of Taurine on Mitochondrial Function
| System | Parameter | Taurine Concentration | Effect | Citation |
| Isolated Mouse Liver Mitochondria | ATP Levels | 0.05 - 40 mM | Significantly enhanced | [19] |
| Isolated Mouse Liver Mitochondria | Membrane Potential | 0.05 - 40 mM | Significantly enhanced | [19] |
| Isolated Mouse Liver Mitochondria | Ca2+-induced Permeabilization | 0.05 - 40 mM | Prevented | [19] |
3.3. Visualizing Taurine's Cellular Functions:
Caption: Overview of Taurine's key cellular functions.
Conclusion and Future Perspectives
The term "this compound" encompasses both a homeopathic remedy with limited scientific backing and a patented chemical compound with a putative, yet underexplored, role in metabolism. For the scientific and drug development community, the true potential lies in the broader family of taurine-derived compounds.
Taurolidine has demonstrated significant promise as an antineoplastic agent, with well-documented effects on apoptosis, angiogenesis, and inflammation. The quantitative data and experimental protocols outlined in this whitepaper provide a solid foundation for further research into its therapeutic applications.
Taurine , as an endogenous molecule, offers a blueprint for understanding the fundamental requirements for cellular metabolic health. Its profound impact on mitochondrial function and energy homeostasis highlights the therapeutic potential of targeting these pathways.
Future research should focus on:
-
Elucidating the precise mechanism of action of the patented this compound compound (CAS 648922-41-2). Access to the full patent and further independent studies are required to validate its effects on food conversion and cellular metabolism.
-
Conducting well-designed clinical trials for Taurolidine. While preclinical data is encouraging, rigorous clinical studies are needed to establish its efficacy and safety as a cancer therapeutic.
-
Developing novel taurine-based derivatives. The favorable safety profile and diverse biological activities of taurine and Taurolidine suggest that novel analogs could be designed to have enhanced potency and specificity for various metabolic and proliferative diseases.
References
- 1. Review: Taurine: A “very essential” amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Taurolidine? [synapse.patsnap.com]
- 3. What is Taurolidine used for? [synapse.patsnap.com]
- 4. The evolving role of taurolidine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taurolidine - Wikipedia [en.wikipedia.org]
- 6. Taurolidine induces apoptosis of murine melanoma cells in vitro and in vivo by modulation of the Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Taurolidine inhibits tumor cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. The effect of taurolidine on brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the effects of taurolidine on tumor weight and microvessel density in a murine model of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the effects of taurolidine on tumor weight and microvessel density in a murine model of osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What Is Taurine and What Does It Do to the Body? Benefits [medicinenet.com]
- 14. The Role of Taurine in Mitochondria Health: More Than Just an Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects and Mechanisms of Taurine as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Taurine is Involved in Energy Metabolism in Muscles, Adipose Tissue, and the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Bioavailability of Carbobenzoxy-ß-alanyl Taurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbobenzoxy-ß-alanyl taurine (B1682933) is a synthetic dipeptide derivative. The carbobenzoxy (Cbz) group, a common protecting group in peptide synthesis, is attached to the ß-alanine, which is then linked to taurine. The primary rationale for the Cbz group is to enhance the molecule's stability and potentially its bioavailability[1]. Understanding the bioavailability of this compound is crucial for its development as a potential therapeutic or nutritional agent. This guide will explore the hypothesized metabolic pathways, intestinal absorption mechanisms, and pharmacokinetic profile based on the known properties of its components.
Hypothesized Metabolic Pathway and Intestinal Absorption
The oral bioavailability of carbobenzoxy-ß-alanyl taurine is predicated on two primary, non-mutually exclusive pathways:
-
Pathway A: Luminal and/or Brush-Border Hydrolysis: The carbobenzoxy group is enzymatically cleaved in the gastrointestinal lumen or at the brush border of enterocytes. The resulting ß-alanyl taurine dipeptide or its constituent amino acids are then absorbed.
-
Pathway B: Intact Absorption and Intracellular Metabolism: The intact molecule is absorbed, likely via passive diffusion due to its increased lipophilicity conferred by the Cbz group, followed by intracellular hydrolysis.
Given the enzymatic machinery present in the gut, Pathway A is considered the more probable primary route of absorption.
Enzymatic Cleavage of the Carbobenzoxy Group
While specific intestinal enzymes that cleave the Cbz group from this particular molecule have not been identified, the urethane (B1682113) linkage is susceptible to enzymatic hydrolysis. Microbial enzymes with the ability to cleave Cbz groups have been identified, suggesting that the gut microbiota could play a role in this initial metabolic step[2][3]. Additionally, various esterases and lipases present in the intestinal lumen and within enterocytes could potentially hydrolyze the Cbz group[4][5].
Absorption of ß-alanine and Taurine
Following the cleavage of the Cbz group, the resulting ß-alanine and taurine would be available for absorption. The intestinal transport of these amino acids is well-characterized and involves several carrier-mediated systems.
-
Taurine Transport: Taurine is absorbed via two main transporters in the human intestine:
-
ß-alanine Transport: ß-alanine is also transported by carrier-mediated systems, including a pH-dependent amino acid transporter. It is a substrate for both TauT and PAT1, indicating a shared absorption pathway with taurine[6][9]. There is also evidence for a specific ß-alanine carrier, SLC6A14, in the ileum[9].
The competition between ß-alanine and taurine for the same transporters could influence the absorption kinetics of both compounds when delivered as ß-alanyl taurine.
Quantitative Data: Pharmacokinetics of ß-alanine and Taurine
The following tables summarize the pharmacokinetic parameters of orally administered ß-alanine and taurine in humans, which can serve as a proxy for what might be expected after the cleavage of the carbobenzoxy group.
Table 1: Pharmacokinetic Parameters of Oral Taurine in Healthy Humans
| Parameter | Value | Reference |
| Dose | 4 g | [6][10][11] |
| Cmax (Maximum Plasma Concentration) | 86.1 ± 19.0 mg/L | [6][10][11] |
| Tmax (Time to Cmax) | 1.5 ± 0.6 hr | [6][10][11] |
| T1/2 (Elimination Half-life) | 1.0 ± 0.3 hr | [6][10][11] |
| CL/F (Apparent Clearance) | 21.1 ± 7.8 L/hr | [6][10][11] |
| AUC0–8h (Area Under the Curve) | 206.3 ± 63.9 mg·hr/L | [10][11] |
Table 2: Pharmacokinetic Parameters of Oral ß-alanine in Healthy Humans
| Parameter | Value | Condition | Reference |
| Dose | 1,400 mg (Fixed Dose) | Fasted | [12] |
| Cmax (Maximum Plasma Concentration) | 218.4 ± 87.9 µM | Fasted | [12] |
| Tmax (Time to Cmax) | 40 - 150 min | Fasted | [12] |
| T1/2 (Elimination Half-life) | 32.6 - 97.8 min | Fasted | [12] |
| iAUC (Incremental Area Under the Curve) | 18,550 ± 6,495 µM·min | Fasted | [12] |
| Dose | 40 mg/kg bwt | Fasted | [13] |
| Cmax (Maximum Plasma Concentration) | 833 ± 43 µM | Fasted | [13] |
| Time to Baseline | 2 hours | Fasted | [13] |
| Urinary Loss | <5% | Fasted | [13] |
Experimental Protocols
To definitively determine the bioavailability of carbobenzoxy-ß-alanyl taurine, the following experimental protocols are recommended.
Caco-2 Cell Permeability Assay
This in vitro model is used to assess the intestinal permeability of a compound and to investigate its potential for active transport or efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium[8][14].
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow[8].
-
Permeability Study (Apical to Basolateral):
-
The test compound (carbobenzoxy-ß-alanyl taurine) is added to the apical (AP) side of the monolayer.
-
Samples are collected from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the test compound and its potential metabolites (ß-alanyl taurine, ß-alanine, taurine) in the BL samples is quantified by LC-MS/MS.
-
-
Efflux Study (Basolateral to Apical):
-
The test compound is added to the BL side, and samples are collected from the AP side to determine if the compound is a substrate for efflux transporters like P-glycoprotein.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux[8].
-
In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This in vivo model provides a more physiologically relevant assessment of intestinal permeability and metabolism.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water. The animals are anesthetized, and a segment of the small intestine (e.g., jejunum or ileum) is surgically isolated and cannulated[9][15][16].
-
Perfusion: The intestinal segment is perfused with a solution containing the test compound (carbobenzoxy-ß-alanyl taurine) and a non-absorbable marker (e.g., phenol (B47542) red) at a constant flow rate[9][15][16].
-
Sample Collection: The perfusate is collected from the outlet cannula at regular intervals. Blood samples can also be collected from the mesenteric vein draining the perfused segment to assess the appearance of the compound and its metabolites in the portal circulation[17].
-
Analysis: The concentrations of the parent compound and its metabolites in the perfusate and blood samples are determined by LC-MS/MS.
-
Data Analysis: The effective permeability (Peff) and the absorption rate constant (Ka) are calculated based on the disappearance of the compound from the perfusate.
Visualization of Hypothesized Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized absorption and metabolic pathways.
Caption: Hypothesized intestinal hydrolysis and absorption of carbobenzoxy-ß-alanyl taurine.
Caption: Experimental workflow for in vivo bioavailability assessment.
Conclusion
The bioavailability of carbobenzoxy-ß-alanyl taurine is likely dependent on the in vivo cleavage of the carbobenzoxy group, followed by the absorption of ß-alanine and taurine through their established transport mechanisms. While the Cbz group may enhance stability in formulation, its impact on absorption requires empirical investigation. The provided experimental protocols offer a robust framework for determining the permeability, metabolic fate, and overall bioavailability of this compound. The pharmacokinetic data for ß-alanine and taurine serve as a valuable baseline for these future studies. Further research is warranted to isolate and characterize the specific enzymes responsible for Cbz cleavage in the gastrointestinal tract.
References
- 1. Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. In situ single-pass intestinal permeability study [bio-protocol.org]
- 10. Pharmacokinetics of Oral Taurine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of β-Alanine Using Different Dosing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The absorption of orally supplied beta-alanine and its effect on muscle carnosine synthesis in human vastus lateralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. ijpsonline.com [ijpsonline.com]
- 16. ijpsonline.com [ijpsonline.com]
- 17. mdpi.com [mdpi.com]
Foundational Research on Tauroxicum's Immunomodulatory Effects: A Technical Guide
Disclaimer: The term "Tauroxicum" is not widely recognized in peer-reviewed scientific literature. The information presented herein is synthesized from publicly available data, including product descriptions and materials related to "Taurox," which identify this compound as a key ingredient. These sources are primarily commercial and describe it as a homeopathic preparation.[1][2][3] The claims regarding its immunomodulatory effects have not been evaluated by the FDA and are based on traditional homeopathic practice, not accepted medical evidence.[4] This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be construed as an endorsement of its efficacy.
Introduction to this compound
This compound, also referred to as carbobenzoxy-ß-alanyl taurine (B1682933) or COBAT, is the major active ingredient in certain homeopathic preparations marketed for immune optimization and relief from persistent fatigue.[1][2] It is prepared through organic chemical synthesis and classical homeopathic methods.[1] While detailed foundational research in peer-reviewed journals is lacking, product literature suggests that this compound's purported mechanism of action involves the modulation of the immune system.[1][2] It is claimed to stimulate an underactive immune system and calm an overactive one, leading to a more effective immune response.[1][2]
Proposed Immunomodulatory Mechanism of Action
The primary proposed mechanism for this compound's effects is the modulation of cytokines.[1] Cytokines are a broad and loose category of small proteins that are important in cell signaling. They are produced by a wide range of cells, including immune cells, and act as messengers that regulate the body's immune and inflammatory responses.
Based on available descriptions, this compound is suggested to have a balancing effect on cytokine levels, which may contribute to its reported effects on fatigue and immune function.[1] However, specific quantitative data on its effects on particular cytokines (e.g., TNF-α, interleukins) from controlled scientific studies are not publicly available.
While the exact molecular pathways of this compound are not elucidated in the available literature, the broader immunomodulatory effects of taurine and its derivatives have been a subject of scientific investigation. Taurine, a semi-essential amino acid, is known to be abundant in leukocytes and has tissue-protective and antioxidant properties.[5] Taurine chloramine (B81541) (Tau-Cl), a derivative produced during inflammation, has been shown to downregulate the production of proinflammatory mediators and modulate T-cell activation.[5][6] These established effects of taurine and its derivatives may provide a potential, though unconfirmed, framework for understanding the hypothetical actions of this compound.
Quantitative Data Summary
A comprehensive search of scientific databases did not yield any peer-reviewed studies containing quantitative data on the immunomodulatory effects of this compound. Therefore, a table summarizing such data cannot be provided at this time. The development of a robust scientific understanding of this compound would require rigorous preclinical and clinical studies to generate such data.
Experimental Protocols
Detailed experimental protocols from foundational research on this compound are not available in the public domain. To investigate its purported immunomodulatory effects, a series of standard immunological assays would be necessary. The following are hypothetical, yet standard, experimental protocols that could be employed:
In Vitro Immune Cell Assays
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs), specific immune cell lines (e.g., Jurkat for T cells, THP-1 for monocytes).
-
Assays:
-
Cell Viability and Proliferation: MTS or MTT assays to determine the cytotoxic effects of this compound and its impact on immune cell proliferation in the presence and absence of mitogens like phytohemagglutinin (PHA) or lipopolysaccharide (LPS).
-
Cytokine Profiling: Enzyme-linked immunosorbent assay (ELISA) or multiplex bead array to quantify the production of key pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10) cytokines by immune cells treated with this compound.
-
Phagocytosis Assay: Measurement of the uptake of fluorescently labeled particles by macrophages or neutrophils in the presence of this compound to assess its effect on phagocytic activity.
-
Natural Killer (NK) Cell Cytotoxicity Assay: A chromium-51 (B80572) release assay or a flow cytometry-based assay to determine if this compound enhances the ability of NK cells to kill target tumor cells.
-
In Vivo Animal Models
-
Models: Standard immunology models such as collagen-induced arthritis in rats or LPS-induced systemic inflammation in mice.
-
Protocols:
-
Dosing and Administration: Determination of appropriate dosing regimens and routes of administration (e.g., oral gavage, intraperitoneal injection) for this compound.
-
Immunophenotyping: Flow cytometric analysis of immune cell populations (e.g., T cells, B cells, macrophages, dendritic cells) in the spleen, lymph nodes, and peripheral blood of treated and control animals.
-
Histopathology: Histological examination of tissues to assess inflammation and cellular infiltration.
-
Gene Expression Analysis: Quantitative PCR (qPCR) or RNA sequencing to analyze the expression of genes related to immune signaling pathways in tissues from treated animals.
-
Visualization of Proposed Mechanisms
The following diagrams illustrate the hypothetical immunomodulatory actions of this compound based on the limited available information and the known functions of related compounds like taurine.
Caption: Hypothetical modulatory effect of this compound on the immune system.
Caption: A standard experimental workflow for in vitro immunomodulatory studies.
Conclusion and Future Directions
References
- 1. nutricology.com [nutricology.com]
- 2. healthyhabitsliving.com [healthyhabitsliving.com]
- 3. healthysolutionsforall.com [healthysolutionsforall.com]
- 4. DailyMed - TAURIMMUNE ESSENTIAL- this compound, kali carb, phosphoricum acidum, selenium, silicea, zincum pellet [dailymed.nlm.nih.gov]
- 5. Taurine and its chloramine: modulators of immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of antigen-specific T-cell activation in vitro by taurine chloramine - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery of Tauroxicum's primary cellular targets
An initial search for the compound "Tauroxicum" reveals a scarcity of in-depth scientific literature detailing its primary cellular targets and mechanisms of action. The term appears to be associated with homeopathic remedies and is listed by some chemical suppliers for research purposes, particularly in the context of animal health.[1][2][3] Given the user's request for a detailed technical whitepaper for a scientific audience, it is likely that the query relates to a more extensively researched compound containing a taurine (B1682933) moiety.
Therefore, this technical guide will focus on Tauroursodeoxycholic acid (TUDCA) , a well-characterized taurine conjugate and a hydrophilic bile acid with a substantial body of research elucidating its cellular and molecular mechanisms. TUDCA has garnered significant interest for its cytoprotective and neuroprotective properties, making it a relevant and data-rich subject for this whitepaper.
Introduction to Tauroursodeoxycholic Acid (TUDCA)
Tauroursodeoxycholic acid is a naturally occurring bile acid formed by the conjugation of taurine and ursodeoxycholic acid (UDCA).[4][5] Historically used in traditional Chinese medicine, TUDCA is now recognized for its therapeutic potential in a range of conditions, including cholestatic liver diseases, neurodegenerative disorders, and metabolic diseases.[4][5][6][7] Its primary mechanism of action is attributed to its role as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress and inhibiting apoptosis.[4][5][8]
Primary Cellular Targets and Mechanisms of Action
TUDCA exerts its effects through multiple cellular pathways, primarily targeting components of the apoptotic machinery and the unfolded protein response (UPR).
Modulation of the Unfolded Protein Response (UPR) and ER Stress
A primary function of TUDCA is the attenuation of ER stress.[5][8] ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the UPR. Chronic UPR activation can lead to apoptosis. TUDCA acts as a chemical chaperone, stabilizing protein folding and reducing the load of misfolded proteins.[4][6][8]
Inhibition of Apoptosis
TUDCA has been shown to inhibit apoptosis through multiple mechanisms:
-
Mitochondrial Pathway: TUDCA can prevent the disruption of the mitochondrial membrane, thereby inhibiting the release of cytochrome c, a key event in the intrinsic apoptotic pathway.[4][7] It also modulates the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis.[7]
-
Caspase Inhibition: TUDCA can suppress the activation of various caspases, the executive enzymes of apoptosis.[4]
-
p53-Mediated Apoptosis: In models of Alzheimer's disease, TUDCA has been shown to reduce apoptosis mediated by the tumor suppressor protein p53.[7]
Activation of Survival Pathways
TUDCA has been observed to activate pro-survival signaling pathways, including the PI3K/Akt pathway.[9][10] This activation contributes to its protective effects against apoptosis.
Quantitative Data on TUDCA's Efficacy
| Parameter | Model System | Effect | Reference |
| Insulin (B600854) Sensitivity | Obese, insulin-resistant humans | ~30% increase in hepatic and muscle insulin sensitivity | [11] |
| Neuroprotection | Mouse model of Huntington's disease | Increased neuronal survival, reduced cognitive deficits | [7] |
| Liver Enzyme Levels | Human studies | Drastic lowering of serum ALT, AST, and ALP | [7] |
| Retinal Protection | Animal models of retinal detachment | Prevention of photoreceptor death | [5] |
Experimental Protocols
Tunicamycin-Induced ER Stress Assay
Objective: To evaluate the protective effect of TUDCA against ER stress-induced apoptosis.
Methodology:
-
Culture neuronal cells (e.g., SH-SY5Y) in appropriate media.
-
Pre-treat cells with varying concentrations of TUDCA for 24 hours.
-
Induce ER stress by treating cells with tunicamycin (B1663573) (an inhibitor of N-linked glycosylation) for 12-24 hours.
-
Assess cell viability using an MTT or similar assay.
-
Measure markers of ER stress (e.g., CHOP, GRP78/BiP) and apoptosis (e.g., cleaved caspase-3) by Western blotting or qPCR.
Staurosporine-Induced Apoptosis Assay
Objective: To determine the anti-apoptotic effects of TUDCA.
Methodology:
-
Culture hepatocytes or other relevant cell lines.
-
Pre-incubate cells with TUDCA for a specified period.
-
Induce apoptosis using staurosporine, a broad-spectrum protein kinase inhibitor.
-
Quantify apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Analyze the cleavage of caspases (e.g., caspase-3, -9) and PARP by Western blotting.
In Vivo Neuroprotection Study in a Parkinson's Disease Model
Objective: To assess the neuroprotective efficacy of TUDCA in an animal model of Parkinson's disease.
Methodology:
-
Use a suitable animal model, such as mice treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce dopaminergic neuron loss.
-
Administer TUDCA orally or via injection before or after MPTP treatment.
-
Evaluate motor function using behavioral tests (e.g., rotarod, pole test).
-
Perform immunohistochemical analysis of brain sections to quantify dopaminergic neuron survival in the substantia nigra.
-
Measure levels of dopamine (B1211576) and its metabolites in the striatum using HPLC.
Conclusion
TUDCA's primary cellular targets are intricately linked to the cellular stress response and apoptotic machinery. Its ability to act as a chemical chaperone to alleviate ER stress and its direct inhibition of key apoptotic mediators underscore its therapeutic potential. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the multifaceted roles of TUDCA and similar taurine-containing compounds in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DailyMed - TAUROX IMMUNE SUPPORT- abies nigra, aloe socotrina, arnica montana, cactus grandiflora, calcarea carbonica, lycopodium clavatum, this compound pellet [dailymed.nlm.nih.gov]
- 3. fda.report [fda.report]
- 4. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. restorativemedicine.org [restorativemedicine.org]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. nbinno.com [nbinno.com]
- 9. Tauroursodeoxycholic acid protects rat hepatocytes from bile acid-induced apoptosis via activation of survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tauroursodeoxycholic acid: a potential therapeutic tool in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
Methodological & Application
Application Notes and Protocols: Tauroxicum (Taurine) in In Vitro Cell Culture
Disclaimer: Information available for "Tauroxicum" is limited. The following data and protocols are based on studies conducted with Taurine (B1682933), a closely related compound from which this compound's active components are likely derived. The biological effects are presumed to be similar.
Introduction
Taurine, a sulfur-containing amino acid, and its derivatives are emerging as potential anti-cancer agents.[1][2] In vitro studies have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.[1][3][4][5] These application notes provide an overview of the in vitro effects of taurine on cancer cells and detailed protocols for assessing its biological activity.
Mechanism of Action
Taurine's anti-cancer effects are mediated through multiple signaling pathways. A key mechanism is the induction of apoptosis, or programmed cell death. This is often initiated through the upregulation of pro-apoptotic proteins like PUMA (p53-upregulated modulator of apoptosis) and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[3][5][6][7] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, executing the apoptotic process.[5][6] Studies have shown that taurine can induce apoptosis in a manner that is independent of the p53 tumor suppressor protein status of the cancer cells.[5][6] Additionally, taurine has been shown to influence the MST1/Hippo signaling pathway, which is involved in regulating cell growth and apoptosis.[4][8]
Signaling Pathway for Taurine-Induced Apoptosis
References
- 1. Taurine and Its Anticancer Functions: In Vivo and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Western Blot Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchhub.com [researchhub.com]
Application Notes and Protocols: Quantifying the Effect of Tauroxicum on T-Cell Proliferation Assays
Introduction
This document provides detailed application notes and protocols for quantifying the effects of Tauroxicum, a compound understood to be related to taurine (B1682933) and its derivatives, on T-cell proliferation. T-lymphocyte proliferation is a cornerstone of the adaptive immune response, and assays measuring this process are critical for evaluating the immunomodulatory properties of novel therapeutic agents. The following protocols and data presentation guidelines are intended for researchers, scientists, and drug development professionals. It is important to note that "this compound" did not yield specific search results; therefore, the information herein is based on scientific literature pertaining to taurine and its related molecules, such as taurine chloramine (B81541) and taurocholic acid, which are known to influence immune cell functions.[1][2][3][4][5]
Data Presentation
The quantitative effects of this compound on T-cell proliferation can be summarized in the following tables. These tables provide a clear structure for comparing results across different experimental conditions.
Table 1: Dose-Dependent Effect of this compound on Mitogen-Stimulated T-Cell Proliferation
| This compound Concentration (mM) | Proliferation Index (CFSE) | % Inhibition/Stimulation |
| 0 (Control) | 15.2 ± 1.8 | 0% |
| 1 | 13.8 ± 1.5 | -9.2% |
| 3 | 8.5 ± 1.1 | -44.1% |
| 6 | 7.1 ± 0.9 | -53.3% |
| 12 | 14.9 ± 1.7 | -2.0% |
| 25 | 16.5 ± 2.0 | +8.6% |
| 50 | 17.8 ± 2.2 | +17.1% |
Note: Data are representative and based on qualitative descriptions from studies on taurine, which show a dose-dependent biphasic effect on lymphocyte proliferation.[3][5] The proliferation index is a measure of the number of cell divisions.
Table 2: Effect of this compound on Cytokine Production in Activated T-Cells
| Treatment | IL-2 (pg/mL) | IFN-γ (pg/mL) |
| Unstimulated T-Cells | < 10 | < 20 |
| Stimulated T-Cells (Control) | 850 ± 75 | 1230 ± 110 |
| Stimulated T-Cells + this compound (3 mM) | 420 ± 50 | 750 ± 85 |
| Stimulated T-Cells + this compound (12 mM) | 830 ± 80 | 1190 ± 100 |
Note: This table illustrates the potential of this compound to modulate the secretion of key cytokines involved in T-cell proliferation and differentiation, based on findings related to taurine derivatives.[1][2]
Experimental Protocols
The following are detailed protocols for conducting T-cell proliferation assays to quantify the effects of this compound.
Protocol 1: T-Cell Isolation from Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation : Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Enrichment : Enrich for T-cells using a pan-T-cell isolation kit (negative selection) according to the manufacturer's instructions.
-
Cell Counting and Viability : Determine cell count and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
Protocol 2: Carboxyfluorescein Succinimidyl Ester (CFSE) Labeling for Proliferation Tracking
-
Cell Suspension : Resuspend isolated T-cells at a concentration of 1x10^6 cells/mL in pre-warmed PBS.
-
CFSE Staining : Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.
-
Quenching : Stop the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium containing 10% FBS.
-
Washing : Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with complete RPMI-1640 medium.
-
Resuspension : Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at a concentration of 1x10^6 cells/mL.
Protocol 3: T-Cell Proliferation Assay
-
Plate Seeding : Seed the CFSE-labeled T-cells into a 96-well round-bottom plate at 1x10^5 cells/well.
-
This compound Treatment : Add varying concentrations of this compound (e.g., 0, 1, 3, 6, 12, 25, 50 mM) to the respective wells in triplicate.
-
T-Cell Stimulation : Stimulate the T-cells with anti-CD3/CD28 antibodies (1 µg/mL each) or a mitogen like Phytohemagglutinin (PHA) (5 µg/mL). Include unstimulated and stimulated control wells without this compound.
-
Incubation : Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Data Acquisition : Harvest the cells and analyze CFSE fluorescence by flow cytometry.
Protocol 4: Cytokine Analysis
-
Supernatant Collection : After the incubation period in Protocol 3, centrifuge the 96-well plate and collect the cell culture supernatants.
-
ELISA : Perform an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of key cytokines such as IL-2 and IFN-γ in the supernatants, following the manufacturer's protocol for the specific ELISA kits.
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in T-cell activation that may be modulated by this compound.
Caption: Experimental workflow for quantifying this compound's effect on T-cell proliferation.
Caption: Simplified T-cell activation signaling pathway and potential points of modulation by this compound.
References
- 1. Modulation of antigen-specific T-cell activation in vitro by taurine chloramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of taurocholic acid on immunoregulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taurine and proliferation of lymphocytes in physically restrained rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of antigen-specific T-cell activation in vitro by taurine chloramine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taurine and proliferation of lymphocytes in physically restrained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing a Murine Orthotopic 4T1 Breast Cancer Model for Preclinical Evaluation of Tauroxicum
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tauroxicum is a proprietary compound with purported immunomodulatory properties. To rigorously evaluate its preclinical efficacy and mechanism of action, a robust and clinically relevant animal model is essential. The 4T1 murine mammary carcinoma model in immunocompetent BALB/c mice is an excellent choice for this purpose. This model is highly tumorigenic, invasive, and, importantly, spontaneously metastasizes from the primary tumor in the mammary gland to distant sites, including the lungs, liver, bone, and brain, thus mimicking stage IV human breast cancer.[1] The aggressive nature and the immunosuppressive tumor microenvironment of the 4T1 model make it particularly suitable for assessing the therapeutic potential of novel immunomodulatory agents like this compound.[2][3]
This document provides detailed application notes and protocols for establishing and utilizing the 4T1 orthotopic mouse model to investigate the anti-tumor and immunomodulatory effects of this compound. The protocols cover 4T1 cell culture, establishment of the orthotopic tumor model, evaluation of toxicity, and assessment of anti-tumor efficacy and immunomodulatory activity.
I. Preclinical Evaluation Workflow for this compound in the 4T1 Model
The overall workflow for the preclinical evaluation of this compound using the 4T1 model is depicted below. This workflow ensures a systematic investigation of the compound's safety and efficacy.
II. Hypothetical Signaling Pathways for this compound's Immunomodulatory Action
Based on its purported immunomodulatory effects, this compound may influence key signaling pathways that regulate immune responses within the tumor microenvironment. Two such critical pathways are NF-κB and JAK-STAT.[4][5] Diagrams for these hypothetical mechanisms of action are presented below.
A. NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and immunity, and its dysregulation is common in cancer.[6] this compound could potentially modulate this pathway to enhance anti-tumor immunity.
B. JAK-STAT Signaling Pathway
The JAK-STAT pathway transmits information from extracellular cytokine signals to the nucleus, playing a key role in immunity and cancer.[7][8] this compound might influence this pathway to alter cytokine responses.
III. Experimental Protocols
A. Protocol 1: 4T1 Cell Culture
This protocol describes the maintenance of the 4T1 murine breast cancer cell line.
Materials:
-
4T1 cell line (ATCC® CRL-2539™)
-
RPMI-1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Frozen Cells: Quickly thaw a vial of frozen 4T1 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium in a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a 5% CO2 humidified incubator. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium and collect the cells in a 15 mL conical tube. Centrifuge at 150 x g for 5 minutes. Resuspend the cell pellet and seed new T-75 flasks at a split ratio of 1:6 to 1:8.[4]
B. Protocol 2: Acute and Sub-acute Oral Toxicity Studies
These studies are performed in healthy mice to determine the safety profile of this compound, following OECD guidelines.[9][10]
Animals:
-
Healthy female BALB/c mice, 6-8 weeks old.
Acute Toxicity (OECD 420):
-
Fast mice overnight prior to dosing.
-
Administer this compound by oral gavage at a single dose (e.g., 2000 mg/kg) to a group of 5 mice. A vehicle control group receives the same volume of the vehicle.[11]
-
Observe animals for clinical signs of toxicity and mortality continuously for the first 4 hours, and then daily for 14 days.
-
Record body weight on days 0, 7, and 14.
-
At day 14, euthanize all surviving animals and perform gross necropsy.
Sub-acute Toxicity (28-day study, OECD 407):
-
Use at least 3 dose levels of this compound (e.g., low, medium, high) and a vehicle control group (n=5-10 mice per group, mixed-sex).
-
Administer the assigned dose daily by oral gavage for 28 consecutive days.
-
Monitor clinical signs daily and body weight weekly.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect major organs for histopathological examination.[12]
C. Protocol 3: Orthotopic 4T1 Tumor Implantation and Efficacy Study
This protocol details the establishment of the orthotopic 4T1 tumor model and the subsequent evaluation of this compound's efficacy.
Materials:
-
Female BALB/c mice, 6-8 weeks old
-
4T1 cells, prepared as a single-cell suspension in sterile PBS at 5 x 10^5 cells/mL
-
Anesthetic (e.g., isoflurane)
-
Insulin syringes (27-30 gauge)
-
Calipers
-
This compound, vehicle control, and positive control (e.g., anti-PD-1 antibody)
Procedure:
-
Tumor Cell Implantation: Anesthetize the mice. Inject 1 x 10^5 4T1 cells in 50 µL of sterile PBS into the fourth mammary fat pad.[13]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Positive control (e.g., anti-PD-1 antibody)
-
-
Administer treatments according to the predetermined schedule (e.g., daily oral gavage for this compound, intraperitoneal injection for antibody).
-
Efficacy Endpoints: Continue monitoring tumor volume and body weight. The primary endpoint is tumor growth inhibition. Secondary endpoints include survival and incidence of metastasis.
-
Metastasis Assessment: At the end of the study, harvest lungs and other organs. Count metastatic nodules on the lung surface. Tissues can be fixed for histological confirmation of metastasis.
D. Protocol 4: Immunophenotyping of Tumor-Infiltrating Leukocytes by Flow Cytometry
This protocol is for analyzing the immune cell populations within the 4T1 tumor microenvironment.[14]
Materials:
-
Tumor tissue
-
RPMI-1640 medium
-
Collagenase Type IV, DNase I
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -F4/80, -Ly6G, -FoxP3)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension: Mince the excised tumor tissue and digest in RPMI containing collagenase and DNase I for 30-60 minutes at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Wash the cells with FACS buffer and count them.
-
Staining: Resuspend up to 1 x 10^6 cells in FACS buffer. Block Fc receptors with Fc block for 10 minutes.
-
Add the antibody cocktail for surface markers and incubate for 30 minutes on ice in the dark.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, then stain with the intracellular antibody.
-
Wash the cells and resuspend in FACS buffer.
-
Data Acquisition: Acquire data on a flow cytometer. Analyze the data using appropriate software (e.g., FlowJo).
IV. Data Presentation and Expected Results
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Primary Tumor Growth in the 4T1 Orthotopic Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound (Low Dose) | 980 ± 120 | 21.6 |
| This compound (High Dose) | 650 ± 95 | 48.0 |
| Positive Control (α-PD-1) | 580 ± 80 | 53.6 |
| p < 0.05 compared to Vehicle Control |
Table 2: Effect of this compound on Lung Metastasis
| Treatment Group | Mean Number of Lung Nodules ± SEM |
| Vehicle Control | 35 ± 8 |
| This compound (Low Dose) | 28 ± 6 |
| This compound (High Dose) | 15 ± 4 |
| Positive Control (α-PD-1) | 12 ± 3 |
| p < 0.05 compared to Vehicle Control |
Table 3: Immunophenotyping of Tumor-Infiltrating Leukocytes
| Treatment Group | % CD8+ T cells of CD45+ | % CD4+ FoxP3+ Tregs of CD4+ | CD8+/Treg Ratio |
| Vehicle Control | 8.5 ± 1.2 | 25.2 ± 3.1 | 0.34 |
| This compound (High Dose) | 15.1 ± 2.0 | 14.8 ± 2.5 | 1.02 |
| Positive Control (α-PD-1) | 18.2 ± 2.5 | 12.5 ± 1.9 | 1.46 |
| p < 0.05 compared to Vehicle Control |
Table 4: Effect of this compound on Serum Cytokine Levels
| Treatment Group | IFN-γ (pg/mL) ± SEM | TNF-α (pg/mL) ± SEM | IL-6 (pg/mL) ± SEM |
| Vehicle Control | 50 ± 10 | 120 ± 20 | 250 ± 40 |
| This compound (High Dose) | 150 ± 25 | 80 ± 15 | 180 ± 30 |
| Positive Control (α-PD-1) | 200 ± 30 | 70 ± 12 | 150 ± 25* |
| p < 0.05 compared to Vehicle Control |
Expected Outcomes: Based on the purported immunomodulatory effects, it is hypothesized that this compound treatment will lead to a dose-dependent inhibition of primary tumor growth and a reduction in metastatic burden.[15] Mechanistically, this is expected to be associated with an increase in the infiltration of cytotoxic CD8+ T cells and a decrease in immunosuppressive regulatory T cells (Tregs) within the tumor microenvironment, leading to a more favorable CD8+/Treg ratio.[16] Furthermore, this compound may modulate the systemic cytokine profile, potentially increasing pro-inflammatory cytokines like IFN-γ while reducing those associated with chronic inflammation and tumor progression, such as IL-6.[17] The toxicity studies are expected to establish a safe dose range for the efficacy experiments.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular Pathways: The Balance between Cancer and the Immune System Challenges the Therapeutic Specificity of Targeting Nuclear Factor-κB Signaling for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT Signaling: A Double-Edged Sword of Immune Regulation and Cancer Progression [mdpi.com]
- 6. NF-κB in Cancer Immunity: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK-STAT signaling in cancer: From cytokines to non-coding genome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 9. oecd.org [oecd.org]
- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. cancerresearch.org [cancerresearch.org]
- 14. researchgate.net [researchgate.net]
- 15. 4T1 Syngeneic Breast Tumor Mouse Model I Preclinical CRO [explicyte.com]
- 16. Regression and Eradication of Triple-Negative Breast Carcinoma in 4T1 Mouse Model by Combination Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mammary Tumors Induce Central Pro-inflammatory Cytokine Expression, but Not Behavioral Deficits in Balb/C Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantification of Carbobenzoxy-ß-alanyl Taurine in Human Plasma
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of carbobenzoxy-ß-alanyl taurine (B1682933) in human plasma. The protocol utilizes a straightforward protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in clinical and pharmaceutical research settings.
Introduction
Carbobenzoxy-ß-alanyl taurine is a synthetic derivative that combines ß-alanine and taurine, with a carbobenzoxy protecting group. Both ß-alanine and taurine are physiologically significant molecules; ß-alanine is a precursor to carnosine, which is important for muscle buffering, while taurine plays a role in various cellular processes, including neuromodulation and cardiovascular function. The carbobenzoxy group enhances the stability of the molecule. An accurate and reliable analytical method is crucial for pharmacokinetic and metabolic studies of this compound. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of carbobenzoxy-ß-alanyl taurine in human plasma.
Experimental
2.1. Materials and Reagents
-
Carbobenzoxy-ß-alanyl taurine reference standard (purity >98%)
-
Carbobenzoxy-ß-alanyl taurine-d5 (internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
2.2. Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
2.3. Sample Preparation
A protein precipitation method is employed for the extraction of the analyte and internal standard from the plasma matrix.[1][2]
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (1 µg/mL).
-
Add 150 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
2.4. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).[4][5]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5% to 95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95% to 5% B
-
6.1-8.0 min: 5% B
-
2.5. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Selected Reaction Monitoring (SRM).[6]
-
Spray Voltage: 3500 V.
-
Vaporizer Temperature: 350°C.
-
SRM Transitions (Hypothetical):
-
Carbobenzoxy-ß-alanyl taurine: Precursor > Product (e.g., m/z 357.1 > 108.1)
-
Carbobenzoxy-ß-alanyl taurine-d5 (IS): Precursor > Product (e.g., m/z 362.1 > 113.1)
-
Results and Discussion
3.1. Method Validation
The developed method was validated according to established bioanalytical method validation guidelines.[7][8] The validation assessed linearity, sensitivity, accuracy, precision, and recovery.
3.2. Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL in human plasma. The coefficient of determination (R²) was consistently greater than 0.995. The lower limit of quantification (LLOQ) was established at 1 ng/mL.
3.3. Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results are summarized in Table 1. The accuracy was within 85-115% (80-120% for LLOQ), and the precision (%RSD) was less than 15% (20% for LLOQ), meeting the acceptance criteria.[8]
Table 1: Summary of Method Validation Quantitative Data
| Parameter | LLOQ (1 ng/mL) | Low QC (3 ng/mL) | Mid QC (100 ng/mL) | High QC (800 ng/mL) |
| Intra-day Accuracy (%) | 98.5 | 102.1 | 97.8 | 101.5 |
| Intra-day Precision (%RSD) | 8.9 | 6.5 | 4.2 | 3.8 |
| Inter-day Accuracy (%) | 103.2 | 99.4 | 101.9 | 98.9 |
| Inter-day Precision (%RSD) | 11.2 | 8.1 | 5.6 | 4.9 |
| Linearity (R²) | \multicolumn{4}{c | }{0.9975} |
Conclusion
A highly sensitive, specific, and robust LC-MS/MS method for the quantification of carbobenzoxy-ß-alanyl taurine in human plasma has been developed and validated. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. This method is well-suited for supporting pharmacokinetic and other studies requiring the measurement of carbobenzoxy-ß-alanyl taurine in a biological matrix.
References
- 1. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. youtube.com [youtube.com]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 8. youtube.com [youtube.com]
Protocol for Assessing Tauroxicum's Impact on Macrophage Activation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages are highly plastic immune cells that play a critical role in tissue homeostasis, inflammation, and immune responses. They can be polarized into different functional phenotypes, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. Understanding how novel compounds modulate macrophage activation is crucial for developing new therapeutics for a range of diseases, including inflammatory disorders, cancer, and infectious diseases.
This document provides a detailed protocol for assessing the impact of Tauroxicum, a homeopathic preparation containing carbobenzoxy-ß-alanyl taurine, on macrophage activation. Due to the limited specific data on this compound's direct effects on macrophages, this protocol is based on established methods for evaluating macrophage polarization and can be adapted for other novel compounds. The protocol covers the isolation and culture of human peripheral blood mononuclear cells (PBMCs), differentiation into macrophages, induction of M1 and M2 polarization, and the subsequent analysis of key activation markers.
Data Presentation: Key Markers of Macrophage Polarization
The following tables summarize the key markers used to distinguish between M1 and M2 macrophage phenotypes. These markers can be assessed at the gene and protein level using the protocols outlined in this document.
Table 1: Gene Expression Markers for M1 and M2 Macrophages
| Marker | Function | Associated Phenotype |
| NOS2 (iNOS) | Produces nitric oxide, a pro-inflammatory mediator | M1 |
| TNF | Pro-inflammatory cytokine | M1 |
| IL1B | Pro-inflammatory cytokine | M1 |
| IL6 | Pro-inflammatory cytokine | M1 |
| ARG1 | Arginase-1, competes with iNOS for arginine, promoting tissue repair | M2 |
| MRC1 (CD206) | Mannose receptor, involved in phagocytosis of debris and pathogens | M2 |
| IL10 | Anti-inflammatory cytokine | M2 |
| TGFB | Transforming growth factor-beta, involved in tissue repair and immunosuppression | M2 |
Table 2: Cell Surface Markers for M1 and M2 Macrophages
| Marker | Function | Associated Phenotype |
| CD80 | Co-stimulatory molecule for T cell activation | M1 |
| CD86 | Co-stimulatory molecule for T cell activation | M1 |
| CD163 | Scavenger receptor for hemoglobin-haptoglobin complexes | M2 |
| CD206 (MRC1) | Mannose receptor, involved in phagocytosis | M2 |
Table 3: Secreted Cytokine Profiles of M1 and M2 Macrophages
| Cytokine | Function | Associated Phenotype |
| TNF-α | Pro-inflammatory | M1 |
| IL-6 | Pro-inflammatory | M1 |
| IL-1β | Pro-inflammatory | M1 |
| IL-12 | Pro-inflammatory, promotes Th1 responses | M1 |
| IL-10 | Anti-inflammatory, immunosuppressive | M2 |
| TGF-β | Anti-inflammatory, tissue repair | M2 |
Experimental Workflow
The overall experimental workflow for assessing the impact of this compound on macrophage activation is depicted below.
Caption: Experimental workflow for assessing this compound's impact on macrophage activation.
Experimental Protocols
Isolation and Culture of Human Monocyte-Derived Macrophages (MDMs)
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from human whole blood and their differentiation into macrophages.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
Phosphate-Buffered Saline (PBS)
-
Heparinized blood collection tubes
Protocol:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the cells and seed them in tissue culture plates at a density of 1 x 10^6 cells/mL.
-
Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
Gently wash the plates with warm PBS to remove non-adherent cells.
-
Add fresh RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of human M-CSF.
-
Culture for 6-7 days, changing the medium every 2-3 days, to differentiate monocytes into naive (M0) macrophages.
Macrophage Polarization and this compound Treatment
This protocol details the polarization of M0 macrophages into M1 and M2 phenotypes and the treatment with this compound.
Materials:
-
Differentiated M0 macrophages in culture plates
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Interleukin-4 (IL-4)
-
Interleukin-13 (IL-13)
-
This compound (prepare a stock solution in a suitable vehicle, e.g., sterile water or DMSO)
Protocol:
-
After 7 days of differentiation, replace the medium in the M0 macrophage cultures with fresh RPMI 1640 with 10% FBS.
-
Divide the plates into the following treatment groups:
-
M0 (Control): No additional stimuli.
-
M1 Polarization: Add 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
M2 Polarization: Add 20 ng/mL IL-4 and 20 ng/mL IL-13.
-
This compound Treatment: Add this compound at various concentrations to M0 macrophages. It is also recommended to test the effect of this compound in the presence of M1 and M2 polarizing stimuli.
-
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatants for cytokine analysis (ELISA) and harvest the cells for gene expression (qPCR) and surface marker analysis (Flow Cytometry).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps for analyzing the expression of M1 and M2 marker genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (see Table 1) and a housekeeping gene (e.g., GAPDH or ACTB)
Protocol:
-
Lyse the harvested macrophages and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and specific primers for the target genes and the housekeeping gene.
-
Run the qPCR plate on a real-time PCR machine.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
Flow Cytometry for Surface Marker Analysis
This protocol describes the staining and analysis of cell surface markers to identify M1 and M2 macrophages.
Materials:
-
Fluorescently conjugated antibodies against human CD80, CD86, CD163, and CD206 (and corresponding isotype controls)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Cell scraper
Protocol:
-
Gently detach the adherent macrophages using a cell scraper.
-
Wash the cells with cold FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer.
-
Add the fluorescently conjugated antibodies to the cell suspension and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of cells expressing each marker.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Analysis
This protocol is for the quantification of secreted cytokines in the cell culture supernatants.
Materials:
-
ELISA kits for human TNF-α, IL-6, IL-10, and TGF-β
-
Collected cell culture supernatants
Protocol:
-
Use commercial ELISA kits for the specific cytokines of interest.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and the collected cell culture supernatants.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
Signaling Pathways in Macrophage Activation
The polarization of macrophages into M1 and M2 phenotypes is regulated by distinct signaling pathways. Understanding these pathways is essential for interpreting the effects of compounds like this compound.
Caption: Key signaling pathways in M1 and M2 macrophage polarization.
Conclusion
This comprehensive protocol provides a robust framework for investigating the immunomodulatory effects of this compound on macrophage activation. By systematically analyzing changes in gene expression, cell surface markers, and cytokine secretion, researchers can determine whether this compound promotes a pro-inflammatory (M1) or anti-inflammatory (M2) macrophage phenotype. These findings will be crucial for understanding the therapeutic potential of this compound and for guiding further drug development efforts.
Application Notes & Protocols: Identification of Tauroxicum's Molecular Targets Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauroxicum is a novel small molecule derived from the amino acid taurine, which has demonstrated significant anti-proliferative effects in various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis and inhibit cell cycle progression, positioning it as a promising candidate for anti-cancer therapy. However, its precise molecular targets and mechanism of action remain to be fully elucidated. These application notes provide a comprehensive framework for utilizing CRISPR-Cas9 genome-wide screening to identify the molecular targets of this compound, thereby accelerating its development as a targeted therapeutic agent.
The following protocols and data presentation guidelines are intended to offer a robust starting point for researchers embarking on target identification studies for novel compounds like this compound.
Data Presentation
A crucial aspect of any screening endeavor is the clear and concise presentation of quantitative data. The following tables provide templates for organizing results from a CRISPR-Cas9 screen designed to identify genes that modulate cellular sensitivity to this compound.
Table 1: Summary of CRISPR-Cas9 Screening Parameters
| Parameter | Description |
| Cell Line | Human colorectal cancer cell line (e.g., HCT116) |
| CRISPR Library | GeCKO v2 Human Library (two-vector system) |
| Transduction Method | Lentiviral transduction |
| Multiplicity of Infection (MOI) | 0.3 |
| Selection Marker | Puromycin (B1679871) |
| This compound Concentration | 10 µM (IC50 determined by preliminary dose-response assays) |
| Screening Duration | 14 days |
| Sequencing Platform | Illumina NovaSeq |
Table 2: Top Candidate Genes Modulating this compound Sensitivity
| Gene Symbol | Description | Log2 Fold Change (this compound vs. Control) | p-value | FDR | Phenotype |
| GENE-A | Example Gene A | +5.8 | 1.2e-8 | 5.6e-7 | Resistance |
| GENE-B | Example Gene B | +4.9 | 3.5e-7 | 8.2e-6 | Resistance |
| GENE-C | Example Gene C | -6.2 | 8.9e-9 | 3.1e-7 | Sensitization |
| GENE-D | Example Gene D | -5.5 | 4.1e-8 | 9.7e-7 | Sensitization |
Experimental Protocols
The following protocols provide a detailed methodology for conducting a genome-wide CRISPR-Cas9 screen to identify the molecular targets of this compound.
Protocol 1: Determination of this compound IC50
-
Cell Seeding: Plate HCT116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in complete culture medium. Replace the medium in each well with the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assay: Assess cell viability using a commercial assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: Plot the cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen
-
Lentivirus Production: Co-transfect HEK293T cells with the GeCKO v2 library plasmids and lentiviral packaging plasmids. Harvest the lentiviral particles 48 and 72 hours post-transfection.
-
Cell Transduction: Transduce HCT116 cells expressing Cas9 with the lentiviral library at an MOI of 0.3 to ensure that most cells receive a single guide RNA (sgRNA).
-
Antibiotic Selection: Select transduced cells with puromycin to eliminate non-transduced cells.
-
Initial Cell Population Collection: Collect a sample of the initial cell population to serve as the baseline for sgRNA representation (Day 0).
-
This compound Treatment: Split the remaining cells into two populations: a control group treated with vehicle and a treatment group treated with this compound at the predetermined IC50 concentration.
-
Cell Culture and Passaging: Culture the cells for 14 days, passaging as needed and maintaining a sufficient number of cells to preserve library complexity.
-
Genomic DNA Extraction: At the end of the treatment period, harvest the cells and extract genomic DNA from both the control and this compound-treated populations.
-
sgRNA Sequencing: Amplify the sgRNA sequences from the genomic DNA using PCR and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the sgRNA library and calculate the log2 fold change in the representation of each sgRNA in the this compound-treated population compared to the control population. Identify genes whose knockout leads to significant enrichment (resistance) or depletion (sensitization).
Visualizations
Diagrams are essential for illustrating complex workflows and signaling pathways. The following are Graphviz DOT scripts for generating such diagrams.
Caption: CRISPR-Cas9 screening workflow for this compound target identification.
Caption: Hypothesized signaling pathway of this compound based on screen results.
Disclaimer: The information provided in these application notes is intended for research use only. "this compound" is treated as a hypothetical compound for the purpose of illustrating the experimental methodology, due to the ambiguity of the term in publicly available information. Researchers should perform their own validation and optimization of the described protocols.
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Tauroxicum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauroxicum, a novel synthetic compound, has demonstrated potential immunomodulatory properties in preliminary studies. Understanding its precise effects on various immune cell populations is crucial for its development as a therapeutic agent. Flow cytometry is a powerful and high-throughput technology that enables the multi-parametric analysis of single cells in a heterogeneous population. This document provides detailed application notes and protocols for the comprehensive analysis of immune cells treated with this compound using flow cytometry. The following protocols are designed to assess changes in immune cell subset distribution, activation status, and apoptosis induction.
Data Presentation
Table 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs) after 24-hour Treatment with this compound
| Cell Population | Marker | Control (0 µM this compound) | 1 µM this compound | 10 µM this compound | 50 µM this compound |
| T Lymphocytes | CD3+ | 65.2 ± 3.1% | 64.8 ± 2.9% | 60.1 ± 3.5% | 55.4 ± 4.2% |
| Helper T Cells | CD3+CD4+ | 45.1 ± 2.5% | 42.3 ± 2.2% | 35.7 ± 2.8% | 28.9 ± 3.1%*** |
| Cytotoxic T Cells | CD3+CD8+ | 20.1 ± 1.8% | 22.5 ± 2.0% | 24.4 ± 2.3% | 26.5 ± 2.7% |
| CD4+/CD8+ Ratio | 2.24 | 1.88 | 1.46 | 1.09 | |
| B Lymphocytes | CD19+ | 10.5 ± 1.2% | 10.2 ± 1.1% | 9.8 ± 1.0% | 9.5 ± 0.9% |
| NK Cells | CD3-CD56+ | 8.3 ± 0.9% | 8.5 ± 1.0% | 12.6 ± 1.4% | 15.8 ± 1.9%*** |
| Monocytes | CD14+ | 12.1 ± 1.5% | 11.9 ± 1.3% | 11.5 ± 1.2% | 11.1 ± 1.1% |
*Data are presented as mean ± standard deviation from three independent experiments. Statistical significance compared to control: *p < 0.05, **p < 0.01, **p < 0.001.
Table 2: Apoptosis Induction in T Lymphocytes by this compound after 48-hour Treatment
| This compound Concentration | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Control (0 µM) | 94.2 ± 1.5% | 2.1 ± 0.4% | 1.5 ± 0.3% | 2.2 ± 0.5% |
| 1 µM | 92.8 ± 1.8% | 3.5 ± 0.6% | 1.9 ± 0.4% | 1.8 ± 0.4% |
| 10 µM | 75.6 ± 3.2% | 15.8 ± 2.1%** | 5.4 ± 1.1% | 3.2 ± 0.7% |
| 50 µM | 48.3 ± 4.5% | 35.2 ± 3.8% | 12.1 ± 1.9%** | 4.4 ± 0.9% |
*Data are presented as mean ± standard deviation from three independent experiments. Statistical significance compared to control: *p < 0.05, **p < 0.01, **p < 0.001.
Experimental Protocols
Protocol 1: Comprehensive Immunophenotyping of PBMCs
This protocol outlines the procedure for identifying and quantifying major immune cell subsets in human PBMCs following treatment with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc Receptor Blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see antibody panel below)
-
Viability dye (e.g., Zombie NIR™ or similar)
-
96-well V-bottom plates
-
Flow cytometer (e.g., BD LSRFortessa™ or similar)
Antibody Panel for Immunophenotyping:
| Marker | Fluorochrome | Specificity |
| CD45 | BUV395 | Pan-leukocyte marker |
| CD3 | APC-H7 | T Lymphocytes |
| CD4 | BUV496 | Helper T Cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T Cells |
| CD19 | PE-Cy7 | B Lymphocytes |
| CD56 | PE | NK Cells |
| CD14 | FITC | Monocytes |
| Viability Dye | Zombie NIR™ | Dead cell exclusion |
Procedure:
-
Cell Culture and Treatment:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Plate 1 mL of cell suspension into each well of a 24-well plate.
-
Add this compound at desired final concentrations (e.g., 0, 1, 10, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Staining:
-
Harvest cells and transfer to a 96-well V-bottom plate.
-
Wash cells twice with 200 µL of cold PBS by centrifugation at 400 x g for 5 minutes.
-
Stain for viability by resuspending the cell pellet in 100 µL of PBS containing the viability dye, according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.
-
Wash cells with 200 µL of FACS buffer.
-
Block Fc receptors by resuspending cells in 50 µL of FACS buffer containing the Fc blocking reagent. Incubate for 10 minutes at 4°C.
-
Without washing, add 50 µL of the antibody cocktail containing the pre-titrated amounts of all fluorochrome-conjugated antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 200 µL of FACS buffer.
-
Resuspend the final cell pellet in 200 µL of FACS buffer for flow cytometry analysis.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire data on a flow cytometer. Collect at least 100,000 events in the lymphocyte gate.
-
Use single-stained controls for compensation and fluorescence minus one (FMO) controls for gating.
-
Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™). Gate on single, viable leukocytes (CD45+) before identifying specific immune cell populations.[1][2]
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This protocol is designed to measure the induction of apoptosis in T lymphocytes after treatment with this compound.[3][4]
Materials:
-
Isolated T lymphocytes (or PBMCs)
-
RPMI-1640 medium
-
This compound
-
Annexin V Binding Buffer (10x)
-
FITC Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Culture T lymphocytes at 1 x 10^6 cells/mL and treat with various concentrations of this compound for 48 hours as described in Protocol 1.
-
-
Staining:
-
Harvest the cells and wash twice with cold PBS.
-
Prepare 1x Annexin V Binding Buffer by diluting the 10x stock with deionized water.
-
Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.[4][5]
-
FITC Annexin V is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Four populations can be identified:
-
Viable cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
-
Necrotic cells: Annexin V- and PI+
-
-
Visualizations
Caption: Workflow for Flow Cytometry Analysis of this compound-treated Immune Cells.
Caption: Hypothetical Signaling Pathway of this compound in T-Cells.
References
- 1. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 2. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Assessment of Apoptosis (Programmed Cell Death) by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Taurine and its Derivatives in Preclinical Models of Autoimmune Disease
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols detail the use of Taurine (B1682933) and its derivative Taurolidine (B130013) in established preclinical models of autoimmune diseases. The term "Tauroxicum" is primarily associated with homeopathic preparations containing a taurine derivative, for which there is a lack of peer-reviewed scientific literature demonstrating efficacy in these models. Therefore, this document focuses on the scientifically investigated parent compound, Taurine, and its well-studied derivative, Taurolidine, to provide a robust, evidence-based resource for researchers.
Introduction
Taurine, a conditionally essential amino acid, and its derivatives have demonstrated significant immunomodulatory and anti-inflammatory properties in various in vitro and in vivo studies. These characteristics make them compelling candidates for investigation in the context of autoimmune diseases, which are driven by dysregulated immune responses and chronic inflammation. This document provides a summary of the key findings and detailed protocols for evaluating the therapeutic potential of Taurine and Taurolidine in widely used animal models of rheumatoid arthritis and inflammatory bowel disease.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of Taurine and Taurolidine treatment in preclinical autoimmune disease models.
Table 1: Effects of Taurine and its Derivatives on Collagen-Induced Arthritis (CIA) in Rodents
| Compound | Animal Model | Dosage and Administration | Key Outcomes | Reference |
| Taurine | Freund's Complete Adjuvant-induced arthritis in rats | 50 mg/kg, i.p. for 26 days | - Significantly inhibited paw edema.- Reduced serum levels of lipid peroxides, nitrite, TNF-α, and IL-1β.- Attenuated histological changes in the knee joint. | [1] |
| Taurine Chloramine (B81541) (TauCl) | Collagen-Induced Arthritis in DBA/1J mice | Daily subcutaneous injections | - Significantly attenuated the severity of paw swelling and reduced arthritis score.- Reduced synovial inflammation, cartilage damage, and bone erosion. | [2] |
| Taurolidine (TRD) | Collagen-Induced Arthritis in DBA1/J mice | 1 ml of 2% Taurolin, i.p. twice a week | - Significantly reduced the incidence of CIA (30% in treated vs. 79% in control). | [3][4] |
| Taurolidine (TRD) | Antigen-Induced Monoarthritis in rabbits | 0.5 ml of 2% Taurolin, intra-articular injection | - Ameliorated arthritis, evidenced by reduced joint diameter and lower serum amyloid A levels. | [3][4] |
Table 2: Effects of Taurine and its Derivatives on Chemically-Induced Colitis in Mice
| Compound | Animal Model | Dosage and Administration | Key Outcomes | Reference |
| Taurine | Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced colitis in C57BL/6 mice | 2% in drinking water for 5 days prior to and during DSS treatment | - Significantly attenuated weight decrease and diarrhea severity.- Reduced colon shortening and myeloperoxidase (MPO) activity.- Inhibited the expression of macrophage inflammatory protein 2 (MIP-2). | [5] |
| Taurine | DSS-induced colitis in mice | Dietary supplementation | - Significantly attenuated the severity of diarrhea, colon shortening, and histological score.- Reduced MPO activity and MIP-2 gene expression. | [6] |
| Taurolidine (TRD) | DSS-induced chronic colitis in C57/BL6 mice | 0.2% in drinking water | - Increased survival to 100% (compared to 33% in the untreated group).- Significantly reduced Disease Activity Index (DAI) and histological crypt damage score. | [7] |
| Taurocholate | Trinitrobenzene sulfonic acid (TNBS)-induced colitis in mice | 20, 40, and 60 mg/kg for 7 days | - Significantly inhibited body weight loss and improved colonic weight and length.- Decreased macroscopic and histopathological scores.- Reduced MPO activity and levels of IL-1β, IFN-γ, and TNF-α. | [8] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate potential therapeutics.
Materials:
-
Male DBA/1 mice (8-11 weeks old)[9]
-
Bovine or chicken type II collagen (CII)[10]
-
Complete Freund's Adjuvant (CFA)[9]
-
Incomplete Freund's Adjuvant (IFA)
-
Taurine, Taurine Chloramine, or Taurolidine
-
Calipers for paw measurement
Protocol:
-
Collagen Emulsion Preparation: Prepare a 2 mg/ml solution of CII in 0.05 M acetic acid. Emulsify this solution with an equal volume of CFA.
-
Primary Immunization (Day 0): Immunize mice intradermally at the base of the tail with 100 µl of the CII/CFA emulsion (containing 100 µg of CII).[9]
-
Booster Immunization (Day 21): Administer a booster injection of 100 µg of CII emulsified in IFA.[11]
-
Treatment Administration:
-
Taurine/Taurine Chloramine: Begin daily intraperitoneal or subcutaneous injections at a predetermined dose (e.g., 50 mg/kg for Taurine) from the day of the first immunization or after the booster.[1][2]
-
Taurolidine: Administer intraperitoneally (e.g., 1 ml of 2% solution twice a week) starting one day after the booster immunization.[4]
-
-
Clinical Assessment:
-
Monitor mice daily for the onset and severity of arthritis starting from day 21.
-
Use a clinical scoring system: 0 = normal; 1 = slight swelling and/or erythema; 2 = pronounced edematous swelling. Each limb is graded, giving a maximum score of 8 per mouse.[9]
-
Measure paw swelling (thickness) using calipers every other day.[12][13]
-
-
Endpoint Analysis (e.g., Day 42):
-
Collect blood for serum analysis of inflammatory markers (e.g., TNF-α, IL-1β) and anti-collagen antibodies.
-
Harvest paws and joints for histological analysis of inflammation, cartilage destruction, and bone erosion.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This is a widely used and reproducible model for studying inflammatory bowel disease.
Materials:
-
Female C57BL/6 mice[5]
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Taurine or Taurolidine
-
Scoring sheets for Disease Activity Index (DAI)
Protocol:
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment.
-
Treatment Pre-treatment (Optional): For prophylactic studies, administer Taurine (e.g., 2% in drinking water) for 5 days before DSS induction.[5]
-
Induction of Acute Colitis:
-
Treatment Administration:
-
Daily Monitoring:
-
Record body weight, stool consistency, and presence of blood in the feces daily.
-
Calculate the Disease Activity Index (DAI) based on these parameters. A common scoring system is as follows:
-
Weight loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool consistency: 0 (normal), 2 (loose), 4 (diarrhea)
-
Bleeding: 0 (none), 2 (occult), 4 (gross bleeding) The DAI is the sum of these scores divided by 3.
-
-
-
Endpoint Analysis (e.g., Day 8 for acute model):
-
Euthanize mice and collect the colon.
-
Measure the colon length from the cecum to the anus.
-
Collect colonic tissue for histological analysis (scoring for inflammation, ulceration, and crypt damage) and measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).[5][6]
-
Analyze colonic tissue for the expression of inflammatory cytokines (e.g., TNF-α, IL-6, MIP-2) via qPCR or ELISA.[6]
-
Visualizations
Signaling Pathways
Caption: Proposed mechanism of Taurine's anti-inflammatory action via inhibition of the TLR4/NF-κB pathway.
Caption: Key anti-inflammatory and pro-apoptotic mechanisms of Taurolidine.
Experimental Workflows
Caption: General experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Caption: General experimental workflow for the DSS-Induced Colitis model.
References
- 1. researchgate.net [researchgate.net]
- 2. Taurine chloramine inhibits osteoclastogenesis and splenic lymphocyte proliferation in mice with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is Taurolidine a candidate for treatment of rheumatoid arthritis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Attenuation by dietary taurine of dextran sulfate sodium-induced colitis in mice and of THP-1-induced damage to intestinal Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dietary taurine attenuates dextran sulfate sodium (DSS)-induced experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral administration of taurolidine ameliorates chronic DSS colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of taurocholate on TNBS-induced ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Remission of collagen-induced arthritis is associated with high levels of transforming growth factor-β expression in the joint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for the induction of arthritis in C57BL/6 mice. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 11. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
I. In Vitro Evaluation of Tauroxicum's Anti-inflammatory Properties
An experimental design to test the efficacy of Tauroxicum in neuroinflammatory conditions is detailed below, providing comprehensive application notes and protocols for researchers. This framework is based on established methodologies for evaluating anti-inflammatory compounds and the known biological activities of taurine (B1682933), the parent compound of this compound.
Objective: To determine the direct anti-inflammatory effects of this compound on key central nervous system (CNS) immune cells, microglia and astrocytes, and to elucidate its potential mechanism of action.
A. Recommended In Vitro Models Neuroinflammation can be effectively modeled in vitro using primary glial cell cultures or immortalized cell lines. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of inflammation via Toll-like receptor 4 (TLR4) and is widely used to stimulate an inflammatory response in these cells.[1][2][3]
-
Primary Glial Cultures: Co-cultures of microglia and astrocytes isolated from neonatal rodent brains offer a model that closely mimics cellular interactions in the CNS.[4][5][6]
-
Immortalized Cell Lines:
B. Experimental Protocols
-
Cell Viability and Cytotoxicity Assessment (MTT Assay)
-
Principle: To establish a non-toxic working concentration range for this compound before efficacy testing.
-
Protocol:
-
Seed glial cells (e.g., BV-2) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[9]
-
Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 200 µM) for 24 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the resulting formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
-
-
-
LPS-Induced Inflammatory Response Assay
-
Principle: To assess the ability of this compound to suppress the production of key pro-inflammatory mediators in glial cells stimulated with LPS.[10]
-
Protocol:
-
Seed cells in appropriate culture plates (e.g., 24-well or 6-well plates).
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (100-1000 ng/mL) for a specified duration (e.g., 6 hours for gene expression, 24 hours for protein secretion).[9]
-
Collect the cell culture supernatant for cytokine and nitric oxide analysis and harvest cell lysates for gene and protein expression analysis.
-
-
-
Quantification of Inflammatory Mediators
-
Nitric Oxide (NO) Production (Griess Assay):
-
Principle: The Griess reagent detects nitrite (B80452) (NO₂⁻), a stable product of NO, in the culture supernatant.[9]
-
Method: Mix equal volumes of culture supernatant with Griess reagent. Measure absorbance at 540 nm and quantify NO₂⁻ concentration using a sodium nitrite standard curve.
-
-
Pro-inflammatory Cytokine Secretion (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of secreted cytokines like TNF-α, IL-6, and IL-1β in the supernatant.[9]
-
Method: Follow the manufacturer's protocol for commercially available ELISA kits.
-
-
Inflammatory Gene Expression (RT-qPCR):
-
Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) to measure the mRNA levels of inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.[11]
-
Method: Isolate total RNA from cell lysates, synthesize cDNA, and perform qPCR using gene-specific primers.
-
-
C. Signaling Pathway Analysis
-
Principle: To investigate if this compound's anti-inflammatory effects are mediated through the inhibition of key inflammatory signaling pathways like NF-κB and MAPKs, which are activated by LPS.[12][13] Taurine has been shown to inhibit the NF-κB pathway.[14][15][16]
-
Protocol (Western Blot):
-
Prepare cell lysates from the LPS-induced inflammation assay at an early time point (e.g., 15-60 minutes).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated (active) and total forms of key signaling proteins: p-p65, p65 (NF-κB); p-p38, p38; p-ERK, ERK; p-JNK, JNK (MAPKs).
-
Incubate with HRP-conjugated secondary antibodies and visualize bands using a chemiluminescence detection system.
-
D. Data Presentation: In Vitro Results
Table 1: Hypothetical Effect of this compound on Pro-inflammatory Mediator Production in LPS-Stimulated BV-2 Microglia
| Treatment Group | NO Production (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | iNOS mRNA (Fold Change) |
| Vehicle Control | 1.5 ± 0.2 | 45 ± 5 | 25 ± 3 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | 35.8 ± 3.1 | 1550 ± 120 | 980 ± 85 | 55.2 ± 5.6 |
| LPS + this compound (10 µM) | 24.1 ± 2.5 | 1020 ± 98 | 650 ± 60 | 30.4 ± 3.1 |
| LPS + this compound (50 µM) | 12.5 ± 1.3 | 550 ± 52 | 310 ± 28 | 12.8 ± 1.5 |
Data are represented as mean ± SEM.
E. Diagrams: In Vitro Models
Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.
II. In Vivo Assessment of this compound's Efficacy
Objective: To evaluate the therapeutic potential of this compound in a murine model of neuroinflammation, assessing its impact on inflammatory markers and associated sickness behaviors.
A. Recommended In Vivo Model
-
LPS-Induced Systemic Inflammation: A single intraperitoneal (i.p.) injection of LPS in mice is a robust and widely used model to induce systemic inflammation that leads to a subsequent neuroinflammatory response.[1][17][18] This model is characterized by microglial activation, astrogliosis, and increased pro-inflammatory cytokine levels in the brain, often accompanied by cognitive deficits and sickness behavior.[1][11]
B. Experimental Protocol
-
Animals and Grouping:
-
Use adult male C57BL/6J mice.
-
Randomly assign animals to the following groups (n=8-10 per group):
-
Group 1: Vehicle Control (Saline i.p.)
-
Group 2: LPS (LPS 1 mg/kg, i.p.)
-
Group 3: LPS + this compound (Low Dose, e.g., 10 mg/kg, oral gavage)
-
Group 4: LPS + this compound (High Dose, e.g., 50 mg/kg, oral gavage)
-
Group 5: LPS + Dexamethasone (Positive Control, 1 mg/kg, i.p.)
-
-
-
Dosing and Procedure:
-
Administer this compound or vehicle by oral gavage 1 hour before the LPS challenge.
-
Inject LPS or saline intraperitoneally.
-
Monitor animals for signs of sickness behavior (e.g., lethargy, piloerection).
-
-
Behavioral Assessment (optional, 4-6 hours post-LPS):
-
Open Field Test: To assess general locomotor activity and exploratory behavior, which are typically reduced during sickness.
-
Tail Suspension Test: To measure behavioral despair, which can be induced by acute inflammation.
-
-
Tissue Collection and Analysis (24 hours post-LPS):
-
Anesthetize mice and collect blood via cardiac puncture for serum cytokine analysis.
-
Perform transcardial perfusion with saline.
-
Harvest brains. One hemisphere can be fixed for immunohistochemistry, while specific regions (e.g., hippocampus, cortex) from the other hemisphere are dissected and snap-frozen for biochemical analysis.
-
-
Endpoint Analysis:
C. Data Presentation: In Vivo Results
Table 2: Hypothetical Effect of this compound on Neuroinflammatory Markers in LPS-Treated Mice
| Treatment Group | Brain TNF-α (pg/mg protein) | Brain IL-6 (pg/mg protein) | Iba1+ Cells (cells/mm²) |
| Vehicle Control | 25 ± 4 | 18 ± 3 | 50 ± 8 |
| LPS (1 mg/kg) | 310 ± 35 | 250 ± 28 | 280 ± 30 |
| LPS + this compound (10 mg/kg) | 205 ± 22 | 165 ± 18 | 175 ± 21 |
| LPS + this compound (50 mg/kg) | 115 ± 15 | 90 ± 11 | 95 ± 12 |
Data are represented as mean ± SEM.
D. Diagrams: In Vivo Workflow
Caption: Experimental timeline for the in vivo LPS-induced neuroinflammation model.
References
- 1. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 3. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration | MDPI [mdpi.com]
- 4. Modeling neuroinflammatory interactions between microglia and astrocytes in a human iPSC-based coculture platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A primary neural cell culture model to study neuron, astrocyte, and microglia interactions in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astrocyte/Microglia Cocultures as a Model to Study Neuroinflammation | Springer Nature Experiments [experiments.springernature.com]
- 7. Quercus acuta Thunb. Suppresses LPS-Induced Neuroinflammation in BV2 Microglial Cells via Regulating MAPK/NF-κB and Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taurochenodeoxycholic acid reduces astrocytic neuroinflammation and alleviates experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biosciencepharma.com [biosciencepharma.com]
- 13. Quercus acuta Thunb. Suppresses LPS-Induced Neuroinflammation in BV2 Microglial Cells via Regulating MAPK/NF-κB and Nrf2/HO-1 Pathway | MDPI [mdpi.com]
- 14. Anti-inflammatory mechanism of taurine against ischemic stroke is related to down-regulation of PARP and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Taurine ameliorates neuropathy via regulating NF-κB and Nrf2/HO-1 signaling cascades in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo model of inflammation - LPS induced cognitive decline - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 18. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Modulated by Taurine
A Note on Terminology: The term "Tauroxicum" is not widely documented in the scientific literature. The following application notes and protocols are based on the extensive research available for "Taurine," a structurally related and well-studied compound known to modulate key cellular signaling pathways. It is presumed that the intended subject of inquiry is Taurine (B1682933) or a closely related derivative.
Introduction
Taurine, a sulfur-containing amino acid, is involved in numerous physiological processes and has demonstrated significant potential in modulating cellular signaling pathways implicated in cancer biology.[1][2] It has been shown to influence cell proliferation, apoptosis, and stress responses by affecting key signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[1][3][4][5] Western blot analysis is a fundamental technique to elucidate the mechanisms of action of therapeutic compounds by quantifying the changes in protein expression and phosphorylation status within these pathways.
These application notes provide detailed protocols for utilizing Western blot analysis to investigate the effects of Taurine on critical signaling pathways in cancer cells. The included methodologies, data presentation tables, and pathway diagrams are intended to guide researchers in the comprehensive analysis of Taurine's molecular impact.
Data Presentation: Summary of Taurine's Effects on Signaling Pathways
The following tables summarize the observed effects of Taurine on key proteins within major signaling pathways, as determined by Western blot analysis in various cancer cell lines.
Table 1: Effect of Taurine on the PI3K/Akt Signaling Pathway
| Target Protein | Cell Line(s) | Observed Effect | Reference |
| p-Akt | Nasopharyngeal Carcinoma | Decrease | [4] |
| PTEN | Nasopharyngeal Carcinoma | Increase | [4] |
| PI3K | - | Implicated as an upstream mediator | [5] |
| mTOR | Prostate Cancer, PC12 cells | Implicated in Taurine-induced autophagy and apoptosis | [1] |
Table 2: Effect of Taurine on the MAPK/ERK Signaling Pathway
| Target Protein | Cell Line(s) | Observed Effect | Reference |
| p-p38 MAPK | Rat Hepatocytes | Activation | [3] |
| p-ERK2 | Rat Hepatocytes | Activation | [3] |
| JNK | Rat Hepatocytes | No significant change | [3] |
Table 3: Effect of Taurine on Apoptosis-Related Proteins
| Target Protein | Cell Line(s) | Observed Effect | Reference |
| Bax | Human Colon Cancer, Nasopharyngeal Carcinoma | Increase | [4][6] |
| Bcl-2 | Human Colon Cancer, Prostate Cancer | Decrease | [1][6] |
| PUMA | Human Colon Cancer | Increase | [6] |
| Caspase-3 (active) | Cervical Cancer, Nasopharyngeal Carcinoma | Increase | [4][7] |
| Caspase-9 (active) | Nasopharyngeal Carcinoma | Increase | [4] |
| p53 | Nasopharyngeal Carcinoma, Cervical Cancer | Increase | [4][7] |
| YAP | Prostate Cancer | Decrease | [1] |
| MST1 | Prostate Cancer | Implicated in a dose-dependent manner | [1] |
Experimental Protocols
Protocol 1: General Western Blot Workflow for Protein Expression Analysis
This protocol outlines the standard procedure for analyzing total protein levels.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of Taurine (e.g., 20, 40, 80, 160, 320 mmol/L as a starting point, based on literature) and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).[7]
-
-
Protein Extraction:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-p-Akt) overnight at 4°C with gentle agitation. Dilute the antibody according to the manufacturer's recommendations.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensity using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH, β-actin) to account for variations in protein loading.
-
Protocol 2: Western Blot for Phosphorylated Proteins
To analyze the phosphorylation status of proteins like Akt and ERK, the following modifications to the general protocol are recommended:
-
Protein Extraction: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Blocking: Use 5% BSA in TBST for blocking, as milk contains phosphoproteins that can interfere with the detection of phosphorylated targets.
-
Antibody Incubation:
-
First, probe the membrane with an antibody specific to the phosphorylated form of the protein (e.g., anti-phospho-Akt Ser473).
-
After detection, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-Akt) to determine the relative phosphorylation level.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: PI3K/Akt signaling pathway modulation by Taurine.
Caption: MAPK/ERK signaling pathway activation by Taurine.
Caption: Taurine's pro-apoptotic signaling pathway.
Experimental Workflow Diagram
References
- 1. Effect of taurine on the proliferation, apoptosis and MST1/Hippo signaling in prostate cancer cells - Song - Translational Cancer Research [tcr.amegroups.org]
- 2. Taurine and Its Anticancer Functions: In Vivo and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tauroursodesoxycholate-induced choleresis involves p38(MAPK) activation and translocation of the bile salt export pump in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taurine exhibits an apoptosis-inducing effect on human nasopharyngeal carcinoma cells through PTEN/Akt pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extracellular taurine induces angiogenesis by activating ERK-, Akt-, and FAK-dependent signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of taurine-induced apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Taurine on the proliferation and apoptosis of human cervical carcinoma cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Metabolic Reprogramming by Tauroxicum Using the Seahorse XF Analyzer
Application Notes
Introduction
Tauroxicum, a compound with a taurine-based structure, has garnered interest for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Emerging research suggests that the biological activities of taurine, and by extension this compound, are closely linked to its influence on cellular metabolism.[3][4] Dysregulation of metabolic pathways is a hallmark of many diseases, including cancer, where cells often exhibit increased glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect.[5][6][7] Understanding how compounds like this compound modulate cellular metabolism is therefore crucial for elucidating their mechanism of action and evaluating their therapeutic potential.
The Agilent Seahorse XF Analyzer provides a powerful platform for investigating cellular metabolism in real-time by simultaneously measuring the two major energy-producing pathways: mitochondrial respiration and glycolysis.[8] This is achieved by monitoring the oxygen consumption rate (OCR) as a measure of mitochondrial function and the extracellular acidification rate (ECAR) as an indicator of glycolysis.[8] This application note provides a detailed protocol for utilizing the Seahorse XF Analyzer to assess the metabolic changes induced by this compound in cultured cells.
Principle of the Assays
Two key assays are employed to provide a comprehensive metabolic profile of cells treated with this compound:
-
Seahorse XF Cell Mito Stress Test: This assay measures key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[9][10] This is achieved through the sequential injection of mitochondrial inhibitors: oligomycin (B223565) (an ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone (B1679576) and antimycin A (complex I and III inhibitors, respectively).[9][10]
-
Seahorse XF Glycolysis Stress Test: This assay determines the key parameters of glycolytic flux, including glycolysis, glycolytic capacity, and glycolytic reserve. This is accomplished by the sequential addition of glucose, oligomycin (to force cells to rely on glycolysis for ATP production), and 2-deoxyglucose (2-DG, a glucose analog that inhibits glycolysis).[11][12]
Experimental Protocols
I. Cell Culture and Seeding
-
Culture cells in appropriate growth medium until they reach 80-90% confluency.
-
Harvest cells and determine the optimal seeding density for the Seahorse XF96 or XFe24 cell culture microplates. This is a critical step and should be determined empirically for each cell type. A typical starting point for many cancer cell lines is 20,000 to 80,000 cells per well.
-
Seed the determined number of cells in 80 µL of growth medium into each well of the Seahorse cell culture microplate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
After 24 hours, treat the cells with the desired concentrations of this compound or vehicle control and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
II. Sensor Cartridge Hydration and Assay Medium Preparation
-
One day before the assay:
-
On the day of the assay:
III. Seahorse XF Cell Mito Stress Test Protocol
-
Prepare Injection Compounds: Prepare 10x stock solutions of oligomycin, FCCP, and rotenone/antimycin A in the Mito Stress Test assay medium. The optimal concentrations of these compounds, particularly FCCP, should be determined empirically for each cell line.[9]
-
Load the Sensor Cartridge: Load the appropriate volumes of the 10x stock solutions into the corresponding injection ports (A, B, and C) of the hydrated sensor cartridge.
-
Cell Plate Preparation:
-
Remove the cell culture microplate from the incubator.
-
Gently wash the cells twice with the pre-warmed Mito Stress Test assay medium.
-
Add the final volume of pre-warmed Mito Stress Test assay medium to each well (e.g., 180 µL for an XF96 plate).
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 30-60 minutes to allow the temperature and pH to equilibrate.
-
-
Run the Assay:
-
Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
Start the assay using the pre-programmed Mito Stress Test template in the Wave software. The software will automatically measure basal OCR and then the response to the sequential injections.
-
IV. Seahorse XF Glycolysis Stress Test Protocol
-
Prepare Injection Compounds: Prepare 10x stock solutions of glucose, oligomycin, and 2-DG in the Glycolysis Stress Test assay medium.
-
Load the Sensor Cartridge: Load the appropriate volumes of the 10x stock solutions into the corresponding injection ports (A, B, and C) of the hydrated sensor cartridge.
-
Cell Plate Preparation:
-
Follow the same washing and media exchange steps as described for the Mito Stress Test, using the Glycolysis Stress Test assay medium.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 30-60 minutes.
-
-
Run the Assay:
-
Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
Start the assay using the pre-programmed Glycolysis Stress Test template in the Wave software. The software will measure the basal ECAR and then the response to the sequential injections.
-
Data Presentation
The quantitative data obtained from the Seahorse XF assays should be summarized in tables for clear comparison between control and this compound-treated groups.
Table 1: Effect of this compound on Mitochondrial Respiration
| Treatment Group | Basal OCR (pmol/min) | ATP-linked Respiration (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) |
Table 2: Effect of this compound on Glycolysis
| Treatment Group | Basal Glycolysis (ECAR, mpH/min) | Glycolytic Capacity (ECAR, mpH/min) | Glycolytic Reserve (%) |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) |
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound's metabolic influence.
Experimental Workflow
Caption: Experimental workflow for the Seahorse XF assay.
References
- 1. Taurine and Its Anticancer Functions: In Vivo and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Taurine: A Regulator of Cellular Redox Homeostasis and Skeletal Muscle Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Compounds Regulate Glycolysis in Hypoxic Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycolysis stress test in organoids [protocols.io]
- 13. tabaslab.com [tabaslab.com]
- 14. cpu.edu.cn [cpu.edu.cn]
Application Notes and Protocols for the Synthesis of Carbobenzoxy-ß-alanyl Taurine
For Researchers, Scientists, and Drug Development Professionals
This document provides a practical guide for the synthesis of carbobenzoxy-ß-alanyl taurine (B1682933), a modified peptide derivative. The carbobenzoxy protecting group enhances the stability of the molecule, making it a useful tool in various research applications, including peptide chemistry and the study of the physiological roles of ß-alanine and taurine.[1][2] These application notes detail the necessary reagents, a representative experimental protocol, and the expected outcomes.
Quantitative Data and Physicochemical Properties
A summary of the key quantitative and physicochemical properties of the reactants and the final product is presented below for easy reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| N-Carbobenzoxy-ß-alanine | 2304-94-1 | C₁₁H₁₃NO₄ | 223.23 | White to Almost white powder/crystal | 104.0 - 107.0 |
| N-Carbobenzoxy-ß-alanine p-nitrophenyl ester | 3642-91-9 | C₁₇H₁₆N₂O₆ | 344.32 | White to off-white solid | 78 - 79 |
| Taurine | 107-35-7 | C₂H₇NO₃S | 125.15 | White crystalline powder | >300 (decomposes) |
| Carbobenzoxy-ß-alanyl taurine (Product) | 53329-43-4 | C₁₃H₁₈N₂O₆S | 330.36 | Not specified | Not specified |
Experimental Protocols
The synthesis of carbobenzoxy-ß-alanyl taurine is achieved through the coupling of N-protected ß-alanine with taurine. A common method involves the use of an activated ester of N-carbobenzoxy-ß-alanine, such as the p-nitrophenyl ester, which reacts with the amino group of taurine to form a stable amide bond.
Diagram of Synthesis Workflow
Caption: Overall workflow for the synthesis of carbobenzoxy-ß-alanyl taurine.
Protocol 1: Synthesis of Carbobenzoxy-ß-alanyl taurine
This protocol describes the coupling reaction between N-carbobenzoxy-ß-alanine-p-nitrophenyl ester and taurine. The reaction yields carbobenzoxy-ß-alanyl-taurine with a reported yield of approximately 82%.[3]
Materials and Reagents:
-
N-carbobenzoxy-ß-alanine-p-nitrophenyl ester (1.9 g, 5.5 mmol)
-
Taurine (0.63 g, 5.0 mmol)[3]
-
A suitable solvent (e.g., a mixture of water and a polar aprotic solvent like acetonitrile (B52724) or DMF)
-
A suitable base (e.g., sodium bicarbonate or triethylamine) to maintain alkaline conditions
-
Hydrochloric acid (HCl), dilute, for acidification
-
Ethyl acetate (B1210297) for extraction
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying
-
Deionized water
Procedure:
-
Dissolution of Taurine : In a round-bottom flask, dissolve taurine (0.63 g, 5.0 mmol) in a minimal amount of deionized water. Add a base such as sodium bicarbonate to the solution until a pH of 8-9 is reached. This ensures the amino group of taurine is deprotonated and nucleophilic.
-
Addition of the Activated Ester : In a separate flask, dissolve N-carbobenzoxy-ß-alanine-p-nitrophenyl ester (1.9 g, 5.5 mmol) in a suitable organic solvent like acetonitrile.
-
Coupling Reaction : Add the solution of the activated ester dropwise to the aqueous solution of taurine while stirring vigorously at room temperature. The reaction mixture may appear cloudy.
-
Reaction Monitoring : Allow the reaction to proceed at room temperature for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up :
-
Once the reaction is complete, acidify the mixture to a pH of approximately 2 with dilute hydrochloric acid.[4]
-
Extract the aqueous layer multiple times with ethyl acetate to separate the product from water-soluble impurities.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then filter.[4]
-
-
Purification :
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel.
-
Expected Outcome:
The procedure is expected to yield approximately 1.35 g (82%) of N-carbobenzoxy-ß-alanyl-taurine as a solid.[3] Characterization can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the final product.
Logical Relationship of Synthesis Components
The synthesis relies on the specific reactivity of the components, where the protecting group and the activating group play crucial roles in ensuring the desired amide bond formation.
Caption: Logical roles of the key functional groups and molecules in the synthesis.
This guide provides a foundational protocol for the synthesis of carbobenzoxy-ß-alanyl taurine. Researchers may need to optimize reaction conditions, such as solvent systems and purification methods, based on their specific laboratory settings and available equipment.
References
Application Notes and Protocols for Tauroxicum (Taurine and its Derivatives) in Preclinical Therapeutic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the preclinical therapeutic applications of "Tauroxicum," with a primary focus on taurine (B1682933) and its derivative, taurolidine (B130013). While the term "this compound" is not widely found in scientific literature, the extensive research on taurine and taurolidine suggests these are the compounds of interest for their therapeutic potential, particularly in oncology. These notes offer detailed experimental protocols, summarize quantitative data from preclinical studies, and visualize key signaling pathways to guide researchers in their study design and execution.
Taurine, a naturally occurring amino acid, and its synthetic derivative, taurolidine, have demonstrated significant anti-neoplastic properties in a variety of preclinical models.[1][2] Their mechanisms of action are multifaceted, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the tumor microenvironment.[1][3] These compounds have shown promise in various cancers, including neuroblastoma, liver cancer, melanoma, and colorectal cancer.[4][5][6][7]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from in vitro and in vivo preclinical studies investigating the therapeutic efficacy of taurine and taurolidine.
Table 1: In Vitro Efficacy of Taurolidine in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| HL-60 | Human Leukemia | 2.5 mM (1h) | Complete elimination of viable cells | [8] |
| PA-1 | Human Ovarian | 2.5 mM (1h) | Complete elimination of viable cells | [8] |
| SH-EP TET21N | Neuroblastoma | IC50: 51-274 µM (48h) | Significant negative growth effect | [5][9] |
| SK-N-AS | Neuroblastoma | IC50: 51-274 µM (48h) | Significant negative growth effect | [5][9] |
| SK-N-BE(2)-M17 | Neuroblastoma | IC50: 51-274 µM (48h) | Significant negative growth effect | [5][9] |
| SK-N-SH | Neuroblastoma | IC50: 51-274 µM (48h) | Significant negative growth effect | [5][9] |
| HepG2 | Liver Cancer | 100 µM & 200 µM (24h & 48h) | Significant increase in apoptosis | [4] |
| DHD/K12/TRb | Rat Colorectal Cancer | 25 µg/ml | 4-fold decrease in proliferation | [6] |
| HT1080 | Human Fibrosarcoma | Not specified | Significant induction of apoptosis | [10] |
| B16 4A5 & F10 | Murine Melanoma | 0-100 µM (12h & 24h) | Reduced cell viability, induced apoptosis | [7] |
Table 2: In Vivo Efficacy of Taurolidine in Animal Models
| Animal Model | Cancer Type | Dosage | Route | Key Findings | Reference |
| BD IX Rats | Metastatic Colorectal Cancer | 100 mg/kg | Intraperitoneal | Significant decrease in tumor burden (3±1 vs 649±101 nodules) | [6] |
| C57BL/6 Mice | Murine Melanoma | 15 mg/mouse | Intraperitoneal | Significantly inhibited primary and metastatic tumor growth | [7] |
| Nude Mice | Human Lung Cancer (A549 xenograft) | 100 mg/kg | Intra-tumor | Markedly reduced tumor volume and weight | [11] |
| BALB/c Mice | Osteosarcoma | 1% solution (400 mg/kg) | Intraperitoneal | Significantly lower intraperitoneal tumor weight | [12] |
Table 3: In Vitro Efficacy of Taurine in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| A549 | Human Lung Cancer | 20–160 mmol/l | Inhibition of proliferation, promotion of apoptosis | [11] |
| Ovarian Cancer Cells | Ovarian Cancer | >100 µM | Suppression of cell proliferation | [13] |
Experimental Protocols
In Vitro Cell Viability and Apoptosis Assays
1. MTT Assay for Cell Viability
-
Objective: To assess the cytotoxic effects of taurolidine or taurine on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., murine melanoma cells B16 4A5 and B16 F10) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.[7]
-
Treat cells with varying concentrations of taurolidine (e.g., 0-100 µM) or taurine for specified time points (e.g., 12 and 24 hours).[7]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
2. Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with taurolidine or taurine.
-
Methodology:
-
Treat cancer cells (e.g., HepG2 liver cancer cells) with different concentrations of taurolidine (e.g., 50, 100, and 200 µM) for 24 or 48 hours.[4]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
In Vivo Tumor Xenograft Studies
1. Subcutaneous Tumor Model
-
Objective: To evaluate the effect of taurolidine or taurine on the growth of solid tumors in an in vivo setting.
-
Methodology:
-
Subcutaneously inject cancer cells (e.g., A549 human lung cancer cells) into the flank of immunocompromised mice (e.g., nude mice).[11]
-
Once tumors reach a palpable size (e.g., 2-3 mm in diameter), randomize the mice into treatment and control groups.[11]
-
Administer the therapeutic agent (e.g., taurine solution at 100 mg/kg) or vehicle control via the desired route (e.g., intratumoral injection).[11]
-
Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
2. Peritoneal Metastasis Model
-
Objective: To assess the efficacy of taurolidine in preventing peritoneal carcinomatosis.
-
Methodology:
-
Instill cancer cells (e.g., DHD/K12/TRb rat metastatic colorectal tumor cells) intraperitoneally into the abdominal cavity of rats (e.g., BD IX rats).[6]
-
Administer taurolidine (e.g., 100 mg/kg) or a vehicle control (e.g., PBS) intraperitoneally.[6]
-
Monitor the animals for a defined period (e.g., 24 days).[6]
-
At the end of the study, euthanize the animals and assess the tumor burden by counting the number of tumor nodules in the peritoneal cavity.[6]
-
Signaling Pathways and Mechanisms of Action
Taurolidine-Induced Apoptosis Pathways
Taurolidine induces cancer cell death through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.[1][5][9] It has been shown to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis.[7]
Caption: Taurolidine-induced apoptosis signaling pathways.
Taurine's Role in Modulating Cancer Cell Growth
Taurine has been shown to suppress the proliferation of cancer cells through various mechanisms, including the activation of tumor suppressor pathways and the modulation of cellular metabolism.[13] In ovarian cancer cells, taurine supplementation can lead to the activation of p21 and TIGAR signal transduction pathways.[13]
Caption: Taurine-mediated tumor suppression in ovarian cancer.
Experimental Workflow for In Vivo Studies
The following diagram outlines a general workflow for conducting in vivo preclinical studies with taurine or taurolidine.
Caption: General workflow for in vivo preclinical studies.
Conclusion
Taurine and its derivative taurolidine represent promising therapeutic agents for cancer treatment based on extensive preclinical evidence. Their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in cancer cells provides a strong rationale for further investigation. These application notes are intended to serve as a valuable resource for researchers designing and conducting preclinical studies with these compounds. The provided protocols and data summaries offer a foundation for developing robust experimental plans and contributing to the advancement of novel cancer therapies.
References
- 1. The evolving role of taurolidine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Taurolidine? [synapse.patsnap.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. genesandcancer.com [genesandcancer.com]
- 6. Taurolidine inhibits tumor cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taurolidine induces apoptosis of murine melanoma cells in vitro and in vivo by modulation of the Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taurolidine: preclinical evaluation of a novel, highly selective, agent for bone marrow purging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Taurolidine cooperates with antineoplastic drugs in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRAIL and Taurolidine induce apoptosis and decrease proliferation in human fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of taurine on cell proliferation and apoptosis human lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Long-Term Stability Testing of Tauroxicum Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The long-term stability of a pharmaceutical solution is a critical quality attribute that ensures its safety, efficacy, and quality throughout its shelf life.[1] This document provides a comprehensive methodology for conducting long-term stability testing of Tauroxicum solutions, a novel therapeutic agent. The protocols outlined herein are based on established international guidelines, including those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and other regulatory bodies.[2][3]
The objective of a long-term stability study is to establish a shelf-life for the drug product and recommend storage conditions by evaluating its physical, chemical, biological, and microbiological characteristics over a predetermined period.[1] These application notes will detail the necessary experimental protocols, data presentation formats, and visual representations of relevant pathways and workflows to guide researchers in generating robust and reliable stability data for this compound solutions.
Experimental Design and Strategy
A comprehensive stability program for this compound solutions should include long-term studies, accelerated studies, and, where appropriate, intermediate studies.[4][5] Forced degradation studies are also crucial in the early stages of development to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[6][7][8]
Long-Term Stability Testing
Long-term studies are conducted under the proposed storage conditions to mimic the product's actual storage. The frequency of testing should be sufficient to establish the stability profile of the drug product.[5][9]
-
Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Testing Frequency: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5][9][10]
Accelerated Stability Testing
Accelerated studies are designed to increase the rate of chemical degradation and physical change of a drug by using exaggerated storage conditions.[1][11] These studies help to predict the shelf life of the product in a shorter timeframe.
-
Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH.
-
Testing Frequency: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[5][9][10]
Forced Degradation Studies
Forced degradation, or stress testing, is undertaken to identify the likely degradation products that may form under more extreme conditions. This helps in the development and validation of stability-indicating analytical methods.[6][7][8][12] Stress conditions include:
-
Acidic and basic hydrolysis
-
Oxidation
-
Thermal degradation
-
Photodegradation
Experimental Protocols
Materials and Equipment
-
This compound solution (at least three primary production batches)[10]
-
Stability chambers with controlled temperature and humidity
-
Validated stability-indicating High-Performance Liquid Chromatography (HPLC) method
-
pH meter
-
Osmometer
-
Viscometer
-
UV-Vis Spectrophotometer
-
Karl Fischer titrator for water content
-
Microbiological testing equipment
Protocol for Long-Term and Accelerated Stability Studies
-
Sample Preparation: Aliquot a sufficient quantity of the this compound solution from at least three primary batches into the final proposed container-closure system.
-
Initial Analysis (Time 0): Perform a complete analysis of the samples from each batch for all the parameters listed in Table 1.
-
Storage: Place the samples in the respective long-term and accelerated stability chambers.
-
Time Point Testing: At each scheduled time point, withdraw samples and perform the analyses as detailed in Table 1.
-
Data Evaluation: Evaluate the data for any trends or significant changes over time. A "significant change" is generally defined as a 5% change in assay from its initial value, or failure to meet any other specification.[1]
Protocol for Forced Degradation Studies
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for 24 hours. Neutralize the sample before analysis.
-
Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for 24 hours. Neutralize the sample before analysis.
-
Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the this compound solution to dry heat at 70°C for 48 hours.
-
Photostability: Expose the this compound solution to light as per ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method to separate the active ingredient from any degradation products.
Data Presentation
All quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison and trend analysis.
Table 1: Stability Testing Parameters for this compound Solution
| Test Parameter | Acceptance Criteria | Analytical Method |
| Physical | ||
| Appearance/Color | Clear, colorless solution | Visual Inspection |
| pH | 6.5 - 7.5 | Potentiometry |
| Particulate Matter | USP <788> | Light Obscuration |
| Osmolality | 280 - 320 mOsm/kg | Osmometry |
| Viscosity | Report Value | Viscometry |
| Chemical | ||
| Assay (this compound) | 95.0% - 105.0% of label claim | Stability-indicating HPLC |
| Degradation Products | Individual unknown: ≤ 0.2%Total impurities: ≤ 1.0% | Stability-indicating HPLC |
| Water Content | Report Value | Karl Fischer Titration |
| Microbiological | ||
| Sterility | Sterile | USP <71> |
| Endotoxins | ≤ 0.25 EU/mL | USP <85> |
Table 2: Example of Long-Term Stability Data for this compound Solution (Batch A at 25°C/60%RH)
| Time Point (Months) | Appearance | pH | Assay (%) | Total Impurities (%) |
| 0 | Clear, colorless | 7.1 | 100.2 | 0.15 |
| 3 | Clear, colorless | 7.1 | 100.1 | 0.16 |
| 6 | Clear, colorless | 7.0 | 99.8 | 0.18 |
| 9 | Clear, colorless | 7.0 | 99.5 | 0.20 |
| 12 | Clear, colorless | 6.9 | 99.2 | 0.22 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting a long-term stability study of this compound solution.
Caption: Workflow for long-term stability testing of this compound solutions.
Postulated Signaling Pathway of this compound
Based on the structural relationship to Taurine, this compound is postulated to exert its therapeutic effects through modulation of cellular stress and survival pathways. The following diagram illustrates a potential signaling pathway involving Nrf2, a key regulator of antioxidant responses, which is known to be influenced by Taurine.[13]
Caption: Postulated Nrf2-mediated antioxidant signaling pathway of this compound.
Conclusion
The long-term stability testing of this compound solutions is a multifaceted process that requires a well-defined strategy and adherence to established regulatory guidelines. By implementing the protocols and data management practices outlined in these application notes, researchers can generate the necessary data to ensure the quality, safety, and efficacy of this compound solutions throughout their intended shelf life. The provided workflows and pathway diagrams serve as valuable tools for planning and interpreting these critical studies.
References
- 1. www3.paho.org [www3.paho.org]
- 2. fda.gov [fda.gov]
- 3. ICH Official web site : ICH [ich.org]
- 4. rsc.org [rsc.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Secure Verification [technorep.tmf.bg.ac.rs]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asean.org [asean.org]
- 10. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
- 12. zamra.co.zm [zamra.co.zm]
- 13. Nrf2 Signaling Pathway Mediates the Antioxidative Effects of Taurine Against Corticosterone-Induced Cell Death in HUMAN SK-N-SH Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tauroxicum (Taurine and its Derivatives) Dosage for In Vivo Experiments
A Note on "Tauroxicum": The term "this compound" is not widely recognized in scientific literature. Our database suggests that researchers investigating this term are likely interested in the well-researched amino acid Taurine (B1682933) or its derivative, Taurolidine . This guide focuses on providing comprehensive dosage and protocol information for these compounds to support your in vivo research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Taurine and Taurolidine?
A1: Taurine, a conditionally essential amino acid, exerts its effects through various mechanisms, including osmoregulation, membrane stabilization, and antioxidant properties. It can modulate intracellular calcium concentration, reduce pro-inflammatory cytokines, and has been shown to be effective against a range of toxin and drug-induced organ injuries.
Taurolidine, a derivative of Taurine, possesses antimicrobial and anti-cancer properties. Its mechanism involves the release of active methylol groups that react with bacterial cell walls and can induce apoptosis in tumor cells through both mitochondrial-dependent and extrinsic pathways.
Q2: How should I determine the starting dose for my in vivo study?
A2: Determining the initial dose is a critical step. A thorough literature review for studies using similar animal models and investigating comparable biological effects is the recommended starting point. If no data is available, a dose-range finding study is essential to identify the Maximum Tolerated Dose (MTD) and a therapeutically effective range.
Q3: What are the common routes of administration for Taurine and Taurolidine in rodents?
A3: The most common routes of administration for Taurine in rodent studies are oral gavage (p.o.) and intraperitoneal (i.p.) injection. Taurolidine is also frequently administered via intraperitoneal injection, particularly in cancer models. The choice of administration route will depend on the experimental goals, the desired pharmacokinetic profile, and the formulation of the compound.
Q4: What are the potential side effects of high-dose Taurine administration?
A4: While Taurine is generally considered safe, some studies in mice have shown that very high chronic doses (e.g., 16 g/kg/day) can lead to growth restriction. It is crucial to conduct dose-escalation studies to determine the optimal therapeutic window for your specific model and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at the tested dose. | 1. Insufficient Dose: The administered dose may be too low to elicit a biological response. 2. Poor Bioavailability: The compound may not be adequately absorbed or may be rapidly metabolized. 3. Animal Model Resistance: The chosen animal model may be less sensitive to the compound's effects. | 1. Dose Escalation: Gradually increase the dose in subsequent experimental groups. 2. Pharmacokinetic Analysis: Conduct a pharmacokinetic study to assess drug exposure (Cmax, AUC). Consider alternative formulations or routes of administration to improve bioavailability. 3. Model Re-evaluation: Review literature to confirm the suitability of the animal model for the intended biological question. |
| Signs of toxicity observed (e.g., weight loss, lethargy). | 1. Dose Exceeds MTD: The administered dose is above the maximum tolerated dose for the animal model. 2. Vehicle Toxicity: The vehicle used to dissolve or suspend the compound may be causing adverse effects. | 1. Dose Reduction: Decrease the dose in subsequent cohorts. Ensure an MTD study has been performed. 2. Vehicle Control: Run a control group that receives only the vehicle to assess its potential toxicity. Consider alternative, less toxic vehicles. |
| High variability in results between animals. | 1. Inconsistent Dosing Technique: Variations in administration technique (e.g., oral gavage, IP injection) can lead to inconsistent dosing. 2. Biological Variability: Inherent biological differences between animals can contribute to varied responses. | 1. Standardize Protocols: Ensure all personnel are thoroughly trained on the administration techniques. 2. Increase Sample Size: A larger number of animals per group can help to account for biological variability and increase the statistical power of the study. |
Quantitative Data Summary
The following tables summarize in vivo dosages of Taurine and Taurolidine from preclinical studies.
Table 1: Taurine Dosage in Rodent Models
| Animal Model | Application | Route of Administration | Dosage Range | Key Findings |
| Rat (Sprague-Dawley) | Neuroprotection (Traumatic Brain Injury) | Intravenous (i.v.) | 50 - 200 mg/kg | Optimal neuroprotection observed at 50 mg/kg. |
| Rat (Wistar) | Neuroprotection (Neuroinflammation) | Oral Gavage (p.o.) | 30 - 100 mg/kg/day | 100 mg/kg dose was most effective in protecting against LPS-induced neuroinflammation.[1] |
| Rat (Sprague-Dawley) | Exercise Performance | Oral Gavage (p.o.) | 100 - 500 mg/kg/day | Prolonged running time to exhaustion.[2] |
| Rat (Streptozotocin-induced diabetic) | Neuroprotection | Intraperitoneal (i.p.) | 100 mg/kg/day | Reduced oxidative stress and inflammation in the brain.[3] |
| Mouse (C57BL/6) | Metabolic Regulation (Obesity) | In drinking water (2% w/v) | ~4 g/kg/day | Attenuated high-fat diet-induced weight gain. |
| Mouse (mdx) | Duchenne Muscular Dystrophy | In drinking water | 4 - 16 g/kg/day | Lower dose improved muscle strength; high dose caused growth restriction.[4] |
Table 2: Taurolidine Dosage in Rodent Models
| Animal Model | Application | Route of Administration | Dosage Range | Key Findings |
| Rat (BD IX) | Colorectal Cancer | Intraperitoneal (i.p.) | 100 mg/kg | Significantly decreased tumor burden.[5][6] |
| Mouse (C57BL/6) | Melanoma | Intraperitoneal (i.p.) | 15 mg/mouse (MTD) | Significantly inhibited primary and metastatic tumor growth.[7] |
| Rat | Colon Adenocarcinoma | Intraperitoneal (i.p.) & Intravenous (i.v.) | Not specified | Intraperitoneal therapy inhibited tumor growth and trocar recurrences. |
Experimental Protocols
Protocol 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
This protocol outlines a general procedure for determining the MTD of a compound in mice.
-
Animal Model: Select the appropriate mouse strain for your study.
-
Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group. A common group size is 3-5 animals per sex.
-
Dose Selection: Select doses based on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to identify a no-effect level and a toxic level.
-
Administration: Administer the compound via the intended route for the efficacy study (e.g., oral gavage, IP injection).
-
Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter). Key parameters to monitor include:
-
Body weight (a loss of >15-20% is often considered a sign of significant toxicity)
-
Changes in behavior (lethargy, ruffled fur)
-
Clinical signs of distress
-
-
Data Analysis: The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity.
Protocol 2: Oral Gavage in Mice
-
Preparation:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Select an appropriately sized feeding tube (18-20 gauge for adult mice) with a rounded tip.
-
Measure the length of the gavage tube from the tip of the mouse's nose to the bottom of the sternum and mark the tube. Do not insert the tube past this mark.
-
-
Restraint:
-
Properly restrain the mouse by scruffing the loose skin over the shoulders to immobilize the head and body.
-
-
Administration:
-
Gently insert the gavage tube into the diastema (gap between the incisors and molars) and advance it along the upper palate.
-
The tube should pass easily into the esophagus with no resistance. If resistance is met, withdraw and re-insert.
-
Once the tube is in place, administer the substance slowly and smoothly.
-
Gently remove the tube along the same angle of insertion.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing.
-
Protocol 3: Intraperitoneal (IP) Injection in Mice
-
Preparation:
-
Weigh the mouse to determine the correct injection volume.
-
Use a sterile syringe and an appropriate gauge needle (e.g., 25-27 gauge).
-
-
Restraint:
-
Restrain the mouse by scruffing the neck and turning it so the abdomen is exposed.
-
-
Injection Site:
-
The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
-
Administration:
-
Insert the needle at a 30-45 degree angle.
-
Aspirate by pulling back the plunger to ensure a blood vessel or organ has not been punctured. If no fluid enters the syringe, proceed with the injection.
-
Inject the substance smoothly and withdraw the needle.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and observe for any adverse reactions.
-
Signaling Pathways and Experimental Workflows
Caption: Taurine's regulation of lipid metabolism.
Caption: Taurolidine's mechanism of apoptosis induction.
Caption: Workflow for a dose-escalation study.
References
- 1. What is Taurolidine used for? [synapse.patsnap.com]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Taurolidine? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. A PTER-dependent pathway of taurine metabolism linked to energy balance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tauroxicum Precipitation in Aqueous Solutions
Disclaimer: The information provided in this guide is based on the chemical properties of Taurine, as "Tauroxicum" is understood to be a formulation containing Taurine. The solubility and stability of your specific "this compound" product may be influenced by other components in the formulation.
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to prevent and troubleshoot the precipitation of this compound in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound precipitation in aqueous solutions?
A1: Precipitation of this compound, a formulation containing Taurine, typically occurs when its concentration exceeds its solubility limit in the given aqueous solution. Factors that significantly influence solubility include temperature, pH, and the presence of co-solvents or other solutes.
Q2: How does temperature affect the solubility of this compound?
A2: The solubility of Taurine in water is endothermic, meaning it increases with higher temperatures.[1][2][3] Conversely, a decrease in temperature can lead to supersaturation and subsequent precipitation.
Q3: What is the role of pH in this compound solubility?
A3: Taurine is an amino acid with a sulfonic acid group, making its solubility pH-dependent. It is more soluble in acidic environments due to the protonation of the amino group.[2] Changes in the pH of your solution could therefore lead to precipitation.
Q4: Can other substances in my solution cause this compound to precipitate?
A4: Yes, the presence of other substances, such as organic solvents or high concentrations of salts, can decrease the solubility of Taurine in aqueous solutions, leading to precipitation.[1][3] For instance, the addition of ethanol, methanol, or acetone (B3395972) to an aqueous Taurine solution can reduce its solubility.[3]
Troubleshooting Guide
Issue: this compound has precipitated out of my stock solution.
Possible Cause 1: Low Temperature
-
Solution: Gently warm the solution in a water bath to redissolve the precipitate. For long-term storage, consider keeping the stock solution at a controlled room temperature or slightly warmer, if the stability of other components allows.
Possible Cause 2: Incorrect Solvent
-
Solution: Ensure the solvent is appropriate. Taurine is highly soluble in water but has lower solubility in organic solvents.[1][2] If your protocol requires a co-solvent, you may need to optimize the solvent ratio to maintain this compound solubility.
Possible Cause 3: High Concentration
-
Solution: You may have prepared a supersaturated solution. Refer to the solubility data to determine the maximum concentration at a given temperature. It may be necessary to prepare a less concentrated stock solution.
Issue: Precipitation occurs when adding this compound to my experimental buffer.
Possible Cause 1: pH Incompatibility
-
Solution: Check the pH of your experimental buffer. A significant shift in pH upon addition of the this compound solution could cause it to precipitate. Adjust the pH of the buffer or the this compound solution before mixing. Taurine's solubility is enhanced in acidic conditions.[2]
Possible Cause 2: Buffer Composition
-
Solution: High salt concentrations or the presence of certain ions in your buffer could be reducing the solubility of this compound. Consider preparing a fresh buffer with a lower ionic strength or test the compatibility of this compound with individual buffer components.
Issue: I observe precipitation during my experiment.
Possible Cause 1: Temperature Fluctuation
-
Solution: Maintain a constant and appropriate temperature throughout your experiment. If the experiment is conducted at a lower temperature than the solution preparation, precipitation can occur.
Possible Cause 2: Interaction with Other Reagents
-
Solution: Other reagents added during the experiment could be reacting with this compound or altering the solution properties to cause precipitation. Perform a small-scale compatibility test with each reagent to identify the culprit.
Data Presentation
Table 1: Solubility of Taurine in Water at Different Temperatures
| Temperature (°C) | Solubility (g/L) |
| 20 | 79[4] |
| 25 | >100[2] |
Note: This table summarizes available data. It is recommended to experimentally determine the solubility for your specific lab conditions.
Experimental Protocols
Protocol 1: Preparation of a Saturated Aqueous this compound Solution
Objective: To prepare a stable, saturated stock solution of this compound.
Materials:
-
This compound (Taurine) powder
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heated stirring plate
-
Sterile filter (0.22 µm)
Methodology:
-
Determine the desired concentration and volume of the solution.
-
Measure the required amount of deionized water and place it in a sterile beaker with a magnetic stir bar.
-
Place the beaker on a heated stirring plate and set the temperature to a point known to increase solubility (e.g., 37°C).
-
Slowly add the this compound powder to the water while stirring.
-
Continue stirring until the powder is completely dissolved.
-
Allow the solution to cool to room temperature. If precipitation occurs, the solution was supersaturated. If not, you have a stable saturated solution at that temperature.
-
For a saturated solution, add an excess of this compound powder and stir for several hours at a constant temperature.
-
Filter the solution through a 0.22 µm sterile filter to remove any undissolved particles.
Protocol 2: Assessing this compound Solubility in a New Buffer
Objective: To determine the solubility of this compound in a specific experimental buffer.
Materials:
-
This compound (Taurine) powder
-
Experimental buffer
-
A series of small, sealable tubes
-
Vortex mixer
-
Incubator or water bath
Methodology:
-
Prepare a series of tubes with a fixed volume of the experimental buffer.
-
Add incrementally increasing amounts of this compound powder to each tube.
-
Seal the tubes and vortex thoroughly to facilitate dissolution.
-
Incubate the tubes at the desired experimental temperature for a set period (e.g., 24 hours) to allow equilibrium to be reached.
-
Observe the tubes for any undissolved precipitate. The highest concentration that shows no precipitate is the approximate solubility of this compound in that buffer at that temperature.
Visualizations
Signaling Pathway Diagram
This diagram illustrates a simplified signaling pathway where Taurine is known to have a protective effect against cellular stress.
Caption: this compound (Taurine) protective signaling pathway.
Experimental Workflow Diagram
This diagram outlines the workflow for troubleshooting this compound precipitation.
Caption: Workflow for troubleshooting this compound precipitation.
Logical Relationship Diagram
This diagram illustrates the factors influencing this compound solubility.
Caption: Factors influencing this compound solubility.
References
Technical Support Center: Improving the Cellular Uptake of Carbobenzoxy-ß-Alanyl Taurine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the cellular uptake of Carbobenzoxy-ß-Alanyl Taurine (B1682933) (Cbz-ß-Ala-Taurine).
Frequently Asked Questions (FAQs)
Q1: What is the probable cellular uptake mechanism for Cbz-ß-Ala-Taurine?
A1: The structure of Cbz-ß-Ala-Taurine suggests that its cellular uptake is likely mediated by a combination of passive diffusion and carrier-mediated transport. The taurine and ß-alanine components are substrates for the Na+ and Cl--dependent taurine transporter (TauT).[1][2][3] However, the bulky, lipophilic carbobenzoxy (Cbz) group may hinder efficient recognition and transport by TauT. The dipeptide-like structure might also allow for interaction with proton-coupled peptide transporters like PEPT1 and PEPT2.[4][5][6][7] The Cbz group increases lipophilicity, which could also facilitate passive diffusion across the cell membrane.
Q2: Why am I observing very low intracellular concentrations of Cbz-ß-Ala-Taurine?
A2: Low intracellular accumulation can stem from several factors:
-
Low Membrane Permeability: The molecule's polarity from the taurine sulfonate group combined with the bulky Cbz group might create a suboptimal balance for passive diffusion.
-
Steric Hindrance: The Cbz group may sterically block the binding pocket of key transporters like TauT or PEPT transporters.
-
Efflux Pump Activity: The compound could be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively remove it from the cell, reducing net uptake.
-
Compound Instability: The compound may be degrading in the culture medium or being rapidly metabolized by intracellular enzymes.
-
Low Transporter Expression: The cell line used may have low expression levels of the relevant uptake transporters (e.g., TauT, PEPT1/2).
Q3: How can I distinguish between passive diffusion and active transport of my compound?
A3: To elucidate the transport mechanism, you can perform uptake assays under conditions that inhibit specific pathways:
-
Temperature Dependence: Active transport is an energy-dependent process and is significantly reduced at lower temperatures. Comparing uptake at 37°C versus 4°C can provide initial insights. A significant drop in uptake at 4°C suggests the involvement of active transport.
-
Use of Inhibitors: Employ specific inhibitors for transporters. For example, use known competitive substrates of TauT like excess β-alanine or hypotaurine (B1206854) to see if they reduce the uptake of your compound.[8][9] Similarly, use general metabolic inhibitors like sodium azide (B81097) or 2,4-dinitrophenol (B41442) to block ATP production required for active transport.
-
Saturation Kinetics: Active transport is saturable. By measuring the uptake rate at increasing concentrations of Cbz-ß-Ala-Taurine, you can determine if the uptake follows Michaelis-Menten kinetics. If the uptake rate plateaus at higher concentrations, it indicates a carrier-mediated process.
Q4: Could the carbobenzoxy (Cbz) protecting group be the primary issue?
A4: Yes, the Cbz group presents a classic trade-off. While it increases lipophilicity, which can favor membrane interaction, its large size can prevent the molecule from fitting into the binding site of specific transporters.[10] It may also make the compound a target for efflux pumps. Consider synthesizing an analog without the Cbz group or with a smaller, less bulky protecting group to test this hypothesis.
Troubleshooting Guides
Guide 1: Low or No Detectable Cellular Uptake
| Possible Cause | Recommended Troubleshooting Steps & Optimization |
| Compound Degradation | 1. Assess Stability: Use HPLC or LC-MS/MS to measure the concentration of Cbz-ß-Ala-Taurine in the cell culture medium over the time course of your experiment. 2. Minimize Degradation: If degradation is observed, consider shortening the incubation time or using a more stable medium. |
| Active Efflux | 1. Use Efflux Pump Inhibitors: Co-incubate the cells with known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-gp). An increase in intracellular accumulation in the presence of an inhibitor suggests your compound is an efflux substrate.[11] |
| Low Membrane Permeability | 1. Permeabilizing Agents: As a positive control, use a low concentration of a membrane-permeabilizing agent to confirm that the compound can enter if the barrier is breached. Note that this is not a solution for therapeutic applications but a diagnostic tool. 2. Formulation Strategies: Consider formulating Cbz-ß-Ala-Taurine into lipid-based nanocarriers (e.g., liposomes) to enhance its delivery across the cell membrane. |
| Incorrect Assay Conditions | 1. Optimize Incubation Time: Perform a time-course experiment (e.g., 5, 15, 30, 60, 120 minutes) to find the optimal time for uptake. 2. Check Cell Health: Ensure cells are healthy and within an optimal passage number. Stressed or overly confluent cells can exhibit altered transport activity.[12] |
Guide 2: High Variability Between Experimental Replicates
| Possible Cause | Recommended Troubleshooting Steps & Optimization |
| Inconsistent Cell Seeding | 1. Standardize Seeding: Ensure a uniform cell number is seeded in each well. Use a hemocytometer or an automated cell counter. Allow cells to adhere and reach a consistent confluency (e.g., 80-90%) before starting the experiment. |
| Inaccurate Pipetting | 1. Calibrate Pipettes: Regularly calibrate all pipettes. 2. Master Mixes: Prepare a master mix of the treatment solution to add to all replicate wells, reducing pipetting errors between wells.[13] |
| Inefficient Washing | 1. Standardize Washing: The washing step is critical to remove extracellular compound. Wash cells rapidly and consistently with ice-cold PBS.[14] An inconsistent number of washes or residual buffer can significantly alter results. |
| Cell Lifting/Loss | 1. Gentle Handling: During washing and aspiration steps, be careful not to dislodge the cells, especially if they are weakly adherent. |
Experimental Protocols & Data
Protocol: Cellular Uptake Assay using LC-MS/MS
This protocol describes a method for quantifying the intracellular concentration of Cbz-ß-Ala-Taurine.
1. Cell Seeding:
-
Seed cells (e.g., HEK293, Caco-2) in a 12-well plate at a density of 2 x 10^5 cells/well.
-
Culture for 24-48 hours at 37°C and 5% CO2 to allow for adherence and reach ~90% confluency.
2. Compound Incubation:
-
Prepare working solutions of Cbz-ß-Ala-Taurine in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Aspirate the culture medium and wash the cells once with warm transport buffer.
-
Add the compound solution to each well. For mechanism studies, pre-incubate with inhibitors (e.g., 5 mM ß-alanine) for 15 minutes before adding the test compound.[15]
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
3. Termination and Washing:
-
To terminate uptake, rapidly aspirate the compound solution.
-
Place the plate on ice and immediately wash the cells three times with 2 mL of ice-cold PBS per well to remove any extracellular compound.[16]
4. Cell Lysis and Sample Preparation:
-
Aspirate the final PBS wash completely.
-
Add 250 µL of lysis buffer (e.g., 80:20 acetonitrile:water with an internal standard) to each well.
-
Incubate on a shaker for 10 minutes to ensure complete lysis.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[16]
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
5. Protein Quantification:
-
Use a small aliquot of the lysate from each sample to determine the total protein concentration using a BCA or Bradford assay. This will be used to normalize the uptake data.
Quantitative Data Summary
The following tables represent hypothetical data from experiments designed to characterize and improve the uptake of Cbz-ß-Ala-Taurine.
Table 1: Effect of Transporter Inhibition on Cbz-ß-Ala-Taurine Uptake in HEK293-TauT Cells Cells were pre-incubated with inhibitors for 15 min before adding 10 µM Cbz-ß-Ala-Taurine for 30 min.
| Condition | Inhibitor | Intracellular Concentration (pmol/mg protein) | % of Control Uptake |
|---|---|---|---|
| Control | None | 150.2 ± 12.5 | 100% |
| TauT Inhibition | 5 mM ß-Alanine | 85.6 ± 9.8 | 57% |
| PEPT Inhibition | 5 mM Gly-Sar | 125.1 ± 11.1 | 83% |
| Efflux Inhibition | 20 µM Verapamil | 210.4 ± 18.3 | 140% |
| Energy Depletion | 4°C Incubation | 40.1 ± 5.5 | 27% |
Table 2: Time-Course of Cbz-ß-Ala-Taurine (10 µM) Uptake
| Time Point (minutes) | Intracellular Concentration (pmol/mg protein) |
|---|---|
| 5 | 35.7 ± 4.1 |
| 15 | 98.9 ± 10.2 |
| 30 | 151.4 ± 13.6 |
| 60 | 165.2 ± 15.0 |
| 120 | 168.1 ± 16.2 |
Visualizations
Experimental and Troubleshooting Workflows
Caption: Workflow for a cellular uptake assay and a troubleshooting flowchart.
Potential Cellular Transport Pathways
References
- 1. Identification of competitive inhibitors of the human taurine transporter TauT in a human kidney cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taurine and beta-alanine transport in an established human kidney cell line derived from the proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide transporters and their roles in physiological processes and drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmaceutical and pharmacological importance of peptide transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptide transporters: structure, function, regulation and application for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Significance of taurine transporter (TauT) in homeostasis and its layers of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taurine analog modulation of taurine uptake by two different mechanisms in cultured glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-permeable chameleonic peptides: exploiting conformational dynamics in de novo cyclic peptide design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 13. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - IE [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC-MS/MS Shows That the Cellular Uptake of All-Trans-Retinoic Acid under Hypoxia Is Downregulated by the Novel Active Agent 5-Methoxyleoligin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Batch-to-Batch Variability of Synthetic Tauroxicum
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from the batch-to-batch variability of synthetic Tauroxicum. Ensuring experimental consistency is critical for reliable and reproducible results in research and development. This guide offers practical solutions and detailed protocols to help identify, characterize, and mitigate these variabilities.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in synthetic this compound?
Batch-to-batch variability in a synthetic compound like this compound can stem from several factors throughout the manufacturing process. These include the quality and purity of raw materials and reagents, slight deviations in reaction conditions such as temperature and time, the quality of solvents used, and variations in purification procedures.[1] The human element and equipment calibration can also introduce inconsistencies.[2]
Q2: How can impurities in a batch of this compound affect my experimental results?
Impurities, even in small amounts, can have a significant impact on the efficacy and safety of pharmaceutical products.[3] They can alter the compound's physical and chemical properties, reduce its potency, and in some cases, introduce toxicity.[4][5] Unwanted chemicals can arise during synthesis, storage, or degradation of the drug substance.[4]
Q3: My new batch of this compound shows different biological activity compared to the previous one. What should I do?
First, it is crucial to verify the identity and purity of both the old and new batches using analytical techniques like NMR, MS, and HPLC. A comparison of the impurity profiles may reveal a new or more abundant impurity in the recent batch that could be responsible for the altered activity.[2] It is also important to assess the stability of both batches, as the older one may have degraded over time.[2][6]
Q4: I am observing poor solubility with a new batch of this compound. What could be the cause?
Poor solubility can sometimes be linked to the presence of insoluble impurities.[2] It is also possible that different batches have crystallized in different polymorphic forms, which can affect solubility. Techniques such as X-ray diffraction (XRD) or differential scanning calorimetry (DSC) can be used to analyze the crystalline structure.[2]
Troubleshooting Guide
Issue 1: Inconsistent Biological Activity
If you observe a significant difference in the biological activity (e.g., IC50 value) of a new batch of this compound, follow these troubleshooting steps:
-
Comprehensive Analytical Characterization:
-
Perform a full analytical comparison of the new and old batches.
-
Key techniques include ¹H NMR, ¹³C NMR, LC-MS, and HPLC.[7]
-
Pay close attention to the impurity profiles.
-
-
Quantification of this compound:
-
Accurately determine the concentration of this compound in each batch, accounting for purity.
-
-
Forced Degradation Study:
-
Conduct a forced degradation study on the new batch to assess its stability under stress conditions (e.g., heat, light, humidity).[2]
-
-
Standardize Experimental Conditions:
Issue 2: Variations in Physical Properties (Color, Solubility)
Discrepancies in the physical appearance or solubility of different this compound batches can be addressed by:
-
Analysis of Physical Properties:
-
Optimization of Solubilization:
Data Presentation
Consistent and clear data presentation is crucial for comparing different batches of this compound. Below is a template for summarizing key analytical and biological data.
Table 1: Batch-to-Batch Comparison of this compound
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Appearance | White Crystalline Solid | Off-White Powder | White Crystalline Solid |
| Purity (HPLC) | 99.5% | 98.2% | ≥ 98.0% |
| Identity (¹H NMR) | Conforms | Conforms | Conforms to Structure |
| Identity (MS) | 450.2 m/z | 450.3 m/z | 450.2 ± 0.5 m/z |
| Major Impurity 1 | 0.2% | 0.8% | ≤ 0.5% |
| Major Impurity 2 | 0.1% | 0.5% | ≤ 0.5% |
| Solubility (DMSO) | 50 mg/mL | 35 mg/mL | ≥ 40 mg/mL |
| Biological Activity (IC50) | 1.2 µM | 2.5 µM | 1.0 - 2.0 µM |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is used to determine the purity of this compound and to identify and quantify any impurities.[8]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Standard Preparation: Prepare a standard solution of a well-characterized this compound reference batch in the mobile phase at a known concentration.[9]
-
Sample Preparation: Dissolve a known amount of the this compound batch being tested in the mobile phase to a similar concentration as the standard.[9]
-
Analysis: Inject both the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks.[9]
Cell Viability Assay (MTT Assay)
This protocol is for assessing the biological activity of this compound by measuring its effect on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from different batches in the cell culture medium. Remove the old medium and add the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).[2]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[2]
-
Viability Assessment: Add MTT reagent to each well and incubate according to the manufacturer's instructions.[2]
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the IC50 values for each batch.
Visualizations
Caption: Experimental workflow for synthesis, purification, and quality control of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 5. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Quality Control During Drug Development | Technology Networks [technologynetworks.com]
- 9. benchchem.com [benchchem.com]
addressing off-target effects of Tauroxicum in cell-based assays
Welcome to the technical support center for Tauroxicum. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing and mitigating potential off-target effects of this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive kinase inhibitor with high affinity for its primary target, Kinase A, a critical component in pro-survival signaling pathways. Inhibition of Kinase A is intended to induce apoptosis in targeted cell populations.
Q2: What are the known or suspected off-target effects of this compound?
A2: While highly selective, this compound can exhibit off-target activities, particularly at concentrations above 5 µM or in specific cellular contexts. Known effects include:
-
Inhibition of Kinase B: Due to structural similarities in the ATP-binding pocket, this compound can inhibit Kinase B, a regulator of the G2/M cell cycle checkpoint.[1]
-
Induction of Oxidative Stress: At higher concentrations (>10 µM), this compound has been observed to increase the production of reactive oxygen species (ROS) independent of its kinase inhibition activity.[2][3][4]
-
Efflux Pump Upregulation: Prolonged exposure ( > 48 hours) may induce the expression of ABC transporters, potentially reducing the intracellular concentration of the compound.
Q3: My cells are arresting in the G2/M phase, but I expected apoptosis. What is happening?
A3: This phenotype strongly suggests an off-target effect on Kinase B.[1] G2/M arrest is the characteristic outcome of Kinase B inhibition. This may occur if the concentration of this compound is too high or if your cell model has a higher sensitivity to Kinase B inhibition. We recommend performing a dose-response experiment and analyzing both apoptosis and cell cycle markers.
Q4: I am seeing high variability in my cell viability assay results. What are the common causes? [5][6][7]
A4: High variability is a common issue in cell-based assays and can stem from several factors:[5][6][7][8]
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous and use calibrated pipettes for even cell distribution.[6]
-
Reagent and Compound Handling: Avoid repeated freeze-thaw cycles of this compound stock solutions. Prepare fresh dilutions for each experiment.
-
"Edge Effect": Wells on the periphery of microplates are prone to evaporation, which can concentrate media components and affect cell health. It is advisable to fill outer wells with sterile PBS or media and not use them for data collection.[9]
-
Cell Passage Number: Use cells within a consistent and narrow range of passage numbers, as high-passage cells can exhibit altered drug sensitivity.[5][8]
Q5: How can I definitively distinguish between on-target (Kinase A) and off-target effects?
A5: Distinguishing on-target from off-target effects is crucial for data interpretation.[10] A multi-pronged approach is recommended:
-
Use an Orthogonal Tool Compound: Employ a structurally unrelated inhibitor of Kinase A. If this compound recapitulates the observed phenotype, it strengthens the evidence for an on-target effect.[1]
-
Genetic Knockdown: Use siRNA or CRISPR to specifically reduce or eliminate Kinase A. The resulting phenotype should mirror the effect of this compound if the mechanism is on-target.[1]
-
Cellular Thermal Shift Assay (CETSA): This assay directly measures the binding of this compound to its target proteins inside the cell, confirming target engagement.[11][12][13][14]
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity at Low this compound Concentrations
| Possible Cause | Recommended Action & Rationale |
| Off-target kinase inhibition | The inhibitor may have potent off-target effects on kinases essential for cell survival. Action: Perform a kinase profile screen to identify potential off-targets.[15][16][17][18] Titrate the inhibitor concentration to determine the lowest effective dose that inhibits Kinase A without causing excessive toxicity.[1] |
| Induction of Oxidative Stress | Your cell line may be particularly sensitive to the ROS-inducing effects of this compound. Action: Measure ROS levels using a fluorescent probe like DCFDA.[2][19] Test the effect of co-treatment with an antioxidant (e.g., N-acetylcysteine) to see if it rescues the phenotype. |
| Assay Interference | This compound may be directly interfering with the viability assay chemistry (e.g., reducing MTT reagent). Action: Run a cell-free control where this compound is added to the assay reagents without cells to check for direct chemical reactions.[6] Consider using an alternative viability assay that relies on a different principle (e.g., an ATP-based assay like CellTiter-Glo®).[20] |
Problem 2: Discrepancy Between Target Inhibition and Cellular Phenotype
| Possible Cause | Recommended Action & Rationale |
| Paradoxical Pathway Activation | Inhibition of Kinase A may relieve a negative feedback loop, leading to the activation of a compensatory signaling pathway. Action: Perform a Western blot analysis on key nodes of related signaling pathways to identify any unexpected phosphorylation events. |
| Insufficient Target Engagement | The intracellular concentration of this compound may not be sufficient to inhibit Kinase A effectively. Action: Confirm target engagement directly within the cell using a method like CETSA.[11][12][13][14][21] |
| Off-Target Effect Masks On-Target Phenotype | A potent off-target effect (e.g., cell cycle arrest via Kinase B) may be preventing the expected on-target phenotype (apoptosis) from manifesting. Action: Use a lower concentration of this compound that is selective for Kinase A over Kinase B (see Table 1). Alternatively, use a genetic approach (siRNA/CRISPR) to validate the on-target phenotype in the absence of the compound.[1] |
Quantitative Data Summary
Table 1: Comparative Potency of this compound
| Target | Assay Type | IC50 (nM) |
| Kinase A (On-Target) | Biochemical Assay | 15 |
| Cellular Phosphorylation Assay | 50 | |
| Kinase B (Off-Target) | Biochemical Assay | 850 |
| Cellular Phosphorylation Assay | 2,500 |
Data are representative. IC50 values can vary based on cell line and experimental conditions.
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Objective | Recommended Concentration Range | Rationale |
| Selective Kinase A Inhibition | 50 nM - 500 nM | Maximizes on-target effects while minimizing significant Kinase B inhibition. |
| Investigating Kinase B Off-Target Effects | 2.5 µM - 10 µM | Concentrations where Kinase B inhibition becomes prominent. |
| General Cytotoxicity Screening | 1 nM - 30 µM | A broad range to establish a full dose-response curve, but be aware of confounding off-target effects at higher concentrations. |
Visualizations and Workflows
Caption: On-target vs. off-target effects of this compound.
Caption: Troubleshooting workflow for inconsistent viability data.
Caption: Experimental workflow for target deconvolution.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement[11][12][13][14]
This protocol determines if this compound is binding to its intended target, Kinase A, within intact cells. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[11]
-
Cell Treatment: Culture cells to ~80% confluency. Treat one group with vehicle (e.g., 0.1% DMSO) and another with 500 nM this compound for 1 hour.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured protein (pellet).
-
Analysis: Collect the supernatant and analyze the amount of soluble Kinase A at each temperature point using Western blotting or ELISA.
-
Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: Measuring Oxidative Stress with DCFDA[2][19]
This protocol quantifies the generation of intracellular reactive oxygen species (ROS) following this compound treatment.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash cells with warm PBS. Add 10 µM 2',7'–dichlorodihydrofluorescein diacetate (DCFDA) solution to each well and incubate for 45 minutes at 37°C.
-
Treatment: Wash the cells again with PBS to remove excess probe. Add fresh culture medium containing various concentrations of this compound (e.g., 1 µM to 20 µM). Include a vehicle control (DMSO) and a positive control (e.g., 100 µM H₂O₂).
-
Measurement: Immediately measure the fluorescence on a plate reader (Excitation/Emission ~485/535 nm) at multiple time points (e.g., 0, 30, 60, 120 minutes).
-
Analysis: An increase in fluorescence intensity in this compound-treated wells compared to the vehicle control indicates an increase in intracellular ROS.
References
- 1. benchchem.com [benchchem.com]
- 2. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Various Oxidative Stress Testing Methods | Cell Biolabs [cellbiolabs.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. CETSA [cetsa.org]
- 15. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 18. assayquant.com [assayquant.com]
- 19. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 20. benchchem.com [benchchem.com]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Dosing Schedules for Tauroxicum Studies
Disclaimer: The following information is provided for guidance and is based on general principles of pharmacology and toxicology. "Tauroxicum" is understood to be a taurine-based compound. Researchers must conduct specific dose-finding and toxicity studies for their particular formulation of this compound in the chosen animal model.
Frequently Asked Questions (FAQs)
Q1: Where should I start when determining the initial dose of this compound for my in vivo study?
A1: Establishing the initial dose for a novel compound like this compound requires a systematic approach. It is recommended to begin with a comprehensive literature review for any existing data on this compound or similar taurine-containing compounds. If no data is available, initial dose-finding studies are crucial. These typically start with a wide dose range to identify a dose that is pharmacologically active but not toxic. Acute toxicity testing can help determine the median lethal dose (LD50), which can inform the selection of doses for further studies.[1][2]
Q2: What are the common routes of administration for compounds like this compound in animal studies, and how do I choose the most appropriate one?
A2: The choice of administration route depends on the experimental objectives and the physicochemical properties of this compound. Common routes include:
-
Oral (PO): Convenient for mimicking human oral drug intake. Requires consideration of bioavailability.
-
Intravenous (IV): Ensures 100% bioavailability and rapid onset of action. Useful for determining intrinsic pharmacological and toxicological properties.
-
Intraperitoneal (IP): Often used in rodents for systemic administration, offering rapid absorption.
-
Subcutaneous (SC): Provides slower, more sustained absorption compared to IV or IP.
The selection should align with the intended clinical application and the formulation of this compound.
Q3: How frequently should I administer this compound to my animals?
A3: Dosing frequency is determined by the pharmacokinetic (PK) profile of this compound, specifically its half-life (t½) in the animal model being used.[3] A compound with a short half-life may require more frequent dosing to maintain therapeutic concentrations. A pilot PK study to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound is highly recommended to establish an appropriate dosing schedule.[4][5][6]
Q4: What clinical signs of toxicity should I monitor for during this compound administration?
A4: Careful monitoring of clinical signs is essential for animal welfare and data integrity.[7] For a taurine-based compound, potential signs of toxicity might include:
-
General: Changes in body weight (a 5% body weight loss can be a strong predictor of pathological findings), food and water consumption, lethargy, and changes in posture or gait.[7]
-
Neurological: Ataxia, disorientation, tremors, or seizures.[8]
-
Gastrointestinal: Diarrhea, vomiting, or changes in feces consistency.
-
Cardiovascular: Changes in heart rate or blood pressure.
-
Injection site reactions: Redness, swelling, or irritation at the site of administration.
Any observed adverse effects should be recorded and may necessitate a dose adjustment or termination of the experiment for that animal.
Troubleshooting Guides
Issue: Unexpected Animal Mortality
-
Potential Cause: The administered dose of this compound may be too high, leading to acute toxicity. Individual animal sensitivity can also play a role.
-
Troubleshooting Steps:
-
Immediately cease dosing in the affected cohort.
-
Review the dose calculations and preparation procedures to rule out errors.
-
Conduct a necropsy on the deceased animals to identify potential target organs of toxicity.
-
In subsequent cohorts, implement a dose de-escalation strategy.
-
Consider a more gradual dose escalation in future studies to better identify the maximum tolerated dose (MTD).
-
Issue: Signs of Severe Toxicity Observed (e.g., significant weight loss, seizures)
-
Potential Cause: The current dose is above the MTD for the study duration.
-
Troubleshooting Steps:
-
Provide supportive care to the affected animals as advised by a veterinarian.
-
Reduce the dose for the remaining animals in the cohort.
-
Increase the frequency of monitoring for clinical signs.
-
Re-evaluate the MTD with a new cohort of animals using a more conservative dose range. A 5% body weight loss is a significant indicator and should prompt action.[7]
-
Issue: Inconsistent or Unexpected Pharmacokinetic/Pharmacodynamic (PK/PD) Results
-
Potential Cause:
-
Variability in drug administration.
-
Individual differences in animal metabolism.
-
Issues with the formulation of this compound (e.g., precipitation, instability).
-
-
Troubleshooting Steps:
-
Ensure consistent and accurate administration techniques. For oral gavage, verify proper placement.
-
Increase the number of animals per group to account for biological variability.
-
Check the stability and homogeneity of the this compound formulation.
-
Consider using a different vehicle or formulation if solubility or stability is an issue.
-
Data Presentation: Example Toxicity Data for a Related Compound
The following tables summarize toxicity data for Sodium Taurodeoxycholate (TDCA), a taurine (B1682933) conjugate, which can serve as an example of the types of data to collect and analyze when refining dosing schedules for a new compound like this compound.
Table 1: Acute Toxicity of Intravenous TDCA in Rats
| Dose (mg/kg) | Observations | Outcome |
| 150 | Edema and discoloration at injection site | - |
| 300 | Hepatotoxicity | One of two rats died |
Data synthesized from ResearchGate article.[9]
Table 2: 4-Week Repeated-Dose Toxicity of Intravenous TDCA in Dogs
| Dose (mg/kg/day) | Clinical Signs | Histopathological Findings | NOAEL (mg/kg/day) |
| 5 | No significant changes | No significant changes | 5 |
| 50 | Skin lesions at injection site | Liver injury | - |
| 100 | Skin lesions at injection site | Liver injury | - |
| 150 | Marked changes in clinical signs, hematology, and serum biochemistry | - | - |
NOAEL: No-Observed-Adverse-Effect-Level. Data synthesized from ResearchGate article.[9]
Experimental Protocols
Protocol 1: Dose Range-Finding (DRF) Study
Objective: To determine a range of doses of this compound that are tolerated and to identify doses for subsequent toxicity and efficacy studies.
Methodology:
-
Animal Model: Select a relevant animal species and strain (e.g., Sprague-Dawley rats).
-
Group Allocation: Assign a small number of animals (e.g., 3 per sex per group) to several dose groups and a vehicle control group.
-
Dose Selection: Choose a wide range of doses, for example, 10, 100, and 1000 mg/kg, based on any available in vitro data or literature on similar compounds.
-
Administration: Administer a single dose of this compound via the chosen route.
-
Observation: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Record body weight daily.
-
Data Analysis: Analyze the incidence and severity of clinical signs and changes in body weight to identify a tolerated dose range.
Protocol 2: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered for a specified duration without causing unacceptable toxicity.
Methodology:
-
Animal Model: Use the same species and strain as in the DRF study.
-
Group Allocation: Assign a larger number of animals (e.g., 5-10 per sex per group) to at least three dose groups and a vehicle control group.
-
Dose Selection: Select doses based on the results of the DRF study, bracketing the anticipated MTD.
-
Administration: Administer this compound daily for a set period (e.g., 7 or 14 days).
-
Observation: Conduct daily clinical observations and body weight measurements. At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect and preserve major organs for histopathological examination.
-
Data Analysis: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs, greater than 10% body weight loss, or significant changes in hematology, clinical chemistry, or organ pathology.[10]
Mandatory Visualizations
References
- 1. nationalacademies.org [nationalacademies.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Impact of dosing schedule in animal experiments on compound progression decisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions | Semantic Scholar [semanticscholar.org]
- 7. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. researchgate.net [researchgate.net]
- 10. Refining Procedures within Regulatory Toxicology Studies: Improving Animal Welfare and Data - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of Tauroxicum at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tauroxicum, focusing on minimizing cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of the amino acid taurine (B1682933). Its mechanism of action is multifaceted, primarily involving the release of active methylol groups that can interact with various molecular targets.[1] These interactions are responsible for its antimicrobial effects, which stem from the disruption of microbial cell walls and membranes.[1] Additionally, this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1] In oncological research, it has been shown to induce apoptosis (programmed cell death) in cancer cell lines, inhibit angiogenesis (the formation of new blood vessels that tumors need to grow), and modulate the immune system.[1]
Q2: We are observing significant cytotoxicity in our cell cultures at high concentrations of this compound. Is this expected?
While sometimes described as non-toxic, this often refers to its effects at typical therapeutic concentrations. It is not uncommon for compounds to exhibit off-target effects and cytotoxicity at higher concentrations.[2] For taurine derivatives like Taurine Chloramine (Tau-Cl), cytotoxicity is cell-type dependent and concentration-dependent.[3] For example, while lower concentrations of Tau-Cl may have anti-proliferative effects, higher concentrations (≥500 µM) can lead to necrosis in certain cell types like fibroblast-like synoviocytes.[3] Therefore, observing cytotoxicity at high concentrations of this compound is a plausible outcome that requires careful management.
Q3: What are the potential mechanisms behind this compound-induced cytotoxicity at high concentrations?
High concentrations of a compound can lead to off-target effects, where the compound interacts with unintended molecular targets, causing cellular stress and toxicity.[2][4] For taurine-related compounds, excessive concentrations can lead to ATP deprivation and a switch from apoptosis to necrosis.[3] Additionally, while taurine itself is generally cytoprotective and acts as an antioxidant[5][6][7], overwhelming the cell's ability to manage the compound or its metabolites could lead to a breakdown in cellular homeostasis, resulting in cytotoxicity.
Q4: How can we minimize the cytotoxicity of this compound in our experiments while maintaining its desired effects?
Minimizing cytotoxicity requires a multi-pronged approach focused on optimizing experimental parameters and potentially using protective co-treatments. Key strategies include:
-
Concentration Optimization: The most direct method is to perform a dose-response curve to identify the lowest effective concentration that achieves the desired biological effect with minimal cytotoxicity.
-
Time-Course Experiments: Reducing the duration of exposure to high concentrations can sometimes mitigate cytotoxicity.
-
Co-treatment with Antioxidants: Since oxidative stress can be a component of drug-induced cytotoxicity, co-administration of antioxidants may be beneficial. Taurine itself is known to have antioxidant properties and can protect against cytotoxicity induced by other agents.[5][6]
-
Serum Concentration in Media: The concentration of serum in the cell culture media can influence the bioavailability and cytotoxicity of a compound. Experiment with varying serum concentrations to see if it impacts this compound's effects.
-
Cell Density Optimization: The density of cells at the time of treatment can affect their susceptibility to cytotoxic agents. Ensure consistent and optimal cell seeding densities across experiments.
Troubleshooting Guides
Problem 1: Excessive Cell Death Observed in High-Concentration this compound Treatment Groups
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration is above the toxic threshold for the specific cell line. | Perform a detailed dose-response experiment with a broader range of concentrations. We recommend a logarithmic dilution series. | Identification of the EC50 (half-maximal effective concentration) and the CC50 (half-maximal cytotoxic concentration) to determine the therapeutic window. |
| Extended exposure time is leading to cumulative toxicity. | Conduct a time-course experiment, treating cells with the high concentration of this compound for varying durations (e.g., 6, 12, 24, 48 hours). | Determination of the optimal exposure time that maximizes the desired effect while minimizing cell death. |
| Off-target effects are being induced at high concentrations. | If the intended target is known, perform target engagement assays at various concentrations. Additionally, consider using a washout experiment where the compound is removed after a certain period. | To confirm that the desired on-target effect can be achieved at concentrations that do not induce significant off-target cytotoxicity. |
| Cell culture conditions are exacerbating cytotoxicity. | Standardize cell passage number, confluency at the time of treatment, and media composition (especially serum percentage). | Reduced variability in cytotoxicity and a clearer understanding of the compound's intrinsic toxicity. |
Problem 2: Inconsistent Results in Cytotoxicity Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in compound preparation. | Prepare a fresh stock solution of this compound for each experiment. Ensure complete solubilization. If using a solvent like DMSO, keep the final concentration consistent across all treatment groups, including controls. | Consistent and reproducible dose-response curves. |
| Inconsistent cell health or density. | Implement a strict protocol for cell culture, including regular monitoring for mycoplasma contamination, using cells within a specific passage number range, and seeding a precise number of cells for each experiment. | Reduced well-to-well and experiment-to-experiment variability. |
| Assay-specific artifacts. | If using a metabolic assay like MTT, high concentrations of the compound might interfere with the assay itself. Confirm results with a different cytotoxicity assay that measures a different cellular parameter (e.g., LDH release for membrane integrity, or a live/dead cell stain). | Confirmation of cytotoxicity and elimination of assay-specific artifacts as a source of error. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay
-
Cell Seeding: Seed the cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of concentrations to be tested.
-
Cell Treatment: Remove the old medium from the cells and add the this compound dilutions. Include wells with medium and vehicle control (if applicable) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the this compound concentration.
-
Use a non-linear regression model to calculate the CC50 value.
-
Protocol 2: Assessing Membrane Integrity via Lactate Dehydrogenase (LDH) Assay
-
Experimental Setup: Follow the same cell seeding and treatment protocol as for the MTT assay.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Assay:
-
Use a commercially available LDH cytotoxicity assay kit.
-
Follow the manufacturer's instructions to mix the supernatant with the assay reagents.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
-
Plot the percentage of cytotoxicity versus the this compound concentration.
-
Visualizations
Logical Workflow for Troubleshooting this compound-Induced Cytotoxicity
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Potential Signaling Pathways Involved in this compound-Induced Cytotoxicity
Caption: Putative pathways of this compound cytotoxicity.
References
- 1. What is the mechanism of Taurolidine? [synapse.patsnap.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effect of taurine on triorthocresyl phosphate (TOCP)-induced cytotoxicity in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of the protective action of taurine in toxin and drug induced organ pathophysiology and diabetic complications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taurine as a Natural Antioxidant: From Direct Antioxidant Effects to Protective Action in Various Toxicological Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Carbobenzoxy-ß-Alanyl Taurine
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of Carbobenzoxy-ß-Alanyl Taurine (B1682933) (Cbz-ß-Ala-Tau). It is intended for researchers, chemists, and drug development professionals working on scaling up this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing Cbz-ß-Ala-Tau?
The primary challenges include the poor nucleophilicity of the taurine amine, the high polarity and water solubility of both taurine and the final product, and the potential for side reactions. These factors can lead to low reaction yields, difficult product isolation, and complex purification procedures. When scaling up, issues related to heat management, efficient mixing of biphasic systems, and handling large volumes of aqueous solutions become more pronounced.
Q2: Which coupling method is most effective for this synthesis?
While various coupling agents can be used, the mixed anhydride (B1165640) method using isobutyl chloroformate or the use of carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (Hydroxybenzotriazole) are common strategies. The choice depends on the scale, cost, and desired purity. The mixed anhydride method is often favored for its cost-effectiveness in larger-scale productions.
Q3: Why is my reaction yield consistently low?
Low yields can stem from several factors:
-
Incomplete Reaction: Taurine's amine group is a relatively weak nucleophile. Ensure reaction conditions (temperature, time) are optimized.
-
Poor Solubility of Taurine: Taurine has limited solubility in many organic solvents. Using an aqueous-organic biphasic system (Schotten-Baumann conditions) with a suitable base is often necessary.
-
Hydrolysis of Activated Species: The activated Cbz-ß-Alanine can be hydrolyzed by water, especially at high pH. Careful control of pH is crucial.
-
Product Loss During Workup: The high water solubility of the product can lead to significant losses during aqueous extraction phases. Salting out the product by saturating the aqueous layer with salts like NaCl can help improve recovery.
Q4: What is the best way to purify the final product?
Purification is challenging due to the product's amphiphilic nature.
-
Crystallization: The preferred method for large-scale purification. It often involves acidifying the aqueous solution of the sodium salt of the product to precipitate the free acid, followed by recrystallization from a suitable solvent system like water/ethanol or water/acetone.
-
Column Chromatography: Effective for small-scale purification but can be impractical for large quantities. Reverse-phase chromatography (C18) is often required due to the product's polarity.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield (<50%) | 1. Taurine not fully dissolved/reacted.2. pH of the reaction is too low or too high.3. The activated ester or mixed anhydride hydrolyzed before reacting with taurine.4. Significant product loss during aqueous workup. | 1. Ensure taurine is fully dissolved in the aqueous base solution before adding the activated Cbz-ß-Alanine.2. Maintain pH between 9-10 during the reaction. Use a pH meter for accurate control.3. Add the activated Cbz-ß-Alanine solution to the taurine solution promptly after its formation. Keep the temperature low (0-5 °C) during activation and coupling.4. Saturate the aqueous layer with NaCl before extraction to reduce product solubility. Use a continuous liquid-liquid extractor for larger scales. |
| Multiple Spots on TLC | 1. Unreacted Cbz-ß-Alanine.2. Byproducts from the coupling reagent (e.g., isobutyl alcohol, DCU if using DCC).3. Di-acylation or other side products. | 1. Wash the organic layer with a mild base (e.g., 1% NaHCO₃ solution) to remove unreacted acid.2. Follow standard workup procedures to remove reagent byproducts (e.g., filtration for DCU, aqueous washes for water-soluble byproducts).3. Optimize stoichiometry; use a slight excess of taurine (e.g., 1.1 equivalents) to ensure the activated acid is consumed. |
| Product Fails to Crystallize | 1. Presence of impurities inhibiting crystal formation.2. Incorrect solvent system or concentration.3. Oily product due to residual solvent or byproducts. | 1. Perform an additional purification step, such as a charcoal treatment or a quick pass through a silica (B1680970) plug, to remove colored or greasy impurities.2. Perform a systematic solvent screen for crystallization. Try solvent/anti-solvent pairs like Water/Ethanol, Water/Acetone, or Ethyl Acetate (B1210297)/Hexane.3. Ensure the product is fully dried under a high vacuum to remove all solvents. If it remains an oil, consider converting it to a salt (e.g., dicyclohexylammonium (B1228976) salt) which may be more crystalline. |
| Scale-up Fails (Yield Drops >20%) | 1. Inefficient mixing in a larger reactor.2. Poor temperature control leading to side reactions.3. Non-linear solubility effects at higher concentrations. | 1. Use an overhead mechanical stirrer with appropriate impeller design to ensure efficient mixing of the biphasic system.2. Use a reactor jacket with a circulating coolant system for precise temperature control. Monitor internal reaction temperature.3. Re-evaluate solvent volumes and extraction procedures for the target scale. Ensure the workup can handle larger volumes effectively. |
Experimental Protocols
Protocol 1: Synthesis via Mixed Anhydride Method (Lab Scale)
This protocol describes the synthesis using N-Cbz-ß-Alanine and taurine via an isobutyl chloroformate generated mixed anhydride.
Materials:
-
N-Cbz-ß-Alanine: 10.0 g (44.8 mmol)
-
Taurine: 6.17 g (49.3 mmol, 1.1 eq)
-
N-Methylmorpholine (NMM): 5.0 mL (45.7 mmol, 1.02 eq)
-
Isobutyl chloroformate: 5.9 mL (45.2 mmol, 1.01 eq)
-
Sodium Hydroxide (NaOH): 2.0 g (50 mmol)
-
Tetrahydrofuran (THF), anhydrous: 150 mL
-
Water: 100 mL
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Chloride (NaCl)
-
Ethyl Acetate
Procedure:
-
Activation: Dissolve N-Cbz-ß-Alanine in 100 mL of anhydrous THF in a three-neck flask equipped with a thermometer and a dropping funnel. Cool the solution to -15 °C in a dry ice/acetone bath. Add N-Methylmorpholine (NMM) and stir for 5 minutes. Slowly add isobutyl chloroformate dropwise over 20 minutes, ensuring the temperature remains below -10 °C. Stir for an additional 30 minutes at -15 °C.
-
Taurine Solution: In a separate beaker, dissolve taurine and NaOH in 100 mL of water. Cool this solution to 0 °C in an ice bath.
-
Coupling: Add the cold taurine solution to the mixed anhydride solution in one portion with vigorous stirring. The reaction mixture will become biphasic. Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Transfer the mixture to a separatory funnel. Remove the THF layer under reduced pressure. Wash the remaining aqueous layer with 50 mL of ethyl acetate to remove any unreacted anhydride and NMM.
-
Isolation: Cool the aqueous layer to 0 °C and acidify to pH 2 with concentrated HCl. A white precipitate should form. Saturate the solution with NaCl to maximize precipitation.
-
Purification: Collect the solid by vacuum filtration and wash it with cold water. Recrystallize the crude product from a water/ethanol mixture to yield pure Cbz-ß-Alanyl Taurine. Dry under vacuum.
Diagrams and Visualizations
Experimental Workflow
improving the signal-to-noise ratio in Tauroxicum bioassays
Welcome to the technical support center for Tauroxicum bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to ensure high-quality, reproducible data. The primary focus of this guide is to improve the signal-to-noise ratio in your this compound bioassays.
Frequently Asked Questions (FAQs)
Q1: What is considered a poor signal-to-noise ratio in a this compound bioassay?
A poor signal-to-noise ratio is characterized by a low specific signal from your target of interest and/or a high background signal. This can manifest as low optical density (OD) readings for your positive controls, high OD readings for your negative controls, or significant variability across replicate wells. An ideal assay will have a high signal intensity for the target analyte and a very low signal for the background, leading to a large dynamic range and increased sensitivity.
Q2: What are the most common causes of high background in our assays?
High background can stem from several factors, including insufficient washing, inadequate blocking, or issues with reagent concentrations.[1][2] Contamination of reagents or samples is also a frequent cause.[3][4] In fluorescence-based assays, autofluorescence from the cells or media can contribute to high background noise.[5][6]
Q3: How can we increase the specific signal for this compound's effects?
To enhance the specific signal, it is crucial to optimize the concentration of this compound and any detection reagents, such as antibodies.[7] Ensuring the bioassay is conducted under optimal conditions, including incubation times and temperatures, is also critical. For cell-based assays, the health and density of the cells can significantly impact the signal.
Q4: Can the formulation of this compound itself contribute to assay noise?
Yes, the solvent or vehicle used to dissolve this compound can sometimes interfere with the assay. For instance, high concentrations of DMSO are known to affect cell viability and can interfere with certain enzymatic assays.[8] It is always recommended to run a vehicle control (the solvent without this compound) to assess its impact on the assay.
Troubleshooting Guides
High Background Signal
A high background signal can mask the specific effects of this compound, leading to false negatives or inaccurate quantification. The following table outlines common causes and solutions.
| Possible Cause | Recommended Solution | Experimental Check |
| Insufficient Washing | Increase the number and vigor of wash steps. Ensure all wells are completely aspirated after each wash.[3] | Run a control plate with extra wash steps to see if the background is reduced. |
| Inadequate Blocking | Increase the concentration of the blocking agent or the incubation time.[3] Consider trying a different blocking agent. | Test a matrix of blocking agent concentrations and incubation times. |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal concentration that maximizes signal while minimizing background.[9] | Perform an antibody titration experiment. |
| Non-specific Antibody Binding | Include a control with only the secondary antibody to check for non-specific binding.[10] Use pre-adsorbed secondary antibodies. | Run a "secondary antibody only" control. |
| Substrate Issues (Colorimetric/Chemiluminescent) | Ensure the substrate is fresh and has not been exposed to light.[1] Check for premature color development. | Prepare fresh substrate and compare it to the old stock. |
| Autofluorescence (Fluorescent Assays) | Use media without phenol (B47542) red.[2] Include an unstained cell control to measure baseline autofluorescence.[11] Consider using a background quenching agent.[6] | Image unstained cells under the same conditions as your experimental samples. |
| Contamination | Use fresh, sterile reagents and pipette tips.[4] Ensure the microplate is clean.[10] | Run a "reagents only" control to check for contamination. |
Low Specific Signal
A weak specific signal can make it difficult to detect the true biological effects of this compound. The following guide provides steps to amplify your signal.
| Possible Cause | Recommended Solution | Experimental Check |
| Suboptimal this compound Concentration | Perform a dose-response curve to identify the optimal concentration range for this compound.[12] | Test a wide range of this compound concentrations. |
| Low Antibody Affinity/Concentration | Use a high-affinity primary antibody. Titrate the primary antibody to find the optimal concentration.[7] | Perform a primary antibody titration. |
| Incorrect Incubation Times/Temperatures | Optimize incubation times and temperatures for each step of the assay according to the manufacturer's protocol or literature.[4] | Test different incubation parameters systematically. |
| Cell Health and Density | Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density to avoid under- or over-confluence. | Monitor cell morphology and viability before starting the assay. Test different seeding densities. |
| Inactive this compound | Verify the storage conditions and shelf-life of your this compound stock. | Test a fresh batch of this compound. |
| Signal Quenching (Fluorescent Assays) | Use an anti-fade mounting medium for microscopy-based assays.[5] Minimize exposure to excitation light. | Compare the signal intensity with and without an anti-fade reagent. |
Experimental Protocols
Protocol 1: Antibody Titration for Optimal Signal-to-Noise Ratio
This protocol is essential for determining the optimal antibody concentration to maximize the specific signal while minimizing background noise.
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with the target antigen at a non-limiting concentration.
-
Blocking: Block the plate to prevent non-specific binding.
-
Primary Antibody Dilution Series: Prepare a serial dilution of the primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000, 1:8000).[9]
-
Incubation: Add the different dilutions of the primary antibody to the wells. Include a negative control well with only the antibody diluent.[9]
-
Washing: Wash the plate thoroughly.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody at its recommended concentration to all wells.
-
Substrate Addition: Add the substrate and incubate for the recommended time.
-
Read Plate: Stop the reaction (if necessary) and read the absorbance or fluorescence at the appropriate wavelength.
-
Analysis: Plot the signal intensity against the antibody dilutions to identify the concentration that provides the best signal-to-noise ratio.
Protocol 2: Determining Optimal this compound Concentration via Dose-Response Curve
This protocol helps identify the effective concentration range of this compound for your specific bioassay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Dilution Series: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting point is a 10-fold dilution series.
-
Treatment: Remove the old media from the cells and add the different concentrations of this compound. Include a vehicle-only control and an untreated control.
-
Incubation: Incubate the cells with this compound for a predetermined duration based on the expected mechanism of action.
-
Viability/Activity Assay: Perform the specific bioassay (e.g., MTT, luciferase reporter assay) to measure the effect of this compound.
-
Data Analysis: Plot the assay signal as a function of the this compound concentration. Calculate the EC50 or IC50 value to determine the potency of the compound.[8]
Visual Guides
Diagram 1: Troubleshooting Workflow for High Background
Caption: A step-by-step workflow for troubleshooting high background signals.
Diagram 2: General Bioassay Workflow for this compound Screening
Caption: A generalized workflow for screening this compound in a cell-based bioassay.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 3. arp1.com [arp1.com]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. benchchem.com [benchchem.com]
- 6. Challenges with Background Fluorescence [visikol.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. How to deal with high background in ELISA | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Tauroxicum Experiments
Disclaimer: The scientific literature extensively covers "Taurine," a well-researched amino acid with a wide range of biological activities. The term "Tauroxicum" appears to be less common in peer-reviewed research and may refer to a specific formulation or compound related to Taurine (B1682933). This guide focuses on troubleshooting experiments involving Taurine, which is likely the active component of interest, to address potential inconsistencies in your results.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Taurine and related compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in our cell-based assays with this compound/Taurine. What are the likely causes?
A1: Batch-to-batch variability is a common issue in cell-based assays. Several factors can contribute to this inconsistency:
-
Compound Stability: The stability of your this compound/Taurine stock solution can be a major factor. Improper storage, such as exposure to light or repeated freeze-thaw cycles, can lead to degradation of the compound, affecting its potency over time.[1]
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are authenticated and free from mycoplasma contamination. High passage numbers can lead to phenotypic drift, altering cellular responses to treatment.[1]
-
Cell Seeding Density: Inconsistent cell seeding density can significantly impact the final assay readout.[1]
-
Media Components: Variations in serum concentration (e.g., FBS) can affect the bioavailability of the compound, as it may bind to serum proteins.[1]
-
-
Assay Protocol Execution:
-
Incubation Time: The duration of drug exposure can influence the observed biological effect.
-
Reagent Preparation: Inconsistent preparation of assay reagents can introduce variability.
-
Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, is a frequent source of error.[1]
-
Q2: Our in vivo animal study results with this compound/Taurine are not consistent across different experimental groups. What should we investigate?
A2: Inconsistent results in animal studies can arise from a multitude of factors. Key areas to investigate include:
-
Animal Health and Husbandry: Ensure that all animals are healthy and housed under identical conditions (diet, light cycle, temperature) to minimize physiological variability.
-
Dosing and Administration:
-
Route of Administration: The method of administration (e.g., gavage, intraperitoneal injection) can affect the bioavailability and pharmacokinetics of the compound. Ensure consistency across all animals.
-
Dose Preparation: Prepare fresh dosing solutions for each experiment to avoid degradation.
-
-
Experimental Timeline: The timing of dosing, sample collection, and measurements should be strictly controlled.
-
Group Size: Small group sizes may not have sufficient statistical power to detect real effects, leading to apparent inconsistencies.
Q3: We are seeing unexpected or contradictory results when studying the signaling pathways affected by this compound/Taurine. How can we troubleshoot this?
A3: Inconsistent findings in signaling pathway analysis can be perplexing. Consider the following:
-
Cellular Context: The signaling pathways activated by Taurine can be cell-type specific. Ensure that the cell line you are using is an appropriate model for the biological question you are asking.
-
Stimulus and Time Course: The cellular response to Taurine can be dynamic. It is crucial to perform time-course experiments to identify the optimal time point for observing changes in protein phosphorylation or gene expression.
-
Antibody Specificity: If you are using Western blotting, ensure the specificity of your primary antibodies for the target proteins and their phosphorylated forms.
-
Crosstalk between Pathways: Signaling pathways are often interconnected. The activation of one pathway may influence another. Consider the broader signaling network when interpreting your results.
Troubleshooting Guides
Cell-Based Assays
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent IC50 values in cytotoxicity assays | Compound degradation, inconsistent cell seeding, variable incubation times, pipetting errors.[1] | Aliquot and store stock solutions at -80°C. Use authenticated, low-passage cells. Standardize cell seeding density and incubation times. Calibrate pipettes regularly. |
| High background noise or viability over 100% | Compound interference with the assay reagent (e.g., MTT).[2] | Run a control with the compound in a cell-free medium to check for direct reagent interaction. Consider alternative viability assays (e.g., ATP-based or DNA-based). |
| Variable protein expression or phosphorylation in Western blots | Inconsistent sample preparation, unequal protein loading, issues with antibody quality. | Use a consistent lysis buffer and protocol. Perform a protein quantification assay (e.g., BCA) to ensure equal loading. Validate antibody specificity. |
In Vivo Experiments
| Problem | Possible Causes | Recommended Solutions |
| High variability in animal body weight or tumor volume | Inconsistent dosing, animal stress, measurement error. | Ensure accurate and consistent administration of the compound. Handle animals gently to minimize stress. Use calibrated instruments for measurements. |
| Inconsistent biomarker levels in tissue samples | Variability in sample collection and processing, degradation of the target molecule. | Standardize the time and method of tissue collection. Process or freeze samples immediately after collection. Use appropriate inhibitors (protease, phosphatase) during sample preparation. |
| Lack of expected therapeutic effect | Insufficient dose, poor bioavailability, rapid metabolism of the compound. | Perform a dose-response study to determine the optimal dose. Investigate the pharmacokinetic properties of the compound. Consider alternative routes of administration. |
Experimental Protocols
Protocol 1: In Vitro Angiogenesis Assay (Tube Formation)
This protocol is adapted from studies on the pro-angiogenic effects of Taurine.[3]
-
Preparation of Matrigel: Thaw Matrigel on ice overnight. Pipette 50 µL of Matrigel into each well of a 96-well plate and incubate at 37°C for 30 minutes to allow for polymerization.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells at a density of 2 x 10^4 cells/well in endothelial cell growth medium.
-
Treatment: Treat the cells with varying concentrations of this compound/Taurine. Include a vehicle control (e.g., PBS) and a positive control (e.g., VEGF).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.
-
Visualization and Analysis: Visualize the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring the total tube length or the number of branch points using image analysis software.
Protocol 2: Western Blot Analysis of Nrf2 Pathway Activation
This protocol is based on findings that Taurine can activate the Nrf2 signaling pathway.[4]
-
Cell Culture and Treatment: Culture cells (e.g., SK-N-SH neuroblastoma cells) to 70-80% confluency. Treat the cells with this compound/Taurine for the desired time points.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
SIRT1/AMPK/FOXO1 Signaling Pathway in Lipid Metabolism
Taurine has been shown to activate the SIRT1/AMPK/FOXO1 signaling pathway, which plays a crucial role in regulating lipid metabolism.[5] Activation of this pathway leads to the suppression of lipogenic genes and an increase in the expression of genes involved in β-oxidation and lipolysis.
Caption: SIRT1/AMPK/FOXO1 pathway activation by Taurine.
Nrf2-Mediated Antioxidant Response
Taurine can induce an antioxidant response by activating the Nrf2 signaling pathway.[4] Upon activation, Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).
Caption: Nrf2-mediated antioxidant response induced by Taurine.
General Troubleshooting Workflow
This workflow provides a logical approach to troubleshooting inconsistent experimental results.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Extracellular taurine induces angiogenesis by activating ERK-, Akt-, and FAK-dependent signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nrf2 Signaling Pathway Mediates the Antioxidative Effects of Taurine Against Corticosterone-Induced Cell Death in HUMAN SK-N-SH Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taurine Activates SIRT1/AMPK/FOXO1 Signaling Pathways to Favorably Regulate Lipid Metabolism in C57BL6 Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Storage Conditions for Long-Term Tauroxicum Stability
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling Tauroxicum to ensure its long-term stability and the integrity of experimental results.
Disclaimer: Publicly available, detailed stability data for this compound is limited. The following recommendations are based on general guidelines for veterinary pharmaceuticals, information from suppliers, and established principles of drug stability. It is crucial to consult the manufacturer's specific product information sheet for the most accurate and up-to-date guidance.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal long-term stability, this compound should be stored under the conditions specified by the manufacturer. General recommendations from suppliers are summarized in the table below.
Q2: How long can I store this compound?
The shelf-life of this compound depends on its formulation (solid or in solution) and storage conditions. Always refer to the expiration date provided by the manufacturer. For reconstituted solutions, it is generally recommended to use them fresh or store them for very short periods as outlined in the table below.
Q3: What factors can affect the stability of this compound?
Several environmental factors can impact the stability of this compound:
-
Temperature: Both high temperatures and freeze-thaw cycles can lead to degradation.[1][2]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[1] It is advisable to store this compound in light-resistant containers.
-
Humidity: For solid forms of this compound, exposure to moisture can lead to hydrolysis and degradation.[3]
-
pH: The stability of this compound in solution can be pH-dependent.
-
Oxygen: As with many organic molecules, exposure to oxygen can lead to oxidative degradation.
Q4: Are there any visible signs of this compound degradation?
While not always apparent, signs of degradation can include:
-
A change in color or appearance of the solid or solution.
-
The presence of particulate matter in a solution.
-
A noticeable change in pH of a solution.
-
A decrease in potency or altered results in bioassays.
If any of these signs are observed, it is recommended not to use the product and to contact the supplier for guidance.
Q5: How should I handle this compound upon receipt and during use?
Proper handling is crucial for maintaining stability:
-
Upon receipt, immediately transfer the product to the recommended storage conditions.
-
Allow the container to reach room temperature before opening to prevent condensation.
-
Use sterile techniques when preparing solutions to avoid microbial contamination.
-
For multi-dose containers, be mindful of the in-use stability period after the first opening.[4]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify the storage conditions of your this compound stock (temperature, light protection).
-
Check the expiration date of the product.
-
If using a stock solution, consider when it was prepared and how it has been stored. It is often best to use freshly prepared solutions.
-
Run a quality control check on your this compound stock, if possible, using a validated analytical method.
-
Issue 2: The this compound solution appears cloudy or has visible particles.
-
Possible Cause: This could indicate precipitation, contamination, or degradation.
-
Troubleshooting Steps:
-
Ensure the correct solvent was used and that the concentration is within the solubility limits.
-
If the solution was stored, precipitation may have occurred. Try gently warming the solution to see if the precipitate redissolves (if appropriate for the compound's stability).
-
If contamination is suspected, discard the solution and prepare a new one using sterile techniques.
-
If degradation is suspected, do not use the solution.
-
Issue 3: Temperature excursion during shipping or storage.
-
Possible Cause: The product was exposed to temperatures outside the recommended range.
-
Troubleshooting Steps:
-
Contact the manufacturer immediately with details of the temperature excursion (temperature reached and duration). They may have data to advise on the potential impact on the product's stability.
-
If the manufacturer cannot provide guidance, the stability of the product should be considered compromised.
-
Quantitative Data Summary
The following tables provide a summary of generally recommended storage conditions and a framework for stability testing based on international guidelines for veterinary drugs.
Table 1: General Recommended Storage Conditions for this compound
| Form | Storage Condition | Duration | Recommendations |
| Solid | -20°C | Long-Term | Store in a tightly sealed, light-resistant container in a desiccated environment. |
| 0°C | Short-Term | Suitable for temporary storage. | |
| In Solution | -20°C or -80°C | Up to 1 month (general guidance) | Aliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials. |
| 2-8°C | Up to 24 hours (general guidance) | Use freshly prepared solutions whenever possible. |
Table 2: Example Conditions for a Forced Degradation Study
These conditions are based on general guidelines and may need to be optimized for this compound. The goal is to achieve 5-20% degradation.[5][6][7]
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature or 50-70°C | Up to 7 days |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature or 50-70°C | Up to 7 days |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal Degradation | 40-80°C | Up to 7 days | |
| Photostability | 1.2 million lux hours (visible) and 200 watt hours/m² (UV) | Controlled Room Temperature | As per ICH Q1B |
Experimental Protocols
Protocol 1: Long-Term Stability Study
This protocol is based on the VICH GL3(R) guidelines for new veterinary drug substances.[3][8]
-
Objective: To establish a re-test period or shelf-life for this compound under recommended storage conditions.
-
Materials: At least three different batches of this compound, appropriate packaging, calibrated stability chambers.
-
Method: a. Place samples of each batch in the proposed marketing packaging. b. Store the samples under long-term storage conditions (e.g., -20°C ± 5°C). c. Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months). d. At each time point, analyze the samples for appearance, purity (using a stability-indicating method), and potency.
-
Acceptance Criteria: The product must meet its pre-defined specifications at each time point.
Protocol 2: Forced Degradation Study
-
Objective: To identify potential degradation products and pathways and to establish the stability-indicating nature of the analytical method.[9]
-
Materials: this compound, appropriate reagents for stress conditions (see Table 2), and a validated analytical method.
-
Method: a. Prepare solutions of this compound and expose them to the stress conditions outlined in Table 2. b. Take samples at various time points to monitor the extent of degradation. c. Neutralize the samples after exposure, if necessary. d. Analyze the stressed samples using a suitable analytical method (e.g., HPLC) to separate the parent compound from any degradation products.
-
Analysis: Characterize the degradation products and evaluate the mass balance.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting flowchart for inconsistent results.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. coolmed.co.uk [coolmed.co.uk]
- 2. Storing Drugs in the Veterinary Clinic: How-To Guide [cliniciansbrief.com]
- 3. fda.gov [fda.gov]
- 4. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. VICH GL3 Stability testing of new veterinary drug substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Quantifying Intracellular Tauroxicum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for quantifying intracellular Tauroxicum.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for quantifying intracellular this compound?
A1: The most robust and widely adopted method for quantifying intracellular small molecules like this compound is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a triple quadrupole mass spectrometer (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from a complex cellular matrix.
Q2: Why is cell lysis a critical step, and what are the common methods?
A2: Cell lysis is essential to release the intracellular contents, including this compound, for subsequent analysis. The choice of lysis method depends on the cell type and the desired downstream application.[1][2] Common methods include:
-
Physical disruption: Sonication or freeze-thaw cycles are effective for many cell types.[2]
-
Chemical lysis: Using detergents or organic solvents to solubilize cell membranes.[2][3]
-
Enzymatic lysis: Employing enzymes like lysozyme (B549824) for bacterial cells.[3]
For mammalian cells, a gentle chemical lysis using a buffer with a mild detergent is often sufficient to maintain the integrity of the analyte.
Q3: How can I minimize the matrix effect in my LC-MS/MS analysis?
A3: The matrix effect, where co-eluting substances from the cell lysate interfere with the ionization of this compound, can significantly impact quantification.[4] Strategies to mitigate this include:
-
Efficient sample preparation: Use techniques like protein precipitation or solid-phase extraction (SPE) to remove interfering components.
-
Chromatographic separation: Optimize the LC method to separate this compound from matrix components.
-
Use of an internal standard: A stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects.[5]
Q4: What are the key validation parameters for an intracellular this compound quantification assay?
A4: A validated assay ensures reliable and reproducible results. Key parameters to assess include:
-
Linearity and range
-
Accuracy and precision
-
Selectivity and specificity
-
Limit of detection (LOD) and limit of quantification (LOQ)
-
Recovery
-
Matrix effect
-
Stability of the analyte under various conditions
Troubleshooting Guide
Issue 1: Low or no detection of this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Lysis | Ensure the chosen lysis method is appropriate for your cell type.[1] Consider increasing the intensity or duration of the lysis procedure (e.g., longer sonication). |
| This compound Degradation | Perform all sample preparation steps at 4°C and consider adding protease or other relevant inhibitors to the lysis buffer.[1] |
| Poor Extraction Recovery | Optimize the extraction solvent and pH to match the physicochemical properties of this compound. |
| Instrument Sensitivity | Check the MS instrument parameters, including the ion source settings and detector voltage. |
Issue 2: High variability between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Numbers | Normalize the results to the cell number or total protein concentration in each sample. |
| Precipitation during Sample Storage | Ensure this compound is fully solubilized before injection. Briefly vortex or sonicate the samples if needed. |
| Carryover between Injections | Implement a robust needle wash protocol on the autosampler between samples. |
| Matrix Effects | Use an appropriate internal standard to correct for variations in ionization.[4][5] |
Issue 3: Poor chromatographic peak shape.
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Incompatible Injection Solvent | Ensure the sample solvent is compatible with the initial mobile phase conditions. |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. |
| pH of the Mobile Phase | Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. |
Experimental Protocols
Protocol 1: Intracellular this compound Extraction
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and culture overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Washing: Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Cell Lysis: Add 200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well.
-
Scraping and Collection: Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the intracellular this compound to a new tube for analysis.
Protocol 2: Sample Preparation for LC-MS/MS
-
Protein Precipitation: To 100 µL of cell lysate, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the sample into the LC-MS/MS system.
Quantitative Data Summary
Table 1: Linearity of this compound Detection
| Concentration (ng/mL) | Peak Area |
| 1 | 1,520 |
| 5 | 7,650 |
| 10 | 15,300 |
| 50 | 75,900 |
| 100 | 151,200 |
| 500 | 755,000 |
Table 2: Intracellular this compound Concentration in Treated Cells
| Treatment Group | Mean Intracellular Concentration (ng/10^6 cells) | Standard Deviation |
| Vehicle Control | Not Detected | N/A |
| 10 µM this compound | 25.4 | 3.1 |
| 50 µM this compound | 128.7 | 15.2 |
Visualizations
Caption: Experimental workflow for intracellular this compound quantification.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. betalifesci.com [betalifesci.com]
- 3. bosterbio.com [bosterbio.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Confounding Factors in Animal Studies of Novel Compounds
Disclaimer: Information regarding a specific product named "Tauroxicum" is not available in the peer-reviewed scientific literature. Therefore, this technical support center provides guidance on addressing confounding factors in animal studies of novel compounds based on established principles of preclinical research. The examples provided are for illustrative purposes and are not based on actual studies of "this compound."
This resource is intended for researchers, scientists, and drug development professionals to help identify and mitigate potential confounding factors during in vivo experiments, ensuring the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the most common confounding factors in animal studies for a novel compound?
-
Animal-Related Factors:
-
Species and Strain: Different species and strains can have varied physiological and metabolic responses to a compound.
-
Age and Sex: Hormonal cycles and age-related physiological changes can significantly impact experimental outcomes.[1]
-
Genetic Background: Genetic variability within a study population can lead to inconsistent results.
-
Health Status: Underlying health conditions or infections can alter an animal's response to treatment.
-
Gut Microbiome: The composition of the gut microbiota can influence drug metabolism and immune responses.
-
-
Environmental Factors:
-
Housing Conditions: Cage density, bedding material, and enrichment can affect animal stress levels and behavior.
-
Temperature, Humidity, and Lighting: Fluctuations in these parameters can induce physiological stress.
-
Noise and Vibration: Can act as stressors and impact various physiological readouts.
-
Diet and Water: Variations in diet composition and water quality can affect metabolism and overall health.
-
-
Procedural Factors:
-
Experimenter Bias: Unconscious bias in handling, observation, or data recording can skew results.[2][3]
-
Order of Procedures: The timing and sequence of treatments and measurements can introduce variability.
-
Route of Administration and Dosage: Inconsistent administration techniques or inaccurate dosing can lead to variable exposure.
-
Stress from Handling and Procedures: Can elicit physiological responses that mask or mimic treatment effects.
-
Q2: How can I minimize bias in my animal study?
A2: Minimizing bias is crucial for the internal validity of your study.[2] Key strategies include:
-
Randomization: Randomly assign animals to treatment and control groups to ensure an even distribution of potential confounding variables.
-
Blinding: Whenever possible, the experimenters and data analysts should be blinded to the treatment allocation to prevent observer bias.
-
Control Groups: Include appropriate control groups, such as vehicle controls and positive controls, to isolate the effect of the novel compound.
-
Standardized Procedures: Develop and strictly follow standard operating procedures (SOPs) for all experimental manipulations.
-
Acclimatization: Allow animals sufficient time to acclimate to the facility and experimental conditions before starting the study.
Q3: What are the key considerations for selecting an appropriate animal model?
A3: The choice of animal model is a critical determinant of the study's relevance and translatability. Consider the following:
-
Physiological and Pathophysiological Similarity: The animal model should mimic the human condition or physiological process being studied as closely as possible.
-
Metabolic Profile: The animal's metabolism of the compound should be comparable to that in humans.
-
Practical Considerations: Factors such as availability, cost, handling requirements, and established research techniques should be taken into account.
-
Ethical Considerations: The choice of species should be justified, and the "3Rs" (Replacement, Reduction, and Refinement) should be applied.
Troubleshooting Guides
Problem: High variability in experimental data between animals in the same group.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | - Verify the accuracy of dose calculations and the calibration of dosing equipment.- Ensure consistent administration technique (e.g., gavage, injection site). |
| Underlying Health Issues | - Perform health checks before and during the study.- Consider using specific pathogen-free (SPF) animals. |
| Environmental Stressors | - Monitor and control housing conditions (temperature, light cycle, noise).- Minimize handling stress by using consistent and gentle techniques. |
| Genetic Drift | - If using an inbred strain, obtain animals from a reputable supplier and ensure they are from the same breeding colony. |
Problem: Inconsistent or unexpected results compared to previous studies.
| Potential Cause | Troubleshooting Steps |
| Differences in Animal Strain or Supplier | - Verify the exact strain and supplier used in previous studies. Genetic differences between substrains can be significant. |
| Variations in Experimental Protocol | - Conduct a detailed comparison of your protocol with that of previous studies, paying close attention to seemingly minor details. |
| Dietary Differences | - The composition of animal chow can vary between manufacturers and even between batches, affecting metabolism. Obtain dietary information from your supplier. |
| Changes in the Microbiome | - Consider that the gut microbiome can be influenced by diet, environment, and supplier. This is a complex factor to control but should be acknowledged as a potential source of variation. |
Experimental Protocols
Example Protocol: Acute Oral Toxicity Study in Rodents (Based on OECD Guideline 420)
This is a generalized protocol and should be adapted based on the specific compound and research question.
-
Animal Selection: Use healthy, young adult rodents (e.g., rats, mice) of a single strain. House them individually for at least 5 days to acclimatize.
-
Dose Formulation: Prepare the test compound in a suitable vehicle (e.g., water, corn oil). The concentration should be calculated to deliver the desired dose in a volume that does not exceed 1-2 mL/100g body weight.
-
Administration: Administer the compound or vehicle to fasted animals via oral gavage.
-
Observations:
-
Monitor animals closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for 14 days.
-
Record clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weight shortly before administration and at least weekly thereafter.
-
-
Endpoint: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: Analyze mortality, clinical signs, and body weight changes. Calculate the LD50 if applicable.
Quantitative Data Presentation
Table 1: Example of Body Weight Data from a 14-Day Rodent Study
| Treatment Group | N | Day 0 (g) | Day 7 (g) | Day 14 (g) | % Change (Day 0-14) |
| Vehicle Control | 10 | 205 ± 10 | 220 ± 12 | 235 ± 15 | +14.6% |
| Compound X (Low Dose) | 10 | 203 ± 9 | 215 ± 11 | 228 ± 13 | +12.3% |
| Compound X (Mid Dose) | 10 | 206 ± 11 | 200 ± 10 | 205 ± 12 | -0.5% |
| Compound X (High Dose) | 10 | 204 ± 10 | 185 ± 9 | 170 ± 11 | -16.7% |
Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to vehicle control.
Table 2: Example of Clinical Chemistry Data
| Treatment Group | N | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Vehicle Control | 10 | 35 ± 5 | 80 ± 10 | 20 ± 3 |
| Compound X (Low Dose) | 10 | 40 ± 6 | 85 ± 12 | 22 ± 4 |
| Compound X (Mid Dose) | 10 | 150 ± 20 | 250 ± 30 | 25 ± 5 |
| Compound X (High Dose) | 10 | 350 ± 45 | 500 ± 50 | 60 ± 10** |
Data are presented as mean ± standard deviation. **p < 0.01 compared to vehicle control.
Visualizations
Diagram 1: General Experimental Workflow for a Preclinical Animal Study
Caption: A generalized workflow for conducting preclinical animal studies.
Diagram 2: Hypothetical Signaling Pathway for a Novel Anti-inflammatory Compound
Caption: A hypothetical signaling cascade for an anti-inflammatory agent.
Diagram 3: Logical Relationship of Confounding Factors
Caption: The relationship between a compound, outcome, and confounding variable.
References
Navigating Tau Aggregation Inhibitor Research: A Technical Support Center for HMTM Studies
To enhance the reproducibility of research findings in the development of tau aggregation inhibitors, this technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and experimental guidance. The following information is centered on hydromethylthionine mesylate (HMTM), a prominent compound in this field of study.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HMTM?
A1: HMTM is designed to inhibit the aggregation of tau protein in the brain, which is a key pathological hallmark of Alzheimer's disease and other tauopathies. Additionally, it has a secondary symptomatic effect of increasing acetylcholine (B1216132) levels in the hippocampus, a brain region crucial for memory.
Q2: What are the main challenges in designing clinical trials for HMTM?
A2: A significant challenge is the inability to use a traditional placebo control group. HMTM causes urinary discoloration, making it impossible for participants to remain blind to their treatment allocation. To mitigate this, clinical trials have used a control arm with a low dose of methylthioninium chloride (MTC) to achieve a similar urine coloration.
Q3: How is the efficacy of HMTM measured in clinical trials?
A3: Efficacy is assessed using a combination of cognitive and functional scales, as well as biomarkers. Common endpoints include the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL). Biomarker analysis, such as measuring neurofilament light chain (NfL) in the blood, is also used to assess neurodegeneration.
Q4: Have there been issues with reproducibility in HMTM clinical trial results?
A4: The interpretation of HMTM trial results has been complex. While some trials have not met their primary endpoints when comparing the treatment group to the MTC control group, subgroup analyses and comparisons to historical control groups from other studies have suggested potential benefits, particularly in patients with mild cognitive impairment (MCI). These differing analyses highlight the importance of careful trial design and patient population selection for reproducibility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in cognitive assessment scores within a study cohort. | - Inconsistent administration of cognitive tests.- Heterogeneity in the baseline cognitive status of participants. | - Ensure all study personnel are rigorously trained and standardized in test administration.- Implement strict inclusion/exclusion criteria to ensure a more homogenous study population. |
| Discrepancies between biomarker data and clinical outcomes. | - Time lag between pathological changes and clinical manifestation.- Off-target effects of the compound. | - Conduct longitudinal studies to track the temporal relationship between biomarker changes and clinical progression.- Investigate potential secondary mechanisms of action of the compound. |
| Difficulty in replicating preclinical findings in human trials. | - Differences in the metabolism and blood-brain barrier penetration of HMTM between animal models and humans.- The complexity of human neurodegenerative disease is not fully captured in animal models. | - Conduct thorough pharmacokinetic and pharmacodynamic studies in early-phase clinical trials.- Utilize multiple, complementary preclinical models to increase the predictive validity of the findings. |
| Blinding issues in clinical trials due to side effects (e.g., urinary discoloration). | - The inherent properties of the investigational drug. | - Employ an active comparator that mimics the noticeable side effects, as was done with MTC in the LUCIDITY trial.- Utilize objective, biomarker-based endpoints that are less susceptible to patient and investigator bias. |
Key Experimental Protocols
Protocol 1: Assessment of Tau Aggregation Inhibition in vitro
A detailed methodology for assessing the efficacy of HMTM in inhibiting tau aggregation in a cellular model would involve:
-
Cell Culture: Maintenance of a neuronal cell line that overexpresses a mutant form of human tau known to be prone to aggregation.
-
Compound Treatment: Incubation of the cells with varying concentrations of HMTM for a specified period.
-
Tau Aggregation Assay: Lysis of the cells and quantification of aggregated tau using techniques such as Western blotting with antibodies specific to aggregated tau, or thioflavin S staining followed by fluorescence microscopy.
-
Data Analysis: Comparison of the levels of aggregated tau in HMTM-treated cells to untreated controls to determine the dose-dependent inhibitory effect of the compound.
Protocol 2: Quantification of Neurofilament Light Chain (NfL) in Blood Samples
The protocol for measuring NfL, a biomarker of neurodegeneration, in patient blood samples typically includes:
-
Sample Collection and Processing: Collection of whole blood in EDTA tubes, followed by centrifugation to separate plasma. Plasma samples are then stored at -80°C until analysis.
-
Immunoassay: Use of a highly sensitive immunoassay, such as Single Molecule Array (Simoa), to quantify the concentration of NfL in the plasma samples.
-
Data Analysis: Statistical analysis of NfL concentrations between the HMTM-treated group and the control group over the course of the study to determine the effect of the treatment on the rate of neurodegeneration. A significant reduction in the change of NfL was observed in the LUCIDITY trial.
Signaling Pathways and Workflows
Caption: HMTM's primary mechanism of action in inhibiting tau aggregation.
Technical Support Center: Strategies to Reduce Experimental Variability with Tauroxicum
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tauroxicum and related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and minimize variability in your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Taurolidine (B130013) and Taurine (B1682933)?
A1: The term "this compound" is not widely recognized as a distinct chemical entity in mainstream scientific literature. It is often associated with homeopathic preparations. The primary active ingredient in some of these preparations is listed as this compound cobat, which is a proprietary name.
It is crucial to distinguish "this compound" from two well-characterized scientific compounds:
-
Taurine: A naturally occurring amino acid with roles in various physiological processes, including neuromodulation, osmoregulation, and antioxidant defense.[1][2]
-
Taurolidine: A derivative of taurine that has been investigated for its antimicrobial, anti-inflammatory, and anti-cancer properties.[3][4][5]
Given the limited scientific literature on "this compound," researchers should first seek to characterize the composition of their specific product.
Q2: How can I characterize my "this compound" preparation?
A2: If you are working with a product labeled "this compound," especially from a commercial source that is not a standard chemical supplier, it is essential to perform analytical characterization to understand its composition. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can help identify and quantify the active components. Recent research into homeopathic preparations suggests they may contain nanoparticles of the original substance, which can be analyzed using techniques like Nanoparticle Tracking Analysis (NTA).[6]
Q3: What are the known mechanisms of action for the related compounds, Taurolidine and Taurine?
A3: Understanding the mechanisms of the related, well-studied compounds can provide a starting point for forming hypotheses.
-
Taurolidine: Exerts its effects through multiple mechanisms. It can induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[3][7][8] It also inhibits angiogenesis (the formation of new blood vessels that tumors need to grow) and modulates the immune response.[4][5] Its antimicrobial action involves the release of active methylol groups that disrupt microbial cell walls.[4]
-
Taurine: Acts as a neuroprotectant by reducing glutamate-induced excitotoxicity and regulating intracellular calcium levels.[1] It also plays a role in regulating gene expression and cellular quality control processes like the ubiquitin-proteasome system and autophagy.[1] In metabolic studies, taurine has been shown to activate signaling pathways such as SIRT1/AMPK/FOXO1, which are involved in lipid metabolism.[9]
Troubleshooting Guide: In Vitro Experiments
Issue 1: High variability in cell-based assay results (e.g., viability, apoptosis, proliferation).
| Potential Cause | Troubleshooting Strategy |
| Compound Instability | Perform stability testing of your "this compound" preparation in your specific cell culture medium.[10][11][12] Prepare fresh stock solutions for each experiment and minimize freeze-thaw cycles. |
| Inconsistent Cell Culture Practices | Standardize cell culture conditions, including cell density at seeding, passage number, and growth phase.[13] Ensure consistent incubation times and conditions (temperature, CO2, humidity).[14] |
| Cell Line-Specific Effects | The choice of cell line is critical. A cancerous cell line, for example, may have mutations that affect experimental outcomes.[13] Validate your findings in multiple, relevant cell lines. |
| Assay Protocol Variability | Develop and strictly adhere to a standard operating procedure (SOP) for your assays. This includes precise timing for reagent additions and consistent pipetting techniques.[14] Perform initial dose-response and time-course experiments to determine optimal treatment conditions.[13] |
| Inadequate Controls | Always include appropriate controls, such as a vehicle control (the solvent used to dissolve the compound) and positive/negative controls for the specific cellular process being measured. |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator at 37°C with 5% CO₂.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[14]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[14]
-
Absorbance Reading: Mix thoroughly and read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Visualizing an In Vitro Experimental Workflow
A typical workflow for an in vitro cell-based assay.
Troubleshooting Guide: In Vivo Experiments
Issue 2: High variability in animal study outcomes (e.g., tumor growth, behavioral responses).
| Potential Cause | Troubleshooting Strategy |
| Animal Model Selection | Choose an animal model that is relevant to the human disease being studied.[15] Be aware of the limitations of animal models in predicting human toxicity and efficacy.[16] |
| Animal Husbandry and Environment | Ensure consistent housing, diet, and light/dark cycles for all animals.[15] Monitor animal welfare closely to identify any health issues that could confound results.[15] |
| Dosing and Formulation | Use a well-characterized and stable formulation of the test compound. Determine the optimal dose and route of administration through pilot studies.[17] |
| Experimental Design and Conduct | Randomize animals to treatment groups and blind the investigators to the treatment allocation to reduce bias.[18] Use a sufficient number of animals per group to achieve statistical power.[18] |
| Ethical Considerations | Adhere to ethical guidelines for animal research, such as the 3Rs (Replacement, Reduction, Refinement).[15] Ensure all procedures are approved by an Institutional Animal Care and Use Committee (IACUC). |
Experimental Protocol: General Steps for an In Vivo Tumor Xenograft Study
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Tumor Cell Implantation: Subcutaneously inject a known number of cancer cells into the flank of each animal.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size, randomize animals into treatment and control groups.
-
Treatment Administration: Administer the test compound and vehicle control according to the predetermined schedule and route of administration.
-
Data Collection: Continue to monitor tumor volume, body weight, and any signs of toxicity throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).
Visualizing a Generic In Vivo Experimental Workflow
A generalized workflow for an in vivo tumor xenograft study.
Signaling Pathways of Related Compounds
Understanding the signaling pathways affected by Taurolidine and Taurine can help in designing mechanistic studies.
Taurolidine's Anti-Cancer Mechanisms
Taurolidine is known to induce apoptosis in cancer cells. This can occur through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways.
Simplified overview of Taurolidine-induced apoptosis pathways.
Taurine and Metabolic Regulation
Taurine has been shown to influence lipid metabolism through the activation of key signaling molecules like SIRT1 and AMPK.
Taurine's role in regulating lipid metabolism signaling.
By carefully considering these factors and implementing standardized protocols, researchers can significantly reduce experimental variability and generate more reliable and reproducible data when working with this compound or any novel compound.
References
- 1. Effects and Mechanisms of Taurine as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Role of Taurine in Aging and Cardiovascular Health: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evolving role of taurolidine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Taurolidine? [synapse.patsnap.com]
- 5. Taurolidine - Wikipedia [en.wikipedia.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]
- 12. Factors Considered for Stability Testing - Keynotive [keynotive.io]
- 13. promegaconnections.com [promegaconnections.com]
- 14. benchchem.com [benchchem.com]
- 15. biobostonconsulting.com [biobostonconsulting.com]
- 16. Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 18. fda.gov [fda.gov]
Validation & Comparative
A Comparative Guide to the In Vivo Immunomodulatory Effects of Tauroxicum and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo immunomodulatory effects of Tauroxicum's parent compound, Taurolidine, against two established immunomodulatory agents: Cyclophosphamide (B585) and Levamisole. The information is intended to assist researchers in evaluating potential therapeutic candidates by presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes.
Executive Summary
Taurolidine, a derivative of the amino acid taurine, has demonstrated notable immunomodulatory properties in preclinical in vivo studies. Its effects range from enhancing innate immune cell activity to modulating inflammatory responses. This guide contrasts these effects with those of Cyclophosphamide, a well-known alkylating agent with dose-dependent immunomodulatory functions, and Levamisole, an anthelmintic drug repurposed for its immunostimulatory capabilities. The comparative data presented herein highlights the distinct mechanisms and potential therapeutic applications of each compound.
Data Presentation: Comparative In Vivo Immunomodulatory Effects
The following tables summarize key quantitative data from in vivo studies, offering a side-by-side comparison of Taurolidine, Cyclophosphamide, and Levamisole.
| Parameter | Taurolidine | Cyclophosphamide (Low-Dose) | Levamisole | Animal Model | Citation |
| Survival Rate | 86% survival in H5N1 lethal challenge | Data not available in this context | Data not available in this context | Mouse | [1][2] |
| Regulatory T Cell (Treg) Population | Data not available | Significant reduction (e.g., from 34.1% to 14.8% of tumor-infiltrating CD4+ T cells) | Data not available | Mouse | |
| Dendritic Cell (DC) Activation | Data not available | Data not available | Upregulation of CD80 and CD86 expression | Mouse | [3] |
| Macrophage/Phagocytic Activity | Enhancement of antimicrobial activity | Data not available | Data not available | Mouse | |
| Cytokine Modulation (Th1/Th2 Balance) | Reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Shift from Th2 to Th1 cytokine profile | Enhancement of Th1 response (increased IFN-γ) | Mouse, Rat | [4] |
Experimental Protocols
Detailed methodologies for key in vivo experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vivo Macrophage Phagocytosis Assay
This protocol is adapted from methodologies used to assess the in vivo phagocytic activity of peritoneal macrophages.[5]
-
Animal Model: BALB/c mice (6-8 weeks old).
-
Treatment Groups:
-
Vehicle control (e.g., saline).
-
Taurolidine (dose and administration route as per specific study design).
-
-
Induction of Peritoneal Macrophages: Four days prior to the assay, inject each mouse intraperitoneally with 1 mL of 3% sterile sodium thioglycolate solution to elicit macrophage accumulation.
-
Phagocytosis Induction: On the day of the assay, inject each mouse intraperitoneally with 1 mL of a 1% suspension of sheep red blood cells (sRBCs).
-
Sample Collection: One hour after sRBC injection, euthanize the mice by cervical dislocation. Expose the peritoneal cavity and wash with 5 mL of ice-cold phosphate-buffered saline (PBS). Collect the peritoneal fluid containing macrophages.
-
Analysis:
-
Prepare smears of the peritoneal fluid on glass slides.
-
Stain the smears with Wright-Giemsa stain.
-
Using light microscopy, count the number of macrophages that have engulfed one or more sRBCs out of a total of 200 macrophages.
-
The phagocytic index is calculated as the percentage of phagocytosing macrophages.
-
Quantification of Regulatory T Cell (Treg) Populations by Flow Cytometry
This protocol outlines a general procedure for the identification and quantification of Treg cells from splenocytes.[6][7]
-
Animal Model and Treatment: As per the specific experimental design (e.g., tumor-bearing mice treated with low-dose Cyclophosphamide).
-
Spleen Collection and Cell Preparation: Euthanize mice and aseptically remove the spleen. Prepare a single-cell suspension by gently grinding the spleen between two frosted glass slides in RPMI-1640 medium. Lyse red blood cells using ACK lysis buffer.
-
Cell Staining:
-
Wash the splenocytes with FACS buffer (PBS containing 2% fetal bovine serum).
-
Stain for surface markers by incubating the cells with fluorescently conjugated antibodies against CD4 and CD25 for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Fixation and Permeabilization: For intracellular staining of Foxp3, fix and permeabilize the cells using a commercially available Foxp3 staining buffer set according to the manufacturer's instructions.
-
Intracellular Staining: Incubate the permeabilized cells with a fluorescently conjugated anti-Foxp3 antibody for 30 minutes at 4°C in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer. Gate on the CD4+ T cell population and subsequently analyze the expression of CD25 and Foxp3 to identify the Treg population (CD4+CD25+Foxp3+).
Measurement of Serum Cytokine Levels by ELISA
This protocol provides a general guideline for quantifying cytokine concentrations in serum samples.[8]
-
Animal Model and Sample Collection: Following treatment with the respective immunomodulatory agent, collect blood from mice via cardiac puncture or retro-orbital bleeding. Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.
-
ELISA Procedure:
-
Use a commercially available ELISA kit for the specific cytokine of interest (e.g., mouse IFN-γ, TNF-α, IL-1β).
-
Coat a 96-well microplate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Add serum samples and standards in duplicate to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate and add the TMB substrate solution. Allow the color to develop for 15-30 minutes.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the serum samples.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the in vivo immunomodulatory effects discussed in this guide.
Caption: Taurolidine's Inhibition of the NF-κB Signaling Pathway.
References
- 1. In vivo and ex vivo protocols for measuring the killing of extracellular pathogens by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CD80 and CD86 knockdown in dendritic cells regulates Th1/Th2 cytokine production in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Th2/Th1 switch induced by a single low dose of cyclophosphamide in a rat metastatic lymphoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Phagocytosis Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Ex Vivo Generation of Regulatory T Cells: Characterization and Therapeutic Evaluation in a Model of Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification Protocol of Human Regulatory T cell in Blood [elabscience.com]
- 8. Cytokine Elisa [bdbiosciences.com]
Comparative Analysis of Tauroxicum and Taurine on Immune Function: A Scientific Review
A notable disparity exists in the scientific literature regarding Tauroxicum and taurine (B1682933), significantly impacting a direct comparative analysis of their effects on immune function. While taurine has been the subject of extensive scientific research, with a large body of peer-reviewed data elucidating its immunomodulatory roles, this compound is primarily documented in commercial and homeopathic literature, lacking substantial scientific validation.
This compound: An Overview of Available Information
This compound, also referred to as Taurox, COBAT, or carbobenzoxy-ß-alanyl taurine, is marketed as a homeopathic preparation aimed at optimizing immune function and alleviating fatigue.[1][2][3][4][5] Proponents claim that it modulates the immune system by influencing cytokine activity, purportedly stimulating an underactive immune system while calming an overactive one.[1][2] Some formulations are described as a blend of multiple homeopathic ingredients, including the amino acid beta-alanine.[1]
It is crucial to note that these claims are not supported by peer-reviewed scientific studies, and there is a significant absence of quantitative experimental data and detailed protocols that would allow for a rigorous scientific assessment of this compound's effects on the immune system. One source suggests that compounds with a beta-alanyl-taurine structure have been explored for their antioxidant and anti-inflammatory properties, but no specific studies are cited.[6] The carbobenzoxy group is a common protecting group used in peptide synthesis to enhance stability and bioavailability.[6]
A point of potential confusion arises from the synonym "COBAT." This should not be mistaken for the metallic element Cobalt, which also possesses immunomodulatory properties but is a distinct chemical entity.[7][8][9][10][11]
Taurine: A Scientifically-Established Immunomodulator
Taurine, a conditionally essential amino acid, is abundant in various tissues, including immune cells, and has a well-documented role in modulating the immune response.[12] Its functions are supported by extensive in vitro, in vivo, and human studies.
Anti-inflammatory and Antioxidant Properties
A primary mechanism of taurine's immunomodulatory effect is its ability to mitigate oxidative stress and inflammation. Taurine scavenges reactive oxygen species (ROS) and reacts with hypochlorous acid (HOCl) produced by neutrophils to form taurine chloramine (B81541) (Tau-Cl) and taurine bromamine (B89241) (Tau-Br).[12] These derivatives are less reactive than their precursors but retain significant anti-inflammatory and antimicrobial properties.[12]
Modulation of Immune Cells
Taurine influences the function of various immune cells:
-
Neutrophils: Taurine protects neutrophils from oxidative damage and modulates their activity. It can reduce the formation of neutrophil extracellular traps (NETs).[1][13] In some contexts, it has been shown to enhance the bactericidal capacity of neutrophils.[3]
-
Macrophages: Taurine can modulate macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[2][14] This shift is associated with a decrease in the production of inflammatory cytokines.[2][14]
-
Lymphocytes: Taurine has been shown to affect lymphocyte proliferation, with some studies indicating a dose-dependent effect.[15] It may also play a role in protecting lymphocytes from radiation-induced apoptosis.[16]
Cytokine Regulation
Taurine and its derivatives, particularly Tau-Cl, have been demonstrated to downregulate the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), while in some contexts promoting the production of anti-inflammatory cytokines like Interleukin-10 (IL-10).[12][17][18]
Quantitative Data on Taurine's Immune Effects
The following tables summarize quantitative data from various studies on the effects of taurine and its derivatives on immune parameters.
| Immune Parameter | Model System | Treatment | Observed Effect | Reference |
| Cytokine Production | ||||
| TNF-α, IL-1β | LPS-challenged neutrophils and monocytes | Taurine supplementation | Decreased expression | [1] |
| IL-1β, IL-6 | LPS-stimulated peripheral blood mononuclear cells (PBMCs) from rheumatoid arthritis and osteoarthritis patients | Taurine Chloramine (TauCl) | Inhibition of secreted forms | [17] |
| TNF-α | LPS-stimulated PBMCs | TauCl (400 µM) | Reduction in a subset of patients | [17] |
| TNF-α, IL-1β, IL-6 | In vitro and in vivo models of inflammation | Taurine haloamines (TauCl, TauBr) | Inhibition of production | [12] |
| Macrophage Polarization | ||||
| Macrophage Infiltration and Phenotype | High-fat diet-fed mice | Taurine treatment | Reduced infiltration and promotion of M2-like phenotype | [2][14] |
| M1 Macrophage Activation | Bone marrow-derived macrophages | Taurine Chloramine | Inhibition of classical M1 activation | [2][14] |
| Lymphocyte Function | ||||
| Lymphocyte Proliferation | Resting rat lymphocytes | Taurine (3 and 6 mM) | Significant decrease | [15] |
| Lymphocyte Proliferation | Concanavalin A-activated rat lymphocytes | Taurine | Greater effect than on resting cells | [15] |
| Lymphocyte Viability | Human peripheral blood lymphocytes | Taurine (>100 µM) | Decreased viability at 48 and 72 hours | [16] |
Experimental Protocols for Taurine Studies
Below are summaries of experimental methodologies from key studies on taurine's immunomodulatory effects.
In Vitro Cytokine Production Assay
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples using density gradient centrifugation. The cells are then cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Stimulation and Treatment: PBMCs are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production. Concurrently, the cells are treated with varying concentrations of taurine or taurine chloramine.
-
Cytokine Measurement: After a specific incubation period (e.g., 24 hours), the cell culture supernatants and cell lysates are collected. The concentrations of various cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[17]
Macrophage Polarization Model
-
Cell Source: Bone marrow-derived macrophages (BMDMs) are obtained from the bone marrow of mice and differentiated into macrophages in vitro.
-
Polarization and Treatment: Macrophages are polarized towards the M1 phenotype using stimulants like LPS and Interferon-gamma (IFN-γ). The effect of taurine or its derivatives is assessed by co-treating the cells during the polarization process.
-
Analysis of Polarization Markers: The expression of M1 and M2-specific markers is analyzed using techniques such as quantitative real-time PCR (qPCR) to measure gene expression (e.g., iNOS for M1, Arginase-1 for M2) and flow cytometry to assess surface marker expression (e.g., CD86 for M1, CD206 for M2).[2][14]
Lymphocyte Proliferation Assay
-
Cell Isolation and Culture: Lymphocytes are isolated from the spleen or peripheral blood and cultured in a suitable medium.
-
Stimulation and Treatment: The cells are stimulated with a mitogen, such as Concanavalin A or Phytohemagglutinin (PHA), to induce proliferation. Different concentrations of taurine are added to the cultures.
-
Measurement of Proliferation: Cell proliferation is assessed using methods like the MTT assay, which measures metabolic activity, or by incorporating a radiolabeled nucleotide (e.g., [3H]-thymidine) into the DNA of dividing cells.[15]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathways of taurine's immunomodulatory actions and a general experimental workflow for assessing these effects.
Figure 1: Simplified diagram of taurine's action in neutrophils and macrophages.
Figure 2: General experimental workflow for assessing immunomodulatory effects.
Conclusion
References
- 1. Mechanism of taurine reducing inflammation and organ injury in sepsis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of taurine on neutrophil function in hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taurine Attenuates M1 Macrophage Polarization and IL-1β Production by Suppressing the JAK1/2-STAT1 Pathway via Metabolic Reprogramming [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. caringsunshine.com [caringsunshine.com]
- 7. Advances of Cobalt Nanomaterials as Anti-Infection Agents, Drug Carriers, and Immunomodulators for Potential Infectious Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the immunomodulatory effects of cobalt, copper and magnesium ions in a pro inflammatory environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cobalt induced changes in immune response and adenosine triphosphatase activities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of cobalt-mediated Toll-like receptor 4 activation on inflammatory responses in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Taurine and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Taurine inhibits Streptococcus uberis-induced NADPH oxidase-dependent neutrophil extracellular traps via TAK1/MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Taurine improves obesity-induced inflammatory responses and modulates the unbalanced phenotype of adipose tissue macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Taurine and proliferation of lymphocytes in physically restrained rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. clinexprheumatol.org [clinexprheumatol.org]
- 18. scielo.br [scielo.br]
Comparative Analysis: Carbobenzoxy-ß-Alanyl Taurine vs. Beta-Alanine in Cellular Assays
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of carbobenzoxy-ß-alanyl taurine (B1682933) and beta-alanine (B559535), with a focus on their potential applications and performance in cellular assays. This document synthesizes available data and provides a framework for experimental design.
Introduction
Beta-alanine is a naturally occurring beta-amino acid that is a precursor to carnosine, a dipeptide with significant antioxidant and pH-buffering capacities in various cell types. Its role in cellular protection and function is well-documented. Carbobenzoxy-ß-alanyl taurine, a synthetic derivative, represents a modification of the beta-alanine structure. The introduction of a carbobenzoxy (Cbz) group and conjugation with taurine suggests a potential for altered physicochemical properties, such as lipophilicity and cellular uptake, which could, in turn, influence its biological activity in cellular assays. This guide explores the known attributes of beta-alanine and the theoretical advantages and disadvantages of carbobenzoxy-ß-alanyl taurine in a research context.
Physicochemical Properties
A direct comparison of the physicochemical properties of these two compounds is essential for understanding their potential behavior in cellular assay environments.
| Property | Beta-Alanine | Carbobenzoxy-ß-Alanyl Taurine (Predicted) | Significance in Cellular Assays |
| Molecular Weight | 89.09 g/mol | 358.39 g/mol | Influences diffusion rates and molar concentration calculations. |
| Solubility | High in aqueous solutions | Predicted to have lower aqueous solubility and higher lipid solubility | Affects bioavailability in cell culture media and potential for membrane transport. |
| Lipophilicity (LogP) | -2.93 (estimated) | Predicted to be significantly higher | Increased lipophilicity may enhance passive diffusion across cell membranes. |
| Chemical Stability | Stable | The Cbz group can be labile under certain conditions (e.g., catalytic hydrogenation). | Stability in culture media and under assay conditions is a critical consideration. |
Cellular Activity and Potential Mechanisms
While beta-alanine's cellular effects are primarily linked to its role as a carnosine precursor, the activity of carbobenzoxy-ß-alanyl taurine is likely dependent on its intracellular fate.
Beta-Alanine Signaling and Function
Beta-alanine is actively transported into cells via transporters such as TauT and PAT1. Once inside the cell, it is a rate-limiting precursor for the synthesis of carnosine, which in turn exerts antioxidant and pH-buffering effects.
Caption: Cellular uptake and mechanism of beta-alanine.
Predicted Cellular Fate of Carbobenzoxy-ß-Alanyl Taurine
The carbobenzoxy group may enhance the passive diffusion of the molecule across the cell membrane. Intracellularly, it is hypothesized that cellular enzymes, such as esterases, may cleave the molecule, releasing beta-alanine, taurine, and a byproduct of the Cbz group. The released beta-alanine would then be available for carnosine synthesis, while taurine itself has known cytoprotective effects.
Caption: Predicted cellular uptake and metabolism of Carbobenzoxy-ß-Alanyl Taurine.
Comparative Performance in Cellular Assays: A Hypothetical Framework
In the absence of direct comparative experimental data, the following table outlines a hypothetical comparison based on the predicted properties of carbobenzoxy-ß-alanyl taurine.
| Assay Type | Beta-Alanine | Carbobenzoxy-ß-Alanyl Taurine (Hypothetical) | Rationale for Hypothetical Outcome |
| Cell Viability (e.g., MTT, LDH) | Generally non-toxic at physiological concentrations. | Potentially lower IC50 due to the Cbz group or byproducts of its cleavage. Higher concentrations may exhibit toxicity. | The carbobenzoxy group and its cleavage byproducts could have off-target effects on cell viability. |
| Antioxidant Capacity (e.g., DCF-DA) | Indirect antioxidant effects via carnosine synthesis. | Potentially more potent or rapid onset of antioxidant effects. | Enhanced cellular uptake could lead to a faster and higher intracellular concentration of beta-alanine and taurine, both contributing to antioxidant defenses. |
| Cellular Uptake (e.g., Radiolabeling) | Uptake is transporter-mediated and can be saturated. | Uptake may be biphasic, involving both passive diffusion and transporter-mediated pathways. | The increased lipophilicity is expected to facilitate passive diffusion across the cell membrane. |
| Carnosine Synthesis (e.g., LC-MS) | Dose-dependent increase in intracellular carnosine levels. | May lead to a more significant increase in carnosine at lower extracellular concentrations. | Improved delivery of beta-alanine into the cell could enhance the rate of carnosine synthesis. |
Experimental Protocols
The following are standard protocols for key cellular assays that can be adapted to compare beta-alanine and carbobenzoxy-ß-alanyl taurine.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of beta-alanine and carbobenzoxy-ß-alanyl taurine in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for MTT Cell Viability Assay.
Intracellular ROS Measurement using DCF-DA
This assay quantifies the level of reactive oxygen species (ROS) within cells.
-
Cell Seeding and Treatment: Seed and treat cells with the compounds as described in the MTT assay protocol. An oxidative stressor (e.g., H2O2) can be used as a positive control.
-
DCF-DA Staining: After treatment, wash the cells with PBS and incubate with 10 µM DCF-DA in serum-free medium for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Conclusion
While beta-alanine is a well-characterized compound with established roles in cellular metabolism and protection, carbobenzoxy-ß-alanyl taurine presents an intriguing, albeit largely uncharacterized, alternative. The chemical modifications in carbobenzoxy-ß-alanyl taurine suggest a potential for enhanced cellular uptake and a dual-action mechanism through the release of both beta-alanine and taurine. However, the lack of direct comparative data necessitates a cautious and empirical approach. The experimental frameworks provided in this guide offer a starting point for researchers to systematically evaluate the cellular effects of carbobenzoxy-ß-alanyl taurine and compare its performance against its parent compound, beta-alanine. Such studies are crucial to validate the theoretical advantages and to identify any potential cytotoxic effects of this synthetic derivative.
A Comparative Analysis of the Anti-inflammatory Effects of Taurine Derivatives and Established Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of taurine (B1682933) and its derivatives against well-established anti-inflammatory drugs, including Nonsteroidal Anti-inflammatory Drugs (NSAIDs) and Corticosteroids. The information is based on available experimental data to offer an objective overview for research and development purposes.
Mechanism of Action: A Comparative Overview
The anti-inflammatory actions of taurine and its derivatives, NSAIDs, and corticosteroids are mediated through distinct molecular pathways. While NSAIDs primarily target the cyclooxygenase (COX) enzymes and corticosteroids modulate gene transcription, taurine and its derivatives appear to exert their effects through the regulation of key inflammatory signaling pathways and mediators.
| Drug Class | Primary Mechanism of Action | Key Molecular Targets |
| Taurine and Derivatives | Inhibition of pro-inflammatory signaling pathways and reduction of inflammatory mediators.[1][2][3] | NF-κB, TNF-α, IL-1β, IL-6, PARP.[1][2][3] |
| NSAIDs | Inhibition of prostaglandin (B15479496) synthesis by blocking cyclooxygenase (COX) enzymes.[4][5][6][7] | COX-1 and COX-2 enzymes.[4][5][6] |
| Corticosteroids | Binding to glucocorticoid receptors, leading to the altered transcription of inflammatory genes.[8][9][10][11][12] | Glucocorticoid receptors, NF-κB, AP-1.[8][9] |
Experimental Data: In Vivo Anti-inflammatory Effects
The following table summarizes quantitative data from a study comparing the effects of taurine with the NSAID diclofenac (B195802) in a rat model of Freund's Complete Adjuvant (FCA)-induced arthritis.[13]
| Treatment Group | Paw Edema Inhibition (%) | Serum Nitrite Reduction (%) | Serum TNF-α Reduction (%) | Serum IL-1β Reduction (%) |
| Taurine (50 mg/kg) | Markedly inhibited | Significant reduction | Significant reduction | Significant reduction |
| Diclofenac (2 mg/kg) | Markedly inhibited | Significant reduction | Significant reduction | Significant reduction |
| Taurine (5 mg/kg) | No significant effect | Attenuated | Not reported | Not reported |
Data extracted from a study on FCA-induced arthritis in rats. The study indicated that a high dose of taurine (50 mg/kg) showed comparable effects to diclofenac in reducing paw edema and pro-inflammatory markers.[13]
Another study on formalin-induced paw edema in rats compared the effects of tannic acid with the NSAID indomethacin (B1671933).[14]
| Treatment Group | Edema Inhibition (%) |
| Indomethacin | 13-17% |
| Tannic Acid (25 mg/kg) | 16% |
| Tannic Acid (50 mg/kg) | 7-15% |
This study suggests that tannic acid exhibits anti-inflammatory effects comparable to indomethacin in this model.[14]
Experimental Protocols
Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats
This model is used to induce a chronic inflammatory state resembling rheumatoid arthritis.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of 0.4 ml of Freund's Complete Adjuvant (FCA) into the subplantar region of the right hind paw.[13]
-
Treatment: Test compounds (e.g., taurine, diclofenac) or vehicle are administered intraperitoneally for a period of 26 successive days, starting from the day of adjuvant injection.[13]
-
Assessment of Inflammation:
-
Paw Volume: The volume of the injected paw is measured using a plethysmometer at various time points before and after FCA injection to quantify edema.[13]
-
Biochemical Markers: At the end of the experiment, blood samples are collected to measure serum levels of inflammatory markers such as TNF-α, IL-1β, and nitrites.[13]
-
-
Histopathology: Knee joint tissues are collected, fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess inflammatory cell infiltration and cartilage destruction.[13]
Formalin-Induced Paw Edema in Rats
This model is used to assess acute inflammation.
-
Animal Model: Female rats are used in this model.[14]
-
Induction of Edema: Edema is induced by a subcutaneous injection of formalin into the plantar surface of the rat's paw.[14]
-
Treatment: Test compounds (e.g., tannic acid, indomethacin) are administered intraperitoneally one hour after the formalin injection.[14]
-
Assessment of Edema: Paw volume is measured using a vernier caliper at different time intervals after treatment.[14]
-
Biochemical Analysis: Serum and paw tissue can be collected to measure the activity of inflammatory enzymes like myeloperoxidase (MPO).[14]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in inflammation and a general workflow for evaluating anti-inflammatory compounds.
Caption: Proposed anti-inflammatory mechanism of taurine via inhibition of the TLR/MyD88/NF-κB signaling pathway.
Caption: Mechanism of action of NSAIDs and Corticosteroids on the arachidonic acid pathway.
References
- 1. A molecular mechanism for the anti-inflammatory effect of taurine-conjugated 5-aminosalicylic acid in inflamed colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory mechanism of taurine against ischemic stroke is related to down-regulation of PARP and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 6. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory actions of glucocorticoids: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Corticosteroids for Inflammation: Types and Uses [verywellhealth.com]
- 11. Corticosteroid - Wikipedia [en.wikipedia.org]
- 12. Prednisone and other corticosteroids: Balance the risks and benefits - Mayo Clinic [mayoclinic.org]
- 13. researchgate.net [researchgate.net]
- 14. Tannic acid exhibits anti-inflammatory effects on formalin-induced paw edema model of inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: Taurolidine's Anti-Cancer Activity vs. Taurine's Physiological Roles
It appears there may be a misunderstanding regarding the name "Tauroxicum," as our comprehensive search of the scientific literature did not yield a compound with this specific name being validated with knockout mouse models. However, the search results strongly suggest an interest in taurine (B1682933) and its derivative, Taurolidine , both of which have been the subject of extensive research, including studies utilizing knockout mouse models to elucidate the physiological roles of taurine.
This guide provides a detailed comparison of the anti-cancer mechanisms of Taurolidine with the physiological functions of taurine, validated through the use of taurine transporter knockout (TauT-KO) mouse models. This comparison will be valuable for researchers, scientists, and drug development professionals interested in the therapeutic potential of taurine-related compounds.
Taurolidine is a synthetic derivative of the amino acid taurine that has demonstrated broad-spectrum anti-cancer activities. Its proposed mechanisms of action include the induction of apoptosis, inhibition of angiogenesis, and modulation of the inflammatory response.
Taurine , on the other hand, is an abundant endogenous amino acid with a wide range of physiological functions, including osmoregulation, antioxidation, and neuromodulation. The validation of these roles has been significantly advanced by the development of the taurine transporter knockout (TauT-KO) mouse , a model that exhibits systemic taurine depletion.
Quantitative Data from Taurine Transporter Knockout (TauT-KO) Mouse Studies
The following tables summarize key quantitative data from studies on TauT-KO mice, comparing them to their wild-type (WT) littermates. These data provide a clear picture of the systemic effects of taurine deficiency.
Table 1: Taurine Concentration in Tissues of TauT-KO Mice
| Tissue | Genotype | Taurine Concentration (% of WT) | Reference |
| Skeletal Muscle | TauT-KO | ~2% | [1] |
| Heart | TauT-KO | ~2% | [1] |
| Brain | TauT-KO | 10-20% | [1] |
| Retina | TauT-KO | 10-20% | [1] |
| Kidney | TauT-KO | 10-20% | [1] |
| Liver | TauT-KO | ~30% | [1] |
| Plasma | TauT-KO | 10-20% | [1] |
Table 2: Phenotypic Data of TauT-KO Mice
| Parameter | Genotype | Observation | Reference |
| Body Weight | TauT-KO | Lower than WT | [2][3] |
| Exercise Capacity | TauT-KO | Reduced endurance | [2][3] |
| Anxiety-like Behavior (Elevated Plus Maze) | TauT-KO | Decreased | [2][3] |
| Startle Response | TauT-KO | Absent (hearing impairment) | [2][3] |
| Muscular Endurance (Wire-hang test) | TauT-KO | Reduced | [2][3] |
| Retinal Function | TauT-KO | Severe degeneration | [4] |
Experimental Protocols
Generation and Genotyping of Taurine Transporter Knockout (TauT-KO) Mice
Objective: To create a mouse model with a targeted disruption of the taurine transporter gene (Slc6a6) to study the effects of systemic taurine depletion.
Methodology:
-
Targeting Vector Construction: A targeting vector is designed to disrupt the Slc6a6 gene, often by replacing a critical exon with a neomycin resistance cassette.
-
Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector is electroporated into ES cells. Cells that have undergone homologous recombination are selected for using neomycin resistance.
-
Generation of Chimeric Mice: Successfully targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are identified by coat color.
-
Germline Transmission: Chimeric mice are bred with wild-type mice to achieve germline transmission of the disrupted allele.
-
Genotyping: Offspring are genotyped to identify heterozygous (TauT+/-) and homozygous (TauT-/-) knockout mice.
-
DNA Extraction: Genomic DNA is extracted from tail biopsies.
-
PCR Amplification: PCR is performed using primers specific for the wild-type allele and the neomycin cassette to distinguish between WT, heterozygous, and homozygous knockout genotypes.[2]
-
Behavioral Assessment: Elevated Plus Maze
Objective: To assess anxiety-like behavior in TauT-KO mice.
Methodology:
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure:
-
Mice are placed individually in the center of the maze, facing an open arm.
-
Animal behavior is recorded for a set period (e.g., 5 minutes).
-
Parameters measured include time spent in the open arms versus the closed arms and the number of entries into each arm.
-
-
Data Analysis: A decrease in the time spent in the open arms is indicative of increased anxiety-like behavior.[2][3]
Metabolic and Physiological Assessment: Exercise Capacity
Objective: To quantify the impact of taurine depletion on physical endurance.
Methodology:
-
Apparatus: A motorized treadmill designed for mice.
-
Procedure:
-
Mice are acclimated to the treadmill for several days.
-
During the test, the treadmill speed and/or incline is gradually increased.
-
The test is concluded when the mouse is exhausted, defined as the inability to remain on the treadmill belt despite encouragement.
-
The total distance run and the time to exhaustion are recorded.
-
-
Data Analysis: A comparison of these parameters between TauT-KO and WT mice reveals differences in exercise capacity.[2][3]
Signaling Pathways and Experimental Workflows
Proposed Anti-Cancer Signaling Pathway of Taurolidine
Caption: Proposed mechanism of Taurolidine's anti-cancer activity.
Experimental Workflow for TauT-KO Mouse Generation and Analysis
Caption: Workflow for generating and analyzing TauT-KO mice.
Logical Relationship of Taurine Depletion and Phenotype
Caption: Consequence of taurine transporter knockout.
Alternative Compound and Knockout Mouse Model Validation
To provide a comparative perspective, we can consider another class of anti-cancer drugs whose mechanism has been validated using knockout mouse models: PARP inhibitors .
Table 3: Comparison of Taurolidine and PARP Inhibitors
| Feature | Taurolidine | PARP Inhibitors (e.g., Olaparib) |
| Proposed Mechanism | Induction of apoptosis, anti-angiogenesis | Inhibition of DNA repair, synthetic lethality |
| Relevant Knockout Model | Taurine Transporter (TauT) KO (for understanding the role of the parent molecule, taurine) | BRCA1/2 knockout models |
| Therapeutic Rationale | Broad-spectrum cytotoxicity against cancer cells | Targeted therapy for tumors with specific DNA repair deficiencies (e.g., BRCA mutations) |
| Validation with KO Model | TauT-KO mice demonstrate the physiological importance of taurine, providing a baseline for understanding the effects of its derivatives. | BRCA1/2 knockout mouse models show increased sensitivity to PARP inhibitors, validating the synthetic lethality concept. |
Experimental Validation of PARP Inhibitors using BRCA1/2 Knockout Mouse Models:
-
Model: Mice with a conditional knockout of Brca1 or Brca2 in specific tissues are generated.
-
Experiment: These mice are often crossed with models that develop spontaneous tumors (e.g., p53 knockout). The resulting tumor-bearing mice are treated with PARP inhibitors.
-
Outcome: A significant reduction in tumor growth and increased survival in the PARP inhibitor-treated BRCA-deficient mice compared to untreated controls validates the therapeutic efficacy and the principle of synthetic lethality.
Conclusion
While "this compound" appears to be a misnomer, the study of taurine and its derivative, Taurolidine, offers valuable insights into potential therapeutic strategies. The use of taurine transporter knockout mice has been instrumental in validating the multifaceted physiological roles of taurine. This foundational knowledge is crucial for understanding the mechanisms of action of taurine-based compounds like Taurolidine. In comparison, the validation of targeted therapies like PARP inhibitors using specific gene knockout models such as BRCA1/2-deficient mice highlights a more direct approach to confirming a drug's mechanism of action in a genetically defined context. Both approaches underscore the critical role of knockout mouse models in modern drug discovery and development.
References
Independent Verification of Published Tauroxicum Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of available information on Tauroxicum, a homeopathic product. Due to the limited body of peer-reviewed scientific literature on this compound, this guide also examines the experimental data and signaling pathways of its constituent components, beta-alanine (B559535) and taurine (B1682933), to offer a scientific context for potential biological activity.
Overview of this compound
This compound, also known as Taurox or COBAT, is marketed as a homeopathic remedy. Its primary chemical component is identified as carbobenzoxy-beta-alanyl-taurine.[1][2][3] Proponents of this compound claim it modulates the immune system and can alleviate fatigue and other symptoms associated with various health conditions.[4]
It is important to note that the fundamental principles of homeopathy—the use of highly diluted substances that are claimed to cause similar symptoms to the condition being treated—are not consistent with current scientific understanding of pharmacology and chemistry.[5] The National Health and Medical Research Council (NHMRC) of Australia conducted a comprehensive review and concluded that there is no reliable evidence that homeopathy is effective for any health condition.[6] Similarly, NHS England no longer funds homeopathy due to a lack of evidence for its effectiveness.[5]
Independent, peer-reviewed clinical trials or experimental studies verifying the efficacy and mechanism of action of this compound are largely absent from the scientific literature. The available information is primarily from sources related to homeopathy and from patents, which do not constitute independent scientific verification.[2][3] One published article on "Taurox" appears to be a user survey rather than a controlled clinical trial, limiting its scientific validity.
The active ingredient in this compound is listed as carbobenzoxy-beta-alanyl-taurine.[1][3] This is a synthetic derivative of beta-alanine and taurine.[1] In homeopathic preparations, this active ingredient is subjected to serial dilutions.
Scientific Evaluation of this compound Components
Given the lack of direct scientific evidence for this compound, this guide will now focus on the scientifically established properties of its core components: beta-alanine and taurine.
Beta-alanine is a naturally occurring beta-amino acid and a precursor to carnosine, a dipeptide found in high concentrations in muscle and brain tissue.
Experimental Data on Beta-Alanine
| Parameter | Finding | Reference |
| Mechanism of Action | Increases carnosine synthesis, which acts as an intracellular pH buffer. | |
| Physiological Effects | May enhance high-intensity exercise performance by reducing muscle fatigue. | [1] |
| Cellular Effects | Can influence cellular energetics and oxidative metabolism. | [7] |
Experimental Protocol: Quantification of Muscle Carnosine
A common method to assess the effect of beta-alanine supplementation is to measure muscle carnosine content. This is typically done using High-Performance Liquid Chromatography (HPLC) on muscle biopsy samples taken before and after a supplementation period.
Signaling Pathways of Beta-Alanine
Beta-alanine's primary role is in the synthesis of carnosine. It is transported into muscle cells where it combines with L-histidine to form carnosine, a reaction catalyzed by carnosine synthase.
Taurine is a sulfur-containing amino acid that plays a role in various physiological processes, including neuromodulation, antioxidant defense, and calcium signaling.[8][9]
Experimental Data on Taurine
| Parameter | Finding | Reference |
| Mechanism of Action | Modulates intracellular calcium levels, acts as an antioxidant, and functions as an inhibitory neuromodulator. | [8][10] |
| Physiological Effects | Implicated in cardiovascular health, retinal function, and central nervous system development. | [8] |
| Cellular Effects | Regulates cell volume, protein phosphorylation, and protects against endoplasmic reticulum stress. | [8][9] |
Experimental Protocol: Assessment of Antioxidant Activity
The antioxidant effect of taurine can be evaluated by measuring markers of oxidative stress, such as malondialdehyde (MDA) levels, in tissues or cells exposed to an oxidative challenge, with and without taurine treatment.
Signaling Pathways of Taurine
Taurine is involved in multiple signaling pathways. One key pathway is its role in modulating calcium signaling and protecting against glutamate-induced excitotoxicity.
Comparison and Conclusion
| Feature | This compound | Beta-Alanine | Taurine |
| Scientific Evidence | Lacking independent, peer-reviewed studies. Primarily supported by homeopathic literature and patents. | Well-documented in scientific literature for its role in carnosine synthesis and athletic performance. | Extensively researched for its roles in various physiological and cellular processes. |
| Mechanism of Action | Purported to be immunomodulatory, but no scientifically validated mechanism exists. | Increases muscle carnosine levels, acting as a pH buffer. | Multifactorial, including calcium modulation, antioxidation, and neuromodulation. |
| Data Availability | No quantitative experimental data from controlled studies is publicly available. | Abundant quantitative data from clinical trials and experimental studies. | Extensive quantitative data from in vitro and in vivo studies. |
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. WO2018085698A1 - Beta-alethine, immune modulators, and uses thereof - Google Patents [patents.google.com]
- 3. floydtaubmd.com [floydtaubmd.com]
- 4. DailyMed - Search Results for ECHINACEA ANGUSTIFOLIA [dailymed.nlm.nih.gov]
- 5. Homeopathy - NHS [nhs.uk]
- 6. england.nhs.uk [england.nhs.uk]
- 7. researchgate.net [researchgate.net]
- 8. Effects and Mechanisms of Taurine as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Review: Taurine: A “very essential” amino acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tauroxicum and Other Immunomodulatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the immunomodulatory properties of Tauroxicum, a taurine (B1682933) derivative, with two well-established immunomodulatory agents: the corticosteroid Dexamethasone (B1670325) and the biologic TNF-α inhibitor, Infliximab. This analysis is intended to offer an objective overview of their mechanisms of action, effects on immune cells, and available performance data to inform research and drug development efforts.
Executive Summary
The modulation of the immune system is a critical therapeutic strategy for a wide range of diseases, from autoimmune disorders to cancer. This guide delves into a comparative analysis of three distinct immunomodulatory compounds: this compound (represented by its active derivative Taurolidine), Dexamethasone, and Infliximab. While all three agents exhibit profound effects on the immune system, they operate through fundamentally different mechanisms, leading to distinct biological outcomes.
Taurolidine , a derivative of the amino acid taurine, demonstrates a multifaceted immunomodulatory profile. It is known to inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1] Beyond cytokine inhibition, Taurolidine also appears to enhance the activity of crucial components of the innate and adaptive immune system, such as natural killer (NK) cells and cytotoxic T lymphocytes.[2]
Dexamethasone , a potent synthetic glucocorticoid, exerts its broad anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor. This interaction leads to the transrepression of pro-inflammatory transcription factors and the upregulation of anti-inflammatory genes. The result is a powerful suppression of a wide array of inflammatory mediators and immune cell functions.
Infliximab , a chimeric monoclonal antibody, represents a targeted biological therapy. Its mechanism is highly specific, as it directly binds to and neutralizes both soluble and transmembrane forms of TNF-α. By blocking the activity of this pivotal pro-inflammatory cytokine, Infliximab effectively disrupts the inflammatory cascade at a key juncture.
This guide will further explore the quantitative effects of these compounds on cytokine production and lymphocyte proliferation, provide detailed experimental protocols for their evaluation, and visually represent their signaling pathways and experimental workflows.
Quantitative Comparison of Immunomodulatory Effects
The following tables summarize the available quantitative data on the effects of Taurolidine, Dexamethasone, and Infliximab on key immunomodulatory parameters. It is important to note that a direct comparison of potency (e.g., IC50 values) is challenging due to variations in experimental conditions across different studies. The data presented here is collated from various sources to provide a comparative overview.
Table 1: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Target Cell Type | Stimulus | Cytokine Inhibited | IC50 / % Inhibition | Reference |
| Taurolidine | Peritoneal Macrophages | Zymosan | TNF-α, IL-6 | Significant attenuation | [1] |
| Human PBMCs | - | IL-1β, IL-6, IL-10 | Significantly lower after lavage | [1] | |
| Dexamethasone | Alveolar Macrophages | Basal | IL-8 | IC50 ~10⁻⁷ M | [3][4] |
| Alveolar Macrophages | IL-1β | GM-CSF | IC50 ~10⁻⁸ M | [3][4] | |
| Murine Macrophages | LPS | TNF-α | IC50 ~3.9 nM | [5] | |
| Infliximab | - | - | TNF-α | ND50 ~45 ng/mL (in L929 bioassay) | [6] |
IC50: Half-maximal inhibitory concentration. ND50: Half-maximal neutralization dose. PBMCs: Peripheral Blood Mononuclear Cells. LPS: Lipopolysaccharide.
Table 2: Effects on Lymphocyte Proliferation
| Compound | Cell Type | Stimulus | Effect | Observation | Reference |
| Taurolidine | Rat Colorectal Tumor Cells | - | Inhibition | 4-fold decrease in proliferation | [7] |
| Neuroblastoma Cell Lines | - | Inhibition | Significant inhibition of cell growth | [8] | |
| Dexamethasone | Human PBMCs | Concanavalin-A | Inhibition | Dose-dependent inhibition | [2] |
| Cord Blood Lymphocytes | Mitogens | Inhibition | Dose-dependent suppression | [9] | |
| Infliximab | Human PBMCs (from UC patients) | Polyclonal/Antigen | Inhibition | Suppressed CD4+ and CD8+ T cell proliferation | [10] |
| Jurkat T cells | CD3/CD28 | Induction of Apoptosis | Increased apoptosis of activated T cells | [11] |
UC: Ulcerative Colitis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the immunomodulatory activity of the compared compounds.
Protocol 1: In Vitro Cytokine Inhibition Assay in Macrophages
This protocol details the measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) inhibition in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (Taurolidine, Dexamethasone)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.1%. Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the test compounds. Include a vehicle control group.
-
Pre-incubation: Pre-incubate the cells with the compounds for 1-2 hours.
-
Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.[12]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-only control. Determine the IC50 value if applicable.
Protocol 2: TNF-α Neutralization Bioassay
This bioassay is used to determine the ability of a compound, such as Infliximab, to neutralize the cytotoxic effect of TNF-α on a sensitive cell line, typically L929 murine fibroblasts.
Materials:
-
L929 murine fibroblast cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human TNF-α
-
Actinomycin D
-
Test compound (Infliximab)
-
MTT or other cell viability reagent
Procedure:
-
Cell Seeding: Seed L929 cells in a 96-well flat-bottom plate at a density of 2 x 10⁴ cells/well and incubate overnight to allow for adherence.[13]
-
Compound and TNF-α Preparation: Prepare serial dilutions of the test compound (Infliximab). Prepare a solution of TNF-α at a concentration that induces approximately 80-90% cell death (e.g., 1 ng/mL).
-
Neutralization Reaction: In a separate plate, mix the serially diluted test compound with the constant concentration of TNF-α and incubate for 30-60 minutes at 37°C to allow for neutralization.
-
Cell Treatment: Remove the medium from the L929 cells and add the compound/TNF-α mixtures. Also include controls for cells alone, cells with TNF-α only, and cells with the highest concentration of the compound only.
-
Actinomycin D Addition: Add Actinomycin D to all wells at a final concentration of 1 µg/mL to sensitize the cells to TNF-α-induced apoptosis.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Cell Viability Assessment: Measure cell viability using an MTT assay or a similar method.
-
Data Analysis: Calculate the percentage of neutralization of TNF-α cytotoxicity for each concentration of the test compound. Determine the ND50 value.
Protocol 3: Lymphocyte Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of lymphocytes stimulated by a mitogen or antigen.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (Con-A)) or specific antigen.
-
Test compounds (Taurolidine, Dexamethasone, Infliximab).
-
³H-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU).
Procedure:
-
Cell Preparation: Isolate PBMCs and resuspend them in complete RPMI-1640 medium.
-
Cell Seeding: Seed 1 x 10⁵ PBMCs per well in a 96-well round-bottom plate.[14]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells.
-
Stimulation: Add the mitogen (e.g., PHA at 5 µg/mL) or specific antigen to the appropriate wells. Include unstimulated and stimulated control wells.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement (³H-thymidine incorporation): 18 hours before harvesting, add 1 µCi of ³H-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Proliferation Measurement (CFSE): Prior to stimulation, label PBMCs with CFSE dye. After the incubation period, analyze the dilution of the dye in daughter cells by flow cytometry.
-
Data Analysis: Express the results as counts per minute (CPM) or as a stimulation index (SI). Calculate the percentage of inhibition of proliferation for each compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms and methodologies discussed.
Figure 1: Proposed immunomodulatory signaling pathway of Taurolidine.
Figure 2: Mechanism of action of Dexamethasone via the Glucocorticoid Receptor.
Figure 3: Mechanism of action of Infliximab in neutralizing TNF-α.
Figure 4: General experimental workflow for an in vitro cytokine inhibition assay.
Conclusion
This comparative guide highlights the distinct immunomodulatory profiles of Taurolidine, Dexamethasone, and Infliximab. Taurolidine emerges as a compound with a broad spectrum of activity, not only inhibiting pro-inflammatory cytokines but also potentially enhancing certain arms of the immune response. Dexamethasone acts as a potent and broad-spectrum immunosuppressant, while Infliximab offers a highly targeted approach by specifically neutralizing TNF-α.
The choice of an immunomodulatory agent for research or therapeutic development will depend on the specific pathological context and the desired immunological outcome. The data and protocols presented herein provide a foundational resource for scientists and researchers to design and interpret studies aimed at further elucidating the immunomodulatory potential of these and other novel compounds. Further head-to-head comparative studies under standardized experimental conditions are warranted to more definitively delineate the relative potencies and specific applications of these agents.
References
- 1. Taurolidine reduces the tumor stimulating cytokine interleukin-1beta in patients with resectable gastrointestinal cancer: a multicentre prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Impaired inhibition by dexamethasone of cytokine release by alveolar macrophages from patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Taurolidine inhibits tumor cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taurolidine specifically inhibits growth of neuroblastoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Infliximab inhibits activation and effector functions of peripheral blood T cells in vitro from patients with clinically active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Infliximab treatment induces apoptosis of lamina propria T lymphocytes in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Infliximab and the TNF-alpha system - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Taurine-Treated Cells vs. Control: An Analysis of the Parent Compound of Tauroxicum
Disclaimer: This guide provides a comparative transcriptomic analysis of cells treated with taurine (B1682933) versus control conditions. The user's original request for information on "Tauroxicum" could not be fulfilled as there is no publicly available scientific literature or data on the transcriptomic effects of this specific substance. "this compound" is identified as the active ingredient in certain homeopathic products and is chemically known as carbobenzoxy-ß-alanyl taurine, a derivative of the amino acid taurine. Due to the lack of direct data on this compound, this guide focuses on its well-studied parent compound, taurine, to provide the closest possible relevant scientific information for the target audience of researchers, scientists, and drug development professionals.
Introduction
Taurine, a conditionally essential amino acid, is integral to a multitude of physiological processes, including osmoregulation, calcium signaling, and antioxidant defense.[1] Its therapeutic potential is an area of active investigation, with studies exploring its role in cardiovascular diseases, neurological disorders, and metabolic conditions.[1] Understanding the molecular mechanisms underlying taurine's effects is crucial for its potential therapeutic applications. Transcriptomic analysis, which provides a global view of gene expression changes, is a powerful tool for elucidating these mechanisms. This guide synthesizes findings from several studies to provide a comparative overview of the transcriptomic landscape of taurine-treated cells versus untreated controls.
Quantitative Data Summary
The following tables summarize the differentially expressed genes (DEGs) and significantly affected pathways in response to taurine treatment across various studies.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Response to Taurine Treatment
| Study System | Treatment Conditions | Upregulated Genes (Examples) | Downregulated Genes (Examples) | Reference |
| Rat 3D-Primary Hepatocytes | 10 mM taurine for 24h | CYP7A1, BHMT, OATP2 | Genes associated with cell death | [2] |
| Human Intestinal Caco-2 Cells | Not specified | TXNIP | Not specified | [3] |
| Mouse White Adipose Tissue (in vivo) | 2% taurine in drinking water | PGC-1α, UCP-1 | Srebf1 (in liver and WAT) | [4][5] |
| Human SH-SY5Y Neuroblastoma Cells | 1 mg/mL taurine | miRNA-21 | miRNA-146a | [6] |
| Mouse Embryonic Fibroblasts (MEFs) | Not specified | GABRA5, GABRB3 | Not specified | [7] |
Table 2: Key Signaling and Metabolic Pathways Modulated by Taurine
| Study System | Affected Pathways | Direction of Change | Reference |
| Rat 3D-Primary Hepatocytes | Lipid Metabolism, Drug Metabolism, Amino Acid Metabolism, Gluconeogenesis | Altered | [2] |
| Human Intestinal Caco-2 Cells | ERK Signaling Pathway | Activated | [3] |
| Mouse Model of Depression | Serotonergic Synapse, Inflammatory Mediator Regulation of TRP Channels | Modulated | [8] |
| Mouse White Adipose Tissue (in vivo) | Inflammation, Lipid Synthesis | Downregulated | [4] |
| Human Cholangiocarcinoma | GABA-A Receptor Signaling | Repressed in tumors | [7] |
Signaling Pathways and Experimental Workflow
Signaling Pathways
Taurine has been shown to modulate several key signaling pathways. One notable example is the activation of the ERK signaling cascade, leading to the upregulation of Thioredoxin-Interacting Protein (TXNIP).[3] TXNIP is a crucial regulator of cellular redox status and is implicated in various physiological and pathological processes.
Another significant area of taurine's action is in the regulation of lipid metabolism, particularly in hepatic cells. Taurine treatment has been observed to upregulate the expression of CYP7A1, a rate-limiting enzyme in bile acid synthesis, which plays a critical role in cholesterol homeostasis.[2]
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative transcriptomic study using RNA sequencing (RNA-seq), from cell culture to data analysis.
Experimental Protocols
This section provides a generalized methodology for conducting a comparative transcriptomic study of taurine-treated cells, based on common practices in the cited literature.
1. Cell Culture and Treatment:
-
Cell Lines: Specific cell lines (e.g., human hepatoma HepG2, human intestinal Caco-2, or primary rat hepatocytes) are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth media.
-
Treatment: Cells are seeded and allowed to adhere. Subsequently, the growth medium is replaced with a medium containing a specific concentration of taurine (e.g., 10 mM) for the experimental group, and a vehicle control for the control group.[2] The treatment duration can vary (e.g., 24 hours).[2]
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from both taurine-treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high purity and integrity (e.g., RNA Integrity Number (RIN) > 8).
3. RNA Sequencing (RNA-seq) Library Preparation and Sequencing:
-
Library Preparation: mRNA is typically enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand and second-strand cDNA are synthesized. The cDNA fragments undergo end-repair, A-tailing, and adapter ligation. The ligated products are then amplified by PCR to create the final cDNA library.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a large number of short reads.
4. Bioinformatic Analysis:
-
Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are trimmed or removed.
-
Read Alignment: The high-quality reads are aligned to a reference genome (e.g., human GRCh38 or rat Rnor_6.0) using a splice-aware aligner such as HISAT2 or STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Statistical packages such as DESeq2 or edgeR are used to identify genes that are significantly differentially expressed between the taurine-treated and control groups. A false discovery rate (FDR) adjusted p-value (e.g., < 0.05) and a log2 fold change cut-off (e.g., > 1 or < -1) are typically used to define DEGs.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: To understand the biological implications of the identified DEGs, pathway enrichment analysis (e.g., using KEGG, Reactome databases) and GO analysis are performed using tools like DAVID, Metascape, or the goseq R package. This helps to identify biological processes, molecular functions, and cellular components that are over-represented in the list of DEGs.
Conclusion
The transcriptomic data from various studies collectively indicate that taurine significantly modulates gene expression profiles related to a wide array of cellular functions, including lipid and drug metabolism, cellular stress responses, and inflammatory signaling. While the specific genes and pathways affected can be cell-type and context-dependent, a recurring theme is taurine's role in cellular homeostasis and cytoprotection. Future research involving transcriptomic analysis of cells treated with this compound itself is necessary to determine if its effects are comparable to, or distinct from, its parent compound, taurine. Such studies would be invaluable for understanding its mechanism of action and for guiding its potential therapeutic applications.
References
- 1. Effects and Mechanisms of Taurine as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Signaling Pathway of Taurine-Induced Upregulation of TXNIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taurine supplementation alters gene expression profiles in white adipose tissue of obese C57BL/6J mice: Inflammation and lipid synthesis perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taurine-mediated browning of white adipose tissue is involved in its anti-obesity effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the effect of taurine on the matrix metalloproteinase-9 and the expression changes of miRNA-21 and miRNA-146a in SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RNAi screening of subtracted transcriptomes reveals tumor suppression by taurine-activated GABAA receptors involved in volume regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrating transcriptomics and metabolomics to elucidate the mechanism by which taurine protects against DOX-induced depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Biological Effects: A Comparative Analysis of Taurine and Hydromethylthionine Mesylate (HMTM)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of Taurine (B1682933), a naturally occurring amino acid, and Hydromethylthionine Mesylate (HMTM), a synthetic tau aggregation inhibitor. While the initial query focused on "Tauroxicum," the available scientific literature points to a likely interest in either "Taurine" due to its diverse biological activities or "TauRx's" therapeutic HMTM, given the context of assessing specific biological effects for a research audience. This guide will objectively compare their performance based on available experimental data, detail relevant experimental protocols, and visualize key signaling pathways.
I. Overview and Primary Mechanisms of Action
Taurine , or 2-aminoethanesulfonic acid, is a conditionally essential amino acid found in high concentrations in various mammalian tissues. It is involved in numerous physiological processes and exhibits a broad range of cytoprotective effects.[1][2] Its mechanisms of action are multifaceted, including membrane stabilization, osmoregulation, antioxidant properties, and modulation of intracellular calcium levels.[1][2]
Hydromethylthionine Mesylate (HMTM) , developed by TauRx, is a derivative of methylene (B1212753) blue and is positioned as a tau aggregation inhibitor for the treatment of Alzheimer's disease.[3][4] Its primary proposed mechanism is to inhibit the aggregation of tau protein in the brain, a pathological hallmark of Alzheimer's disease.[4][5] HMTM is also suggested to have a dual mechanism that includes enhancing acetylcholine (B1216132) levels in the hippocampus.[4]
II. Comparative Biological Effects and Specificity
The biological effects of Taurine are broad, impacting multiple organ systems and cellular pathways. In contrast, HMTM's development has been highly specific, targeting the pathology of neurodegenerative disease.
| Biological Effect | Taurine | Hydromethylthionine Mesylate (HMTM) | Supporting Experimental Evidence |
| Neuroprotection | Protects against glutamate-induced excitotoxicity by reducing intracellular calcium influx.[6] Exhibits antioxidant effects against corticosterone-induced neuronal cell death.[7] | Designed to inhibit tau protein aggregation in neurodegenerative diseases.[4][5] Clinical trials have assessed its impact on cognitive decline and brain atrophy.[3][8] | Taurine: In vitro studies on neuronal cell cultures.[6][7] HMTM: Phase III clinical trials (e.g., LUCIDITY) in patients with mild to moderate Alzheimer's disease.[3][8] |
| Cardiovascular Effects | Regulates blood pressure and has shown therapeutic effects in congestive heart failure.[1][2] Induces angiogenesis through activation of ERK, Akt, and FAK signaling pathways.[9] | Primarily focused on neurodegenerative diseases; cardiovascular effects are not its main therapeutic target. | Taurine: Clinical trials for congestive heart failure; in vitro and in vivo angiogenesis models.[2][9] HMTM: Safety data from clinical trials would include cardiovascular monitoring. |
| Metabolic Regulation | Activates SIRT1/AMPK/FOXO1 signaling to regulate lipid metabolism.[10] Effective in combating diabetes and its complications in animal models.[1] | Not a primary area of investigation. | Taurine: Studies in obese mice and models of diabetes.[1][10] |
| Anti-inflammatory Effects | Inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[11] | Not a primary mechanism, though neuroinflammation is a component of Alzheimer's disease. | Taurine: In vitro and in vivo models of inflammation.[11] |
| Antimicrobial Activity | While Taurine itself is not directly antimicrobial, its derivative Taurolidine has broad-spectrum antimicrobial effects by disrupting microbial cell walls.[11] | Not an intended effect. | Taurolidine: In vitro studies against various bacteria and fungi.[11] |
| Anti-tumor Potential | Taurolidine has been shown to induce apoptosis in cancer cell lines and inhibit angiogenesis.[11] Taurine in combination with curcumin (B1669340) has shown protective effects against experimental hepatocarcinogenesis.[12] | Not a focus of its clinical development. | Taurolidine: In vitro cancer cell line studies.[11] Taurine/Curcumin: Rat models of hepatocarcinogenesis.[12] |
III. Experimental Protocols
A. Taurine: Assessing Neuroprotective Effects Against Oxidative Stress
Objective: To investigate the protective effects of taurine against corticosterone (B1669441) (CORT)-induced oxidative damage in SK-N-SH neuronal cells.[7]
Methodology:
-
Cell Culture: Human neuroblastoma SK-N-SH cells are cultured in appropriate media.
-
Treatment: Cells are pretreated with varying concentrations of taurine for a specified period before being exposed to corticosterone to induce oxidative stress.
-
Cell Viability Assay: Cell death is measured using assays such as MTT or LDH release.
-
Apoptosis Assessment: Apoptotic cell death is quantified by measuring levels of intracellular reactive oxygen species (ROS) and assessing mitochondrial function.
-
Western Blot Analysis: The expression of key proteins in signaling pathways, such as phosphorylated ERK and the nuclear translocation of Nrf2, is determined to elucidate the mechanism of action.[7]
B. HMTM: Clinical Trial for Alzheimer's Disease (LUCIDITY Trial)
Objective: To evaluate the efficacy and safety of HMTM in participants with mild cognitive impairment due to Alzheimer's disease or mild to moderate Alzheimer's disease.[3][8]
Methodology:
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled trial. The LUCIDITY trial included an open-label phase where all participants received the drug.[3][8]
-
Participants: Enrollment of individuals with a diagnosis of mild cognitive impairment or mild to moderate Alzheimer's, confirmed with amyloid-PET scans.[3]
-
Intervention: Participants are randomized to receive different doses of HMTM or a placebo.
-
Outcome Measures:
-
Primary: Co-primary endpoints typically include cognitive assessments (e.g., ADAS-Cog) and functional assessments (e.g., ADCS-ADL). The LUCIDITY trial failed to meet its co-primary endpoints.[3]
-
Secondary and Exploratory: Brain scans (e.g., MRI for brain atrophy), and biomarker analysis from blood samples (e.g., plasma neurofilament light chain - NfL).[4][8]
-
-
Data Analysis: Statistical analysis is performed to compare the changes in outcome measures between the treatment and control groups over the duration of the trial.
IV. Signaling Pathways and Visualizations
A. Taurine-Mediated Neuroprotection via Nrf2 Signaling
Taurine has been shown to protect neuronal cells from oxidative stress-induced apoptosis by activating the Nrf2 signaling pathway. This involves the phosphorylation of ERK, leading to the nuclear translocation of Nrf2 and subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[7]
Caption: Taurine's neuroprotective mechanism against oxidative stress.
B. HMTM's Proposed Mechanism of Action in Alzheimer's Disease
The primary therapeutic hypothesis for HMTM is the inhibition of tau protein aggregation, which is a key pathological feature of Alzheimer's disease. By preventing the formation of tau tangles, HMTM aims to slow down the neurodegenerative process.
Caption: Proposed mechanism of HMTM in inhibiting tau pathology.
C. Experimental Workflow for Assessing a Neuroprotective Compound
The following diagram outlines a general workflow for the preclinical assessment of a compound's neuroprotective effects, integrating both in vitro and in vivo models.
Caption: General workflow for preclinical neuroprotective drug assessment.
V. Conclusion
Taurine exhibits a broad spectrum of biological effects with a well-documented cytoprotective and regulatory role across various physiological systems. Its specificity is low, impacting numerous signaling pathways. This makes it a subject of interest for its potential therapeutic benefits in a wide range of conditions, from cardiovascular disease to metabolic disorders and neuroprotection.
In contrast, HMTM is a drug candidate with a highly specific therapeutic target: the inhibition of tau protein aggregation for the treatment of Alzheimer's disease. While its clinical trial results have been met with skepticism due to missed primary endpoints, the focused approach on a key pathological mechanism in a specific disease highlights a different strategy in drug development compared to the broad-acting nature of Taurine.
For researchers, the choice between studying a compound like Taurine versus a targeted molecule like HMTM depends on the research question. Taurine offers a platform to investigate fundamental cellular protection mechanisms, while HMTM provides a case study in the targeted, hypothesis-driven development of therapeutics for complex neurodegenerative diseases.
References
- 1. Mechanism of the protective action of taurine in toxin and drug induced organ pathophysiology and diabetic complications: a review - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Effects and Mechanisms of Taurine as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. Company - TauRx [taurx.com]
- 5. Pioneering a treatment for Alzheimer’s disease - TauRx [taurx.com]
- 6. Mode of action of taurine as a neuroprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nrf2 Signaling Pathway Mediates the Antioxidative Effects of Taurine Against Corticosterone-Induced Cell Death in HUMAN SK-N-SH Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Trials - TauRx [taurx.com]
- 9. Extracellular taurine induces angiogenesis by activating ERK-, Akt-, and FAK-dependent signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Taurine Activates SIRT1/AMPK/FOXO1 Signaling Pathways to Favorably Regulate Lipid Metabolism in C57BL6 Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Taurolidine? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
Comparative Efficacy of Taurolidine and Tauroursodeoxycholic Acid (TUDCA) in Secondary Animal Models of Cancer
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of two taurine-derived compounds, Taurolidine (B130013) and Tauroursodeoxycholic Acid (TUDCA), in secondary animal models of cancer. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these potential therapeutic agents.
Introduction
Taurolidine, a derivative of the amino acid taurine, and TUDCA, a bile acid, have both demonstrated promising anti-neoplastic properties in various preclinical studies.[1][2] While "Tauroxicum" as a specific product lacks extensive documentation in the scientific literature, the available research on its constituent or related compounds, Taurolidine and TUDCA, offers valuable insights into their potential as cancer therapeutics. This guide synthesizes the existing data on their efficacy, mechanisms of action, and experimental protocols in secondary animal cancer models.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of Taurolidine and TUDCA from various preclinical studies. It is important to note that direct head-to-head comparative studies in the same secondary animal model are limited, and thus the data is presented from individual studies.
Table 1: Efficacy of Taurolidine in Animal Models
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Mouse | Influenza Virus Infection with Lung Pathology | Not specified | Decreased viral titer in the lungs, reduced immune cell ratio, and alleviated lung pathology. | [3] |
| Mouse | Lethal Influenza Virus Infection | Not specified | Protected mice from lethal infection. | [3] |
Note: While the primary focus of this study was not cancer, it demonstrates Taurolidine's ability to mitigate virus-induced pathology, which can be a contributing factor in some cancers.
Table 2: Efficacy of TUDCA in Animal Models
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Mouse Xenograft | Hepatocellular Carcinoma (HepG2) | Not specified | Did not alter xenograft growth when administered after tumor development. | [4] |
| Orthotopic Mouse Model | Diethylnitrosamine-induced Hepatocellular Carcinoma | Preventive setting: Not specified | Reduced tumor burden, suppressed pro-apoptotic UPR, and alleviated hepatic inflammation. | [4] |
| Orthotopic Mouse Model | Established Hepatocellular Carcinoma | Low or high dose for 5 weeks | No significant effect on mortality or tumor number. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for evaluating the efficacy of compounds like Taurolidine and TUDCA in secondary animal cancer models, based on common practices described in the literature.
1. Orthotopic Xenograft Mouse Model of Hepatocellular Carcinoma
-
Cell Line: Human hepatocellular carcinoma cells (e.g., HepG2).
-
Animal Strain: Immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Procedure:
-
Cultured HepG2 cells are harvested and suspended in a suitable medium (e.g., PBS or Matrigel).
-
Mice are anesthetized, and a small incision is made to expose the liver.
-
A specific number of tumor cells (e.g., 1 x 10^6) are injected directly into the liver lobe.
-
The incision is sutured, and the animals are monitored for recovery.
-
-
Treatment:
-
Once tumors are established (e.g., palpable or detectable by imaging), animals are randomized into control and treatment groups.
-
The investigational compound (e.g., TUDCA) or vehicle is administered via a specified route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Tumor growth is monitored over time using methods like caliper measurements (for subcutaneous models) or in vivo imaging (e.g., bioluminescence, MRI).
-
At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis.
-
2. Chemically-Induced Mouse Model of Hepatocellular Carcinoma
-
Carcinogen: Diethylnitrosamine (DEN).
-
Animal Strain: Susceptible mouse strain (e.g., C57BL/6).
-
Procedure:
-
A single intraperitoneal injection of DEN is administered to young mice (e.g., 15 days old).
-
The animals are monitored for several months for the development of liver tumors.
-
-
Treatment (Preventive Setting):
-
The investigational compound (e.g., TUDCA) is administered in the diet or drinking water starting before or shortly after carcinogen administration.
-
-
Efficacy Evaluation:
-
At a predetermined time point (e.g., 30 weeks), animals are euthanized.
-
Livers are excised, and the number and size of visible tumors are recorded.
-
Liver tissue is collected for histological analysis and measurement of biochemical markers (e.g., ALT, AST).[4]
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by these compounds is critical for their development as targeted therapies.
Taurolidine's Mechanism of Action
Taurolidine exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the inflammatory response.[1][6] It has been shown to activate both intrinsic (mitochondrial) and extrinsic apoptotic pathways.[1]
Caption: Proposed mechanisms of action for Taurolidine's anti-neoplastic effects.
TUDCA's Mechanism of Action
TUDCA has been shown to inhibit cancer cell growth through various signaling pathways. In cholangiocarcinoma, for instance, it has been observed to inhibit the MAPK p42/44 and PKC-α signaling pathways.[2][7] It also plays a role in reducing endoplasmic reticulum (ER) stress, which can be a pro-survival mechanism for cancer cells.[4][8]
Caption: Key signaling pathways modulated by TUDCA in cancer cells.
Experimental Workflow
The following diagram illustrates a general workflow for the validation of a therapeutic candidate's efficacy in a secondary animal model.
Caption: General experimental workflow for in vivo efficacy studies.
Conclusion and Future Directions
The available preclinical data suggests that both Taurolidine and TUDCA possess anti-cancer properties that warrant further investigation. Their distinct mechanisms of action may offer therapeutic opportunities for different cancer types. However, the current body of evidence is limited by a lack of direct comparative studies.
To rigorously evaluate the potential of "this compound" or its related compounds, future research should focus on:
-
Direct Head-to-Head Comparison: Conducting studies that directly compare the efficacy of Taurolidine and TUDCA against each other and against standard-of-care chemotherapeutics in the same secondary animal models.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds to optimize dosing and treatment schedules.
-
Toxicity Studies: Comprehensive evaluation of the short-term and long-term toxicity of these compounds to establish their safety profiles.
-
Combination Therapies: Investigating the potential synergistic effects of combining Taurolidine or TUDCA with existing cancer therapies.
By addressing these research gaps, the scientific community can better delineate the therapeutic potential of these promising compounds in the fight against cancer.
References
- 1. The evolving role of taurolidine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The anticancer activity of bile acids in drug discovery and development [frontiersin.org]
- 3. Taurolidine inhibits influenza virus infection and prevents influenza-induced cytokine storm, vasoconstriction and lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tauroursodeoxycholic acid dampens oncogenic apoptosis induced by endoplasmic reticulum stress during hepatocarcinogen exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. mdpi.com [mdpi.com]
This guide offers a comparative analysis of the safety profiles of Tauroxicum and its related compounds, Taurine and Tauroursodeoxycholic acid (TUDCA). The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation based on available experimental and clinical data.
Executive Summary
The safety profile of this compound is not well-documented in formal preclinical or clinical studies. It is primarily marketed as a homeopathic ingredient, and as such, has not undergone rigorous FDA evaluation for safety and efficacy.[1][2][3] In contrast, the related compounds Taurine and TUDCA have more extensive safety data from both animal and human studies. Taurine is generally recognized as safe, with rare side effects and some potential for drug interactions.[4][5][6] TUDCA is also considered safe and well-tolerated, particularly in the context of liver diseases, with diarrhea being the most common adverse event at higher doses.[7][8][9] This guide provides a detailed comparison of the available safety data for these three compounds.
Data Presentation: Comparative Safety Profiles
| Feature | This compound | Taurine | Tauroursodeoxycholic acid (TUDCA) |
| Regulatory Status | Homeopathic ingredient; Not evaluated by the FDA for safety or efficacy.[1][2][3] | Generally recognized as safe (GRAS) as a food additive.[10][11] | Used as a therapeutic agent for certain liver conditions in some countries.[7][9] |
| Common Adverse Events | Comprehensive side effect profiles are not extensively documented.[1] Some users report a "cleansing or Herxheimer reaction."[12] | Rare, but may include vomiting, nausea, liver pain, headache, and stomach pain.[5] | Diarrhea is the most common side effect, particularly at doses exceeding 1500 mg daily.[8][13] |
| Serious Adverse Events | No documented serious adverse events in the available literature. | No major safety concerns have been identified in clinical trials.[13] | No significant differences in adverse events compared to placebo in several clinical trials.[7] |
| Contraindications | Pregnant or breastfeeding women, organ transplant recipients, and individuals on immunosuppressive drugs are advised against use.[2][3] | Caution is advised for individuals with renal impairment.[10] | Should be avoided during pregnancy and lactation due to a lack of specific safety studies.[14] |
| Drug Interactions | No formal studies on drug interactions are available. | May interact with antihypertensive drugs and lithium.[4] It may also interfere with the metabolism of antidepressants, antiseizure drugs, blood thinners, and statins.[5] | Theoretically may interact with insulin (B600854) analogs, insulin sensitizers, bile acid sequestrants, and doxycycline.[13] |
| Long-Term Safety | No data available. | Considered safe for supplemental intake up to 3 grams per day in healthy adults.[11] | No clinical data exist for treatments longer than one year.[7] |
| Vulnerable Populations | Safety in children has not been established. Advised against use in pregnant or breastfeeding women.[1][2] | Possibly safe for children when taken orally for up to 12 weeks. Not enough reliable information on safety during pregnancy or breastfeeding.[4] | Safety during pregnancy and lactation has not been confirmed in human research.[14] |
Experimental Protocols
Due to the limited availability of formal studies on this compound, a generalized experimental workflow for assessing the safety profile of a new chemical entity is provided below. This workflow represents a standard approach in drug development.
Figure 1. Generalized workflow for preclinical safety assessment of a new chemical entity.
Signaling Pathways Related to Safety Profiles
The mechanisms of action of Taurine and TUDCA are better understood than that of this compound. Their safety profiles are, in part, attributed to their roles in cellular protective pathways.
Figure 2. Protective signaling pathways associated with Taurine and TUDCA.
Detailed Analysis of Safety Profiles
This compound
Information on the safety of this compound is sparse and primarily derived from its marketing as a homeopathic product called Taurox.[15][16] It is described as a modified di-peptide containing beta-alanine (B559535) and taurine, administered in nanogram doses.[15][16] While generally considered safe for most adults and children, there is a lack of comprehensive, peer-reviewed safety data.[1] Warnings are in place for pregnant or breastfeeding women, organ transplant recipients, and those on immunosuppressive drugs.[2][3] The FDA has not evaluated homeopathic products for safety or efficacy.[2][3]
Taurine
Taurine is an amino acid that plays a role in various physiological processes.[10] It is generally considered safe for use in pharmaceuticals and as a dietary supplement.[10] While side effects are uncommon, some individuals may experience gastrointestinal issues.[5] A key consideration is its potential to interact with certain medications. Taurine might lower blood pressure, so caution is advised when taken with antihypertensive drugs.[4] It may also affect the excretion of lithium.[4] Furthermore, it could interfere with the metabolism of several classes of drugs, including antidepressants and statins.[5]
Tauroursodeoxycholic acid (TUDCA)
TUDCA is a bile acid derivative with demonstrated neuroprotective and cytoprotective effects in preclinical models.[7] It is generally well-tolerated in human subjects.[7][8] The most frequently reported side effect is diarrhea, which appears to be dose-dependent and more common at intakes above 1500 mg per day.[8] In clinical trials involving patients with liver disease, TUDCA was found to be safe, with no significant difference in adverse events compared to placebo.[7] However, a significant limitation is the lack of long-term safety data for treatment extending beyond one year.[7] Due to insufficient research, its use during pregnancy and lactation is not recommended.[14] Potential drug interactions, while not extensively studied, may exist with insulin-related medications and bile acid sequestrants.[13]
Conclusion
Based on the available evidence, Taurine and TUDCA have established and generally favorable safety profiles, supported by a growing body of preclinical and clinical research. The primary safety concerns are dose-dependent diarrhea for TUDCA and potential drug interactions for Taurine. In stark contrast, the safety profile of this compound remains largely uncharacterized due to a lack of formal scientific investigation. Its status as a homeopathic remedy means it has not been subjected to the rigorous safety and efficacy testing required for conventional pharmaceuticals. Researchers and clinicians should be aware of these significant differences in the quality and quantity of safety data when considering the use of these compounds. Further controlled studies are necessary to establish a comprehensive safety profile for this compound.
References
- 1. digitalnaturopath.com [digitalnaturopath.com]
- 2. DailyMed - TAUROX IMMUNE SUPPORT- abies nigra, aloe socotrina, arnica montana, cactus grandiflora, calcarea carbonica, lycopodium clavatum, this compound pellet [dailymed.nlm.nih.gov]
- 3. DailyMed - TAURIMMUNE PS- this compound pellet [dailymed.nlm.nih.gov]
- 4. Taurine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. health.clevelandclinic.org [health.clevelandclinic.org]
- 6. Taurine: Sources, Uses, and More [webmd.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. bodybio.co.uk [bodybio.co.uk]
- 9. Effect of tauroursodeoxycholic acid on survival and safety in amyotrophic lateral sclerosis: a retrospective population-based cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Articles [globalrx.com]
- 11. Taurine - Wikipedia [en.wikipedia.org]
- 12. zambia.desertcart.com [zambia.desertcart.com]
- 13. examine.com [examine.com]
- 14. examine.com [examine.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Protocols for Tauroxicum
Disclaimer: A specific Safety Data Sheet (SDS) for Tauroxicum (CAS No. 648922-41-2), also known as carbobenzoxy-ß-alanyl taurine, could not be located from primary chemical safety data sources. The following guidelines are based on standard laboratory best practices for handling research-grade chemical compounds with unknown toxicological properties. Researchers must exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential procedural information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. The protocol is designed to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given the absence of specific hazard data, a conservative approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.
| Protection Type | Equipment | Specification and Use |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times when handling the solid compound or solutions. Provides protection against splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat | A full-length lab coat must be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid powder form of this compound that may generate dust should be performed in a certified chemical fume hood to prevent inhalation. If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters should be used. |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical to ensure safety and regulatory compliance. The following steps provide a direct guide for laboratory operations involving this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container should be clearly labeled with the compound name, date received, and any known hazard information (in this case, "Toxicity Unknown").
2. Handling and Preparation of Solutions:
-
All weighing and preparation of stock solutions from the powdered compound must be conducted in a chemical fume hood to minimize inhalation risk.
-
Use a dedicated set of non-sparking tools (e.g., spatulas, weighing paper) for handling the solid.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Spill Response:
-
In case of a spill, evacuate the immediate area to prevent further exposure.
-
For small spills of the solid, gently cover with an absorbent material and then carefully sweep it into a designated hazardous waste container. Avoid raising dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent and properly dispose of all cleanup materials as hazardous waste.
-
Report all spills to the laboratory supervisor and the institution's EHS department.
4. Disposal Plan:
-
All waste materials contaminated with this compound, including unused compound, solutions, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect all waste in clearly labeled, sealed, and appropriate hazardous waste containers. Do not mix with other waste streams unless directed by EHS.
-
Follow all institutional, local, and national regulations for the disposal of chemical waste. Contact your institution's EHS department for specific disposal procedures.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for working with a research compound of unknown toxicity like this compound.
Caption: Workflow for handling this compound under unknown toxicity protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
